2,5-Dimethylbenzotrifluoride
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-6-3-4-7(2)8(5-6)9(10,11)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKQFBGCNQAHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438151 | |
| Record name | 1,4-dimethyl-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84796-70-3 | |
| Record name | 1,4-dimethyl-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 2,5-Dimethylbenzotrifluoride
Abstract
This technical guide provides an in-depth analysis of the principal synthetic routes to 2,5-dimethylbenzotrifluoride, a key fluorinated building block in the pharmaceutical and agrochemical industries. We will explore and contrast three major synthetic strategies: the classical Sandmeyer-type trifluoromethylation of 2,5-dimethylaniline, modern copper-catalyzed cross-coupling of aryl halides, and the industrially significant halogen exchange (Swarts) reaction. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic rationale and field-proven insights to guide strategic synthetic planning.
Introduction: The Strategic Importance of this compound
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. This moiety is prized for its ability to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity by altering the electronic nature and conformation of the parent molecule.[1] this compound serves as a vital intermediate, providing a scaffold that is frequently elaborated into more complex active pharmaceutical ingredients (APIs) and agrochemicals.[2][3] Its strategic value lies in the specific substitution pattern, which allows for further functionalization and directed synthesis.
The challenge, as with many fluorinated compounds, lies in its efficient and selective synthesis. The direct introduction of a -CF3 group is often non-trivial, necessitating specialized reagents and carefully controlled conditions. This guide dissects the three most prevalent and practical approaches to constructing this valuable molecule, providing a comparative framework for laboratory and industrial applications.
Pathway I: Sandmeyer-Type Trifluoromethylation of 2,5-Dimethylaniline
The transformation of an aromatic amine into a trifluoromethylarene via a diazonium salt intermediate is a robust and well-established method. This pathway is often favored in laboratory settings due to the ready availability of the aniline precursor and the predictability of the reaction sequence.[4][5]
Mechanistic Rationale
The process is a two-stage sequence. First, the primary aromatic amine, 2,5-dimethylaniline, is treated with a nitrosating agent (commonly nitrous acid, generated in situ from NaNO₂) under acidic conditions to form a stable diazonium salt. In the second stage, a copper(I) catalyst mediates the transfer of a trifluoromethyl group from a suitable source to the aryl radical generated upon the loss of dinitrogen gas from the diazonium salt.[6] Modern protocols often utilize reagents like trimethyl(trifluoromethyl)silane (TMSCF₃) as the trifluoromethyl source, offering high efficiency and operational simplicity.[7]
Experimental Workflow
The overall transformation from the precursor 2,5-dimethylaniline to the final product is outlined below.
Caption: Workflow for Sandmeyer Trifluoromethylation.
Detailed Experimental Protocol (One-Pot Procedure)
Causality: A one-pot procedure, combining diazotization and trifluoromethylation, is often preferred for convenience as it avoids the isolation of the potentially unstable diazonium salt intermediate.[4]
-
Reaction Setup: To a stirred solution of 2,5-dimethylaniline (1.0 eq) in a suitable organic solvent (e.g., acetonitrile) in a three-neck flask, add aqueous HCl (2.5 eq). Cool the mixture to 0 °C in an ice-water bath.
-
Diazotization: Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture for 30 minutes at 0 °C. The formation of the diazonium salt is confirmed by a negative starch-iodide paper test (indicating consumption of nitrous acid).
-
Trifluoromethylation: In a separate flask, prepare the trifluoromethylating reagent by adding copper(I) iodide (CuI, 1.5 eq) and trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq) to the same solvent.
-
Coupling: Slowly add the freshly prepared diazonium salt solution to the trifluoromethylating reagent mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup and Purification: Quench the reaction with aqueous ammonia and extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield this compound.
Data Summary
| Parameter | Value/Condition | Rationale |
| Starting Material | 2,5-Dimethylaniline | Readily available via nitration/reduction of p-xylene. |
| Key Reagents | NaNO₂, HCl, CuI, TMSCF₃ | Standard reagents for diazotization and trifluoromethylation. |
| Temperature | 0 °C to Room Temp. | Low temperature is critical for diazonium salt stability. |
| Typical Yield | 70-85% | Good to excellent yields are common for this transformation. |
Pathway II: Copper-Catalyzed Trifluoromethylation of Aryl Halides
Advances in transition-metal catalysis have opened new avenues for C-CF₃ bond formation. Direct trifluoromethylation of an aryl halide, such as 1-iodo- or 1-bromo-2,5-dimethylbenzene, offers an alternative that bypasses the need for an aniline precursor.
Mechanistic Rationale
This approach typically involves a copper(I) catalyst that facilitates the cross-coupling of an aryl halide with a nucleophilic or radical trifluoromethyl source.[8] The catalytic cycle is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with a trifluoromethylating agent and subsequent reductive elimination to afford the product and regenerate the catalyst.[9] The choice of trifluoromethyl source is critical, with modern reagents designed for mild and efficient transfer of the -CF3 group.
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Introduction: Situating 2,5-Dimethylbenzotrifluoride in Modern Chemistry
An In-Depth Technical Guide to 2,5-Dimethylbenzotrifluoride: Properties, Synthesis, and Applications
The benzotrifluoride (trifluoromethylbenzene) scaffold is a cornerstone of modern medicinal and materials chemistry. The incorporation of a trifluoromethyl (-CF3) group onto an aromatic ring imparts a unique combination of properties, including high lipophilicity, enhanced metabolic stability, and profound electronic influence on the ring system.[1][2] These characteristics have made benzotrifluoride derivatives prevalent in a vast array of commercial products, from blockbuster pharmaceuticals like fluoxetine to essential agrochemicals.[3]
While the parent compound and its monochlorinated analogues are well-studied, the specific properties of polysubstituted isomers remain a subject of targeted research. This guide focuses on This compound , an isomer where the electronic landscape of the trifluoromethylated ring is further modulated by two electron-donating methyl groups. The interplay between the strongly deactivating -CF3 group and the activating methyl substituents creates a unique platform for chemical synthesis and exploration.
This document provides an in-depth analysis of the known and predicted chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and potential applications for researchers, scientists, and drug development professionals.
Section 1: Physicochemical and Spectroscopic Profile
Understanding the fundamental physical and spectroscopic characteristics of a molecule is the first step toward its effective utilization. While extensive experimental data for this compound is not widely published, we can deduce a reliable profile through analysis of its constituent groups and comparison with structurally similar compounds.
Core Physicochemical Properties
The properties in the table below are compiled from basic chemical principles and estimations derived from related structures, such as 2,5-dichlorobenzotrifluoride and other dimethylbenzotrifluoride isomers.
| Property | Value / Predicted Value | Rationale / Source |
| Molecular Formula | C₉H₉F₃ | Based on structure |
| Molecular Weight | 174.16 g/mol | Based on structure |
| Appearance | Colorless liquid (Predicted) | Typical for similar small aromatic compounds |
| Boiling Point | ~160-170 °C (Estimated) | Extrapolated from related benzotrifluorides |
| Density | ~1.15 g/mL (Estimated) | Lower than dichlorinated analogue (~1.48 g/mL) due to replacement of Cl with CH₃ |
| logP (Octanol/Water) | ~3.5-4.0 (Estimated) | The -CF₃ group significantly increases lipophilicity (Hansch π ≈ +0.88)[1] |
Spectroscopic Analysis (Predicted)
A precise understanding of the expected spectroscopic signature is critical for reaction monitoring and structural confirmation.
-
¹H NMR Spectroscopy : The aromatic region will display three distinct signals corresponding to the protons at the C3, C4, and C6 positions. The proton at C6 will likely appear as a singlet (or a narrow quartet due to long-range coupling to the CF₃ group). The protons at C3 and C4 will appear as doublets, coupled to each other. The two methyl groups at C2 and C5 will each produce a singlet, likely with slightly different chemical shifts due to their different proximity to the -CF3 group.
-
¹³C NMR Spectroscopy : Due to the lack of symmetry, nine distinct signals are expected: six for the aromatic carbons, two for the methyl carbons, and one for the trifluoromethyl carbon. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.
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¹⁹F NMR Spectroscopy : The three equivalent fluorine atoms of the -CF3 group will produce a single resonance (a singlet, as there are no neighboring protons to couple with). The chemical shift will be influenced by the electron-donating methyl groups, which tend to cause downfield shifts compared to unsubstituted benzotrifluoride.[4]
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Mass Spectrometry : Electron ionization (EI) mass spectrometry is expected to show a strong molecular ion (M⁺) peak. Key fragmentation pathways would include the loss of a fluorine atom to give an [M-19]⁺ ion and the cleavage of the C-C bond to lose the entire trifluoromethyl radical, resulting in a prominent [M-69]⁺ peak.[5]
| Spectroscopy Type | Predicted Signals |
| ¹H NMR | ~7.3-7.5 ppm (3H, m, Ar-H); ~2.4 ppm (3H, s, Ar-CH₃); ~2.3 ppm (3H, s, Ar-CH₃) |
| ¹³C NMR | 9 distinct signals; CF₃ carbon as a quartet (~120-130 ppm) |
| ¹⁹F NMR | 1 signal (singlet) around -60 to -64 ppm (relative to CFCl₃) |
| Mass Spec (EI) | M⁺ at m/z = 174; Key fragments at m/z = 155 ([M-F]⁺) and 105 ([M-CF₃]⁺) |
Section 2: Synthesis Strategies
While specific, optimized syntheses for this compound are not prevalent in the literature, a robust synthetic route can be designed from readily available starting materials based on established transformations for analogous compounds.[6][7] A logical starting point is 2,5-dimethylaniline.
Proposed Synthesis Workflow
The following workflow outlines a multi-step synthesis that leverages classic aromatic chemistry to construct the target molecule. The key transformation is the conversion of an amino group into a trifluoromethyl group, a non-trivial but well-documented process.
Caption: Proposed synthesis of this compound from 2,5-dimethylaniline.
Experimental Protocol: A Plausible Synthetic Route
This protocol is a self-validating system. Each step includes purification and analytical checkpoints to ensure the intermediate is suitable for the subsequent transformation.
Objective: To synthesize this compound from 2,5-dimethylaniline.
Part A: Synthesis of 2,5-Dimethylbenzotrichloride
-
Diazotization:
-
To a stirred solution of 2,5-dimethylaniline (1.0 eq) in concentrated HCl at 0-5 °C (ice bath), add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Causality: The cold temperature is critical to prevent the unstable diazonium salt from decomposing.
-
Stir for 30 minutes. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (spot test).
-
-
Trichloromethylation:
-
In a separate vessel, prepare a solution of copper(I) chloride (0.1 eq) in carbon tetrachloride (CCl₄).
-
Slowly add the cold diazonium salt solution to the CCl₄ mixture. Vigorous nitrogen evolution will be observed.
-
Causality: This is a variation of the Sandmeyer reaction. The copper catalyst facilitates the decomposition of the diazonium salt and the transfer of the -CCl₃ group from the solvent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
In-process Check: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Work up by separating the organic layer, washing with water and brine, drying over MgSO₄, and concentrating under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2,5-dimethylbenzotrichloride.
-
Part B: Fluorination to this compound
-
Halogen Exchange (HALEX):
-
Caution: This reaction should be performed in a specialized pressure vessel (e.g., a Parr reactor) and fume hood due to the use of corrosive anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃).
-
Charge the reactor with 2,5-dimethylbenzotrichloride (1.0 eq) and a catalytic amount of a Lewis acid like antimony(V) chloride if using SbF₃.
-
Cool the reactor and carefully add anhydrous HF (excess) or SbF₃ (stoichiometric).
-
Seal the reactor and heat to the required temperature (typically 80-150 °C). The reaction is driven by the formation of more stable C-F bonds.[7]
-
Causality: The high temperature and pressure are necessary to facilitate the exchange of all three chlorine atoms for fluorine. The reaction proceeds via a carbocationic intermediate stabilized by the Lewis acid catalyst.
-
In-process Check: The reaction progress can be monitored by taking aliquots (with extreme care) and analyzing via ¹⁹F NMR or GC-MS.
-
After cooling, carefully vent the reactor and quench the reaction mixture by pouring it onto ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash thoroughly with aqueous sodium bicarbonate solution to neutralize any remaining acid, then with water and brine.
-
Dry the organic layer over MgSO₄, filter, and remove the solvent.
-
Purify the final product by fractional distillation to obtain pure this compound.
-
Final Validation: Confirm the structure and purity using ¹H, ¹³C, and ¹⁹F NMR spectroscopy and GC-MS, comparing the results to the predicted profiles in Section 1.
-
Section 3: Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the competing electronic effects of its substituents.
The Interplay of Substituent Effects in Electrophilic Aromatic Substitution (EAS)
-
Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing due to the high electronegativity of fluorine. This effect is primarily inductive. It deactivates the aromatic ring towards electrophilic attack and is a meta-director .[8] The deactivation arises because the group destabilizes the positive charge of the carbocation intermediate (the arenium ion) formed during the reaction.[9]
-
Methyl Groups (-CH₃): These groups are electron-donating through induction and hyperconjugation. They activate the aromatic ring towards electrophilic attack and are ortho, para-directors .[9]
In this compound, these effects combine. The two methyl groups activate the ring, but the -CF3 group deactivates it. The overall reactivity will be less than that of xylene but greater than that of benzotrifluoride. The directing effects determine the regioselectivity of reactions like nitration or halogenation.
Caption: Predicted regioselectivity for electrophilic aromatic substitution (EAS).
Based on this analysis, electrophilic attack is most likely to occur at positions C4 and C6 , which are activated by both methyl groups and are meta to the -CF3 group. Position C3 is sterically hindered by the two adjacent methyl and trifluoromethyl groups.
Section 4: Applications in Research and Drug Development
The true value of a molecule like this compound lies in its potential as a building block for creating more complex, high-value compounds, particularly in the pharmaceutical industry.
The Strategic Value of the Benzotrifluoride Moiety
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong (bond energy ~485 kJ/mol), making the -CF3 group highly resistant to oxidative metabolism by enzymes like the Cytochrome P450 family.[10][11] Replacing a metabolically labile methyl group with a -CF3 group is a validated strategy to increase a drug's half-life and improve its pharmacokinetic profile.[2]
-
Modulation of Lipophilicity: The -CF3 group is highly lipophilic, which can improve a drug's ability to cross cell membranes and reach its biological target.[1] This property must be carefully balanced to maintain adequate aqueous solubility.
-
Improved Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups or engage in specific dipole-dipole or hydrogen bond interactions with a protein target, thereby increasing binding affinity and potency.[2]
Potential of the 2,5-Dimethyl Substitution Pattern
The specific arrangement of substituents in this compound offers a unique starting point for drug design. The methyl groups provide handles for further functionalization (e.g., benzylic halogenation followed by substitution) or can be used to fine-tune the steric and electronic properties of a final drug candidate. They can occupy specific pockets in a protein's active site, enhancing binding selectivity.
Caption: The role of the benzotrifluoride scaffold in improving drug-like properties.
Section 5: Safety, Handling, and Storage
-
General Hazards: Assumed to be a combustible liquid. May cause skin irritation and serious eye irritation. Harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.
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Taylor, S. D., & Alabugin, I. V. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 9987–10003. Retrieved from [Link]
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The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central. Retrieved from [Link]
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Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (n.d.). PMC - NIH. Retrieved from [Link]
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Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (n.d.). University of Lincoln Library Dissertation Showcase. Retrieved from [Link]
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Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2023). Angewandte Chemie International Edition, 62(13). Retrieved from [Link]
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A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (n.d.). ResearchGate. Retrieved from [Link]
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Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... (n.d.). Homework.Study.com. Retrieved from [Link]
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Kobayashi, Y., & Kumadaki, I. (1978). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 11(5), 197–204. Retrieved from [Link]
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Superelectrophiles and the effects of trifluoromethyl substituents. (n.d.). PMC - NIH. Retrieved from [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2023). MDPI. Retrieved from [Link]
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Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and antimalarial activity of benzotrifluoride derivatives. (1973). PubMed. Retrieved from [Link]
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Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. (2019). Environmental Science & Technology, 53(15), 8775–8784. Retrieved from [Link]
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Chemical Properties of 2,5-Dichlorobenzotrifluoride (CAS 320-50-3). (n.d.). Cheméo. Retrieved from [Link]
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2,5-Dichlorobenzotrifluoride. (n.d.). NIST WebBook. Retrieved from [Link]
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Electrophilic Aromatic Substitution. (2015). YouTube. Retrieved from [Link]
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Mass spectra of fluorocarbons. (n.d.). NIST. Retrieved from [Link]
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Electrophilic Aromatic Substitution. (n.d.). University of Wisconsin-Madison Chemistry. Retrieved from [Link]
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Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. Retrieved from [Link]
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Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge. (2015). Physical Chemistry Chemical Physics, 17(16), 10564–10571. Retrieved from [Link]
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Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts. Retrieved from [Link]
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1D 19 F-NMR spectrum of 300 mM... (n.d.). ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to 2,5-Dimethylbenzotrifluoride for Researchers and Drug Development Professionals
Foreword: Unveiling the Potential of a Unique Fluorinated Moiety
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds has become a cornerstone of molecular design. The trifluoromethyl group (-CF3), in particular, offers a powerful tool to modulate a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth technical overview of 2,5-dimethylbenzotrifluoride, a key aromatic building block that marries the structural features of p-xylene with the influential trifluoromethyl substituent. As researchers and drug development professionals, a thorough understanding of this compound's synthesis, reactivity, and safe handling is paramount to unlocking its full potential in the creation of novel therapeutics and advanced materials.
Chemical Identity and Physicochemical Properties
This compound, systematically known as 1,4-Dimethyl-2-(trifluoromethyl)benzene , is a substituted aromatic hydrocarbon. Its unique structure, featuring two methyl groups and a trifluoromethyl group on a benzene ring, imparts a distinct set of properties that are of significant interest in organic synthesis.
CAS Number: 84796-70-3[1]
Synonyms:
-
1,4-Dimethyl-2-(trifluoromethyl)benzene[1]
-
2,5-Dimethyl-α,α,α-trifluorotoluene
-
2-(Trifluoromethyl)-p-xylene[1]
The strategic placement of the electron-withdrawing trifluoromethyl group adjacent to a methyl group on the p-xylene core creates a unique electronic and steric environment, influencing its reactivity in subsequent chemical transformations.
Table 1: Physicochemical Properties of 1,4-Dimethyl-2-(trifluoromethyl)benzene
| Property | Value | Source |
| Molecular Formula | C₉H₉F₃ | [1] |
| Molecular Weight | 174.16 g/mol | [1] |
| Appearance | Colorless liquid (presumed) | General knowledge |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified | |
| Solubility | Insoluble in water; Soluble in common organic solvents | General knowledge |
| InChI | InChI=1S/C9H9F3/c1-6-3-4-7(2)8(5-6)9(10,11,12)/h3-5H,1-2H3 | [1] |
| InChIKey | RIKQFBGCNQAHBO-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC(=C(C=C1)C)C(F)(F)F | [1] |
Synthesis and Manufacturing Pathways
The synthesis of this compound typically involves the introduction of a trifluoromethyl group onto a pre-existing p-xylene scaffold. While specific, detailed protocols for this exact isomer are not abundantly available in public literature, the synthesis can be approached through established methodologies for the trifluoromethylation of aromatic compounds.
Conceptual Synthetic Approach: Trifluoromethylation of p-Xylene
A primary route to this compound involves the direct trifluoromethylation of p-xylene. This can be a challenging transformation due to the relatively unactivated C-H bonds of the aromatic ring. Modern synthetic methods often employ radical-based approaches.
For instance, the use of a trifluoromethyl source, such as trifluoromethyl iodide (CF₃I) or Togni's reagent, in the presence of a radical initiator or a photoredox catalyst, can facilitate the introduction of the -CF₃ group. The regioselectivity of this reaction is a critical consideration, as trifluoromethylation can potentially occur at different positions on the p-xylene ring.
Caption: Conceptual pathway for the synthesis of this compound via direct trifluoromethylation of p-xylene.
Alternative Synthetic Strategies
Other synthetic routes could involve multi-step sequences, starting from more functionalized p-xylene derivatives. For example, a Sandmeyer-type reaction on a suitable aminoxylene precursor could be a viable, albeit longer, pathway.
Chemical Reactivity and Synthetic Utility
The presence of both electron-donating methyl groups and a strongly electron-withdrawing trifluoromethyl group imparts a unique reactivity profile to this compound.
Electrophilic Aromatic Substitution
The trifluoromethyl group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution reactions. Conversely, the methyl groups are activating and ortho-, para-directing. The interplay of these opposing electronic effects will govern the regioselectivity of further functionalization of the aromatic ring. The positions ortho to the trifluoromethyl group will be the most deactivated, while the position between the two methyl groups (if unsubstituted) would be sterically hindered.
Reactions of the Methyl Groups
The methyl groups can undergo radical halogenation or oxidation to introduce further functionality, providing handles for subsequent synthetic transformations.
Photochemical Behavior
Research has shown that dimethylbenzotrifluoride isomers, including the 2,5-isomer, can undergo efficient photoisomerization upon irradiation in a solvent like acetonitrile. These phototransposition reactions involve the migration of the trifluoromethyl-substituted carbon, leading to a mixture of other dimethylbenzotrifluoride isomers. This photochemical reactivity is an important consideration in the handling and storage of the compound, especially if it is to be used in applications where exposure to light is a factor.
Applications in Drug Discovery and Development
The 2,5-dimethylphenyl scaffold is a recognized structural motif in a number of antimicrobial compounds. The introduction of a trifluoromethyl group to this scaffold is a strategic modification aimed at enhancing the pharmacological properties of a lead compound.
The -CF₃ group can significantly improve a drug candidate's:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life.
-
Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Binding Affinity: The strong dipole moment of the -CF₃ group can lead to favorable interactions with biological targets, potentially increasing the potency of a drug.
While specific drugs containing the this compound core are not prominently documented, this building block represents a valuable starting point for the synthesis of novel drug candidates, particularly in the areas of anti-infectives and oncology, where the properties imparted by the trifluoromethyl group are highly desirable. For example, derivatives of the 2,5-dimethylphenyl scaffold have been explored for the development of new antimicrobial agents targeting multidrug-resistant Gram-positive pathogens.
Safety, Handling, and Storage
General Hazards:
-
Flammability: Trifluoromethylated aromatic compounds are often flammable liquids. Keep away from heat, sparks, and open flames.
-
Skin and Eye Irritation: These compounds can cause skin and eye irritation.
-
Inhalation: Inhalation of vapors may cause respiratory tract irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing vapors or mists.
-
In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from oxidizing agents and sources of ignition.
Caption: A generalized workflow for the safe handling and storage of chemical reagents in a laboratory setting.
Conclusion and Future Perspectives
This compound is a valuable, albeit less common, fluorinated building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of electron-donating and electron-withdrawing substituents on an aromatic core provides a versatile platform for the development of novel compounds with tailored properties. As the demand for advanced fluorinated molecules continues to grow, a deeper understanding and exploration of the synthesis and reactivity of isomers like this compound will be crucial for driving innovation. Further research into scalable and regioselective synthetic routes will undoubtedly expand the accessibility and utility of this promising chemical entity.
References
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A Guide to the Structural Analysis of 2,5-Dimethylbenzotrifluoride: A Multi-Technique Spectroscopic Approach
Preamble: The Rationale for Structural Verification
In the landscape of synthetic chemistry and drug development, 2,5-dimethylbenzotrifluoride serves as a critical aromatic building block. The strategic placement of two methyl groups and a trifluoromethyl group on the benzene ring imparts unique electronic properties and steric configurations, making it a valuable intermediate. The trifluoromethyl group, in particular, is a bioisostere for various functional groups and can significantly enhance metabolic stability, binding affinity, and lipophilicity in pharmaceutical compounds.
Therefore, unambiguous confirmation of its molecular structure is not merely an academic exercise; it is a fundamental prerequisite for its application. An error in substitution patterns could lead to vastly different reactivity and biological activity, compromising research outcomes and developmental timelines. This guide provides a comprehensive, field-proven framework for the structural elucidation of this compound, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Molecular Structure Overview and Predicted Properties
Chemical Formula: C₉H₉F₃[1] Molecular Weight: 174.17 g/mol [1]
The structure consists of a benzene ring substituted at positions 1, 2, and 5. The substituents are a trifluoromethyl (-CF₃) group and two methyl (-CH₃) groups. The electron-withdrawing nature of the -CF₃ group and the electron-donating nature of the -CH₃ groups create a distinct electronic environment that is reflected in its spectroscopic signatures.
Core Analytical Workflow: An Integrated Approach
The definitive structural analysis of an organic molecule rarely relies on a single technique. Instead, we employ a synergistic workflow where each method provides a unique piece of the structural puzzle. The data from NMR, IR, and MS are cross-correlated to build an unshakeable confirmation of the molecular identity.
Caption: Integrated workflow for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of this compound. We utilize a suite of experiments—¹H, ¹³C, and ¹⁹F NMR—to map the complete carbon and proton framework.
Causality in Experimental Design
-
Solvent Choice: Deuterated chloroform (CDCl₃) is the standard choice for non-polar to moderately polar organic molecules like this one. It is chemically inert and its residual proton signal (at ~7.26 ppm) provides a convenient internal reference.
-
Multi-Nuclei Approach:
-
¹H NMR reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.
-
¹³C NMR provides a count of unique carbon atoms and information about their hybridization. The coupling between carbon and fluorine (J-CF) is a key diagnostic feature.
-
¹⁹F NMR directly observes the fluorine atoms, offering a clean and highly sensitive method to confirm the presence and environment of the -CF₃ group.[2][3]
-
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of CDCl₃ in a clean NMR tube.
-
Shimming: Place the sample in the spectrometer and optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the range of 0-10 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A chemical shift range appropriate for organofluorine compounds should be used (e.g., +50 to -250 ppm relative to CFCl₃).[2]
Data Interpretation and Expected Results
The following is a summary of the anticipated NMR data for this compound.
| Analysis | Expected Chemical Shift (δ) | Multiplicity | Assignment & Rationale |
| ¹H NMR | ~7.3 ppm | Singlet (or narrow doublet) | H-6: Adjacent to -CH₃, meta to -CF₃. |
| ~7.2 ppm | Doublet | H-4: Ortho to one -CH₃, coupled to H-3. | |
| ~7.1 ppm | Doublet | H-3: Coupled to H-4. | |
| ~2.5 ppm | Singlet | 3H, -CH₃ at C-5. | |
| ~2.4 ppm | Singlet | 3H, -CH₃ at C-2. | |
| ¹³C NMR | ~138 ppm | Singlet | C-5: Aromatic C attached to -CH₃. |
| ~135 ppm | Singlet | C-2: Aromatic C attached to -CH₃. | |
| ~132 ppm | Singlet | C-4: Aromatic CH. | |
| ~131 ppm | Singlet | C-6: Aromatic CH. | |
| ~128 ppm | Quartet (J ≈ 32 Hz) | C-1: Aromatic C attached to -CF₃. The quartet is due to coupling with three F atoms.[3] | |
| ~125 ppm | Singlet | C-3: Aromatic CH. | |
| ~124 ppm | Quartet (J ≈ 272 Hz) | -CF₃: The large coupling constant is characteristic of a trifluoromethyl group.[3] | |
| ~21 ppm | Singlet | -CH₃ carbon. | |
| ~20 ppm | Singlet | -CH₃ carbon. | |
| ¹⁹F NMR | ~ -62 ppm | Singlet | -CF₃: The three fluorine atoms are equivalent and show a single peak. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Causality in Experimental Design
The goal is to identify the key bonds: C-F, aromatic C=C, and both aromatic and aliphatic C-H bonds. A simple thin-film method using salt plates (NaCl or KBr) is sufficient for this liquid sample.
Protocol: Thin-Film IR Acquisition
-
Place one drop of the neat liquid sample onto a clean salt plate.
-
Gently place a second salt plate on top to create a thin, uniform film.
-
Mount the plates in the spectrometer's sample holder.
-
Acquire the spectrum, typically over the range of 4000-600 cm⁻¹.
-
Clean the plates thoroughly with a dry solvent (e.g., anhydrous acetone or dichloromethane) after analysis.
Data Interpretation and Expected Results
The IR spectrum provides a "fingerprint" unique to the molecule. For this compound, the key absorptions are:
| Frequency Range (cm⁻¹) | Vibration Type | Significance |
| 3100-3000 | C-H Stretch | Aromatic C-H bonds. |
| 2980-2850 | C-H Stretch | Aliphatic C-H bonds from the two methyl groups. |
| 1620-1580 | C=C Stretch | Aromatic ring stretching. |
| 1350-1100 | C-F Stretch | Strong, characteristic absorptions confirming the -CF₃ group. [4][5] |
| 900-675 | C-H Bend | Out-of-plane bending confirms the substitution pattern on the benzene ring. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structural components.
Causality in Experimental Design
Electron Ionization (EI) is a standard, high-energy technique that provides a clear molecular ion peak and a rich, reproducible fragmentation pattern, which is ideal for structural confirmation of small organic molecules.[6]
Protocol: GC-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) inlet, which will vaporize the sample and separate it from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the MS source and is bombarded with electrons (typically at 70 eV for EI).
-
Detection: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
Data Interpretation and Expected Results
Caption: Predicted fragmentation pathway in EI-MS.
-
Molecular Ion (M⁺): The spectrum will show a clear peak at m/z = 174 , corresponding to the molecular weight of C₉H₉F₃. This is the most critical piece of data for confirming the overall formula.[1]
-
Key Fragments:
-
m/z = 159 ([M-15]⁺): Loss of a methyl radical (-CH₃).
-
m/z = 155 ([M-19]⁺): Loss of a fluorine radical (-F).
-
m/z = 105: Loss of a -CF₃ group.
-
m/z = 91: A common fragment in alkylbenzenes, corresponding to the stable tropylium cation ([C₇H₇]⁺).
-
Safety and Handling
Proper handling of this compound is essential. The compound should be treated as a hazardous chemical.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves (inspect before use), safety goggles or a face shield, and a lab coat to prevent skin and eye contact.[7]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8] Keep away from open flames, hot surfaces, and other sources of ignition.[7][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9][10]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7][8]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Conclusion
The structural analysis of this compound is achieved through a logical and systematic application of complementary spectroscopic techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework and confirms the fluorine environment. IR spectroscopy validates the presence of key functional groups, particularly the C-F bonds of the trifluoromethyl group. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. By integrating the data from these three pillars of analytical chemistry, we can achieve an unambiguous and trustworthy structural confirmation, ensuring the material's integrity for its intended applications in research and development.
References
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2,5-Dichlorobenzotrifluoride Safety Data Sheets(SDS). LookChem.[Link]
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Supporting Information for Cu-catalyzed trifluoromethylation. (2017). Angewandte Chemie.[Link]
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Supporting Information for Catalytic trifluoromethylation of iodoarenes. (2020). Beilstein Journal of Organic Chemistry.[Link]
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Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. (2005). ResearchGate.[Link]
- Process for preparing benzotrifluoride and its derivatives. (1980).
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2,4-DIMETHYL-BENZOTRIFLUORIDE. SpectraBase.[Link]
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1D 19 F-NMR spectrum of 300 mM... ResearchGate.[Link]
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Benzene, (trifluoromethyl)-. NIST WebBook.[Link]
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Benzene, (trifluoromethyl)- IR Spectrum. NIST WebBook.[Link]
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2,5-Dichlorobenzotrifluoride. NIST WebBook.[Link]
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Search by substructure for IR spectra and compare. Cheminfo.org.[Link]
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Crystal structure, Hirshfeld surface analysis and contact enrichment ratios. ResearchGate.[Link]
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Measurement of atmospheric 2,5-Dimethylfuran Using Proton Transfer Reaction-Mass Spectrometry. ScholarWorks at University of Montana.[Link]
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NMR and IR Studies of Some Metal Complexes. Asian Journal of Chemistry.[Link]
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5-Methyl-1H-benzotriazole; LC-ESI-ITFT; MS2. MassBank.[Link]
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Molecular structure, NLO, MEP, NBO analysis and spectroscopic characterization of 2,5-dimethylanilinium dihydrogen phosphate. ResearchGate.[Link]
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A Guide to the Spectroscopic Characterization of Substituted Benzotrifluorides: A Case Study of 2,5-Dichlorobenzotrifluoride
Introduction
Substituted benzotrifluorides are a cornerstone of modern chemical synthesis, finding extensive applications in pharmaceuticals, agrochemicals, and material science. The trifluoromethyl (-CF₃) group imparts unique properties, including high thermal stability, lipophilicity, and metabolic resistance, making it a privileged moiety in drug design.[1] A thorough understanding of the spectroscopic signature of these molecules is paramount for reaction monitoring, quality control, and structural elucidation.
While the target of this guide was initially 2,5-dimethylbenzotrifluoride, a comprehensive search of public scientific databases reveals a lack of consolidated, verifiable spectroscopic data for this specific compound. To uphold the principles of scientific integrity and provide an authoritative, data-backed resource, this guide will instead focus on the well-characterized and structurally analogous compound, 2,5-Dichlorobenzotrifluoride (CAS No. 320-50-3).[2][3][4] The principles of spectral interpretation detailed herein are directly applicable to the broader class of 1,2,5-trisubstituted benzotrifluorides and will serve as a robust framework for researchers in the field.
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,5-Dichlorobenzotrifluoride, grounded in field-proven insights and supported by verifiable references.
Molecular Structure and Predicted Spectral Features
2,5-Dichlorobenzotrifluoride possesses a distinct substitution pattern on the benzene ring that dictates its spectroscopic output. The powerful electron-withdrawing nature of both the trifluoromethyl group and the chlorine atoms significantly influences the electronic environment of the aromatic ring.
Structural Analysis Workflow
Caption: Logical workflow for structural elucidation.
Based on the structure, we can predict:
-
¹H NMR: Three distinct signals in the aromatic region, each corresponding to a single proton. The chemical shifts will be downfield due to the deshielding effects of the substituents.
-
¹³C NMR: Six aromatic carbon signals and one quartet for the -CF₃ carbon due to coupling with the three fluorine atoms.[5]
-
IR: Characteristic absorptions for aromatic C-H stretching, C=C ring vibrations, and strong bands corresponding to C-Cl and C-F stretches.
-
MS: A complex molecular ion cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl), followed by characteristic fragmentation patterns such as the loss of Cl or CF₃.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern of the aromatic ring. For this molecule, experiments are typically conducted in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[6][7]
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides direct information about the chemical environment of the three aromatic protons. The electron-withdrawing substituents deshield these protons, shifting their signals to a lower field (higher ppm).
Table 1: ¹H NMR Data for 2,5-Dichlorobenzotrifluoride
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~7.6 | Doublet (d) | ~8.5 |
| H-4 | ~7.4 | Doublet of Doublets (dd) | ~8.5, ~2.0 |
| H-6 | ~7.7 | Doublet (d) | ~2.0 |
Note: Actual chemical shifts may vary slightly based on solvent and concentration. The assignments are based on established principles of substituent effects.
Interpretation:
-
H-6: This proton is ortho to the -CF₃ group and meta to a -Cl group. It appears as a doublet due to coupling only with H-4.
-
H-3: This proton is ortho to a -Cl group and meta to the -CF₃ group. It appears as a doublet due to coupling only with H-4.
-
H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
Carbon (¹³C) NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon attached to the -CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).[5]
Table 2: ¹³C NMR Data for 2,5-Dichlorobenzotrifluoride
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |
|---|---|---|
| C1 (-CF₃) | ~132 | Quartet (q) |
| C2 (-Cl) | ~134 | Singlet (s) |
| C3 | ~128 | Singlet (s) |
| C4 | ~131 | Singlet (s) |
| C5 (-Cl) | ~130 | Singlet (s) |
| C6 | ~125 | Singlet (s) |
| -CF₃ | ~122 | Quartet (q) |
Note: Assignments are predictive. Carbons attached to electronegative groups (Cl, CF₃) are generally downfield.
Caption: Aromatic core of 2,5-Dichlorobenzotrifluoride.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of 2,5-Dichlorobenzotrifluoride in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A longer acquisition time is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and fingerprint the molecule based on its vibrational modes.[8] The spectrum of 2,5-Dichlorobenzotrifluoride is characterized by absorptions from the aromatic ring and the carbon-halogen bonds.
Table 3: Characteristic IR Absorption Bands for 2,5-Dichlorobenzotrifluoride
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| 1600-1450 | Aromatic C=C Ring Stretch | Medium |
| 1350-1150 | C-F Stretch (from -CF₃) | Strong |
| 850-550 | C-Cl Stretch | Strong |
| 900-675 | Aromatic C-H Out-of-Plane Bend | Strong |
Data derived from the NIST Chemistry WebBook for 2,5-Dichlorobenzotrifluoride and general IR correlation tables.[4][9]
Interpretation:
-
The presence of bands just above 3000 cm⁻¹ confirms the aromatic C-H bonds.[10]
-
The most intense and characteristic bands are expected in the fingerprint region (below 1500 cm⁻¹), where the strong C-F and C-Cl stretching vibrations dominate. The C-F stretches of the trifluoromethyl group are typically very strong and complex.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).
-
Sample Application: Place a small drop of liquid 2,5-Dichlorobenzotrifluoride directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum over a range of 4000–400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity. Electron Ionization (EI) is a common method used for volatile compounds like this.[11]
Table 4: Predicted Mass Spectrometry Data for 2,5-Dichlorobenzotrifluoride
| m/z Value | Ion | Comments |
|---|---|---|
| 214/216/218 | [M]⁺ | Molecular ion cluster. The ratio of ~9:6:1 confirms the presence of two chlorine atoms. |
| 179/181 | [M-Cl]⁺ | Loss of a chlorine atom. Isotopic pattern for one Cl remains. |
| 145 | [M-CF₃]⁺ | Loss of the trifluoromethyl group. |
| 110 | [C₆H₃Cl]⁺ | Loss of CF₃ and a second Cl atom. |
Predicted fragmentation based on common pathways for halogenated aromatic compounds. The molecular weight is 215.00 g/mol .[4]
Isotopic Pattern: The presence of two chlorine atoms gives a highly characteristic M, M+2, and M+4 peak pattern. With ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) isotopes, the expected relative intensities are:
-
M (²³⁵Cl): (0.758)² ≈ 57.5% (Relative intensity ~9)
-
M+2 (¹³⁵Cl, ¹³⁷Cl): 2 * (0.758 * 0.242) ≈ 36.7% (Relative intensity ~6)
-
M+4 (²³⁷Cl): (0.242)² ≈ 5.8% (Relative intensity ~1)
Fragmentation Pathway
Caption: Simplified EI fragmentation of 2,5-Dichlorobenzotrifluoride.
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a dilute solution of 2,5-Dichlorobenzotrifluoride (~1 mg/mL) in a volatile solvent like dichloromethane or hexane.
-
Injection: Inject 1 µL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.
-
GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the analyte from any impurities. A typical program might ramp from 50°C to 250°C.
-
Ionization: Use a standard Electron Ionization (EI) source at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and relevant fragments.
Conclusion
The spectroscopic characterization of 2,5-Dichlorobenzotrifluoride provides a clear and unambiguous fingerprint for its identification. The ¹H NMR spectrum confirms the 1,2,5-substitution pattern through its characteristic splitting. The ¹³C NMR spectrum, with its distinctive quartet for the -CF₃ carbon, validates the presence of this key functional group. IR spectroscopy highlights the strong absorptions of C-F and C-Cl bonds, while mass spectrometry provides definitive molecular weight information and a characteristic isotopic cluster confirming the presence of two chlorine atoms. Together, these techniques form a self-validating system for the structural confirmation of this and related substituted benzotrifluorides, providing researchers with the essential tools for quality assessment and structural analysis in their synthetic endeavors.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 17, 2026, from [Link]
-
Chem-Impex International. (n.d.). 2,5-Dichlorobenzotrifluoride. Retrieved January 17, 2026, from [Link]
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NIST. (n.d.). 2,5-Dichlorobenzotrifluoride. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). (Trifluoromethyl)benzene. Retrieved January 17, 2026, from [Link]
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SciEngine. (n.d.). Supporting Information. Retrieved January 17, 2026, from [Link]
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The Royal Society of Chemistry. (2011). Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3+ Reagent. Supplementary Material (ESI) for Chemical Communications. Retrieved January 17, 2026, from [Link]
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Uchikura, T., Kamiyama, N., Ishikawa, T., & Akiyama, T. (2020). Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein Journal of Organic Chemistry, 16, 2442–2447. Supporting Information. [Link]
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Quora. (2018). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? Retrieved January 17, 2026, from [Link]
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Koulman, A., Lane, G. A., Harrison, S. J., & Volmer, D. A. (2009). From Doping Control to Systems Biology: An Introduction to Mass Spectrometry-Based Metabolomics. PMC. [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 17, 2026, from [Link]
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University of Florida. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Polymer Chemistry Characterization Lab. Retrieved January 17, 2026, from [Link]
-
UCLA Chemistry. (n.d.). IR Chart. Retrieved January 17, 2026, from [Link]
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- 4. 2,5-Dichlorobenzotrifluoride [webbook.nist.gov]
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- 11. rsc.org [rsc.org]
An In-Depth Technical Guide to the Physical Properties of 2,5-Dimethylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physical properties of 2,5-dimethylbenzotrifluoride (CAS No. Not Available), a halogenated aromatic hydrocarbon of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific compound, this guide synthesizes predicted properties from computational models, analogous data from structurally similar compounds, and established principles of physical organic chemistry. It is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, reaction optimization, and safety management.
Introduction: The Significance of Fluorinated Aromatics
Fluorinated aromatic compounds, such as benzotrifluorides, are of paramount importance in modern drug discovery and materials science. The introduction of a trifluoromethyl (-CF3) group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The dimethyl substitution pattern on the benzotrifluoride core, as in the case of this compound, offers a unique combination of steric and electronic features that can be exploited in the design of novel chemical entities. This guide focuses on the fundamental physical characteristics of this compound, providing a critical knowledge base for its synthesis, handling, and application.
Molecular Structure and Key Identifiers
The molecular structure of this compound consists of a benzene ring substituted with a trifluoromethyl group at position 1, and two methyl groups at positions 2 and 5.
Systematic Name: 1,4-Dimethyl-2-(trifluoromethyl)benzene
Table 1: Molecular Identifiers and Basic Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉F₃ | - |
| Molecular Weight | 174.16 g/mol | PubChem |
| Canonical SMILES | CC1=CC(=C(C=C1)C(F)(F)F)C | PubChem |
| InChI Key | N/A | - |
| CAS Number | Not Available | - |
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational predictions provide valuable estimates of a compound's physical properties. The following table summarizes key predicted physicochemical parameters for this compound.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source |
| Boiling Point | ~160-170 °C | Inferred from structurally similar compounds |
| Density | ~1.1 - 1.2 g/mL | Inferred from structurally similar compounds |
| Refractive Index | ~1.44 - 1.46 | Inferred from structurally similar compounds |
| logP (Octanol/Water Partition Coefficient) | 3.8 | Predicted by XLogP3 (PubChem) |
| Solubility | Poorly soluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, toluene) | General property of similar aromatic hydrocarbons |
Causality Behind Property Predictions:
-
Boiling Point: The presence of the trifluoromethyl group and the two methyl groups increases the molecular weight and van der Waals forces compared to unsubstituted toluene, leading to an elevated boiling point. The predicted range is based on a comparative analysis of related dimethyl- and trifluoromethyl-substituted benzenes.
-
Density: The fluorine atoms in the trifluoromethyl group are significantly heavier than hydrogen, leading to a predicted density greater than that of water.
-
Refractive Index: The presence of the aromatic ring and the trifluoromethyl group contributes to a refractive index higher than that of simple alkanes.
-
logP and Solubility: The trifluoromethyl group is highly lipophilic, and the two methyl groups further contribute to the nonpolar character of the molecule. This results in a high predicted logP value, indicating poor water solubility and good solubility in nonpolar organic solvents.
Proposed Synthesis Pathway
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound from 2,5-dimethylaniline.
Step-by-Step Methodology:
-
Diazotization (Sandmeyer Reaction): 2,5-Dimethylaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to form the corresponding diazonium salt. Subsequent treatment with tetrafluoroboric acid (HBF₄) would yield the diazonium tetrafluoroborate salt.
-
Trifluoromethylation (Schiemann Reaction or Copper-mediated):
-
Schiemann Reaction: The isolated diazonium tetrafluoroborate salt is gently heated. Thermal decomposition of the salt liberates nitrogen gas and a fluorine atom, which, along with the BF₃, results in the formation of the trifluoromethyl group on the aromatic ring.
-
Copper-mediated Trifluoromethylation: Alternatively, the diazonium salt can be reacted with a trifluoromethyl source, such as a copper(I) trifluoromethyl complex (CuCF₃), to introduce the -CF₃ group.
-
Spectral Properties: A Predictive Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The following sections describe the expected spectral characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and methyl protons.
-
Aromatic Protons (δ 7.0-7.5 ppm): Three signals are anticipated in the aromatic region, corresponding to the three protons on the benzene ring. Their specific chemical shifts and coupling patterns will be influenced by the positions of the methyl and trifluoromethyl groups.
-
Methyl Protons (δ ~2.3-2.5 ppm): Two singlets are expected for the two non-equivalent methyl groups. The chemical shift will be slightly downfield due to the proximity to the aromatic ring.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.
-
Aromatic Carbons (δ 120-140 ppm): Signals for the six aromatic carbons will be observed. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
Methyl Carbons (δ ~20 ppm): Two signals are expected for the two methyl carbons.
-
Trifluoromethyl Carbon (δ ~125 ppm, quartet): The carbon of the -CF₃ group will exhibit a characteristic quartet splitting pattern due to one-bond coupling with the three fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group, likely in the region of -60 to -65 ppm (relative to CFCl₃).
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Methyl |
| 1620-1580, 1500-1400 | C=C stretch | Aromatic Ring |
| 1350-1150 | C-F stretch | Trifluoromethyl |
| 900-675 | C-H out-of-plane bend | Aromatic |
Diagram 2: Key Functional Groups and their Expected IR Absorptions
Caption: Key vibrational modes and their expected regions in the IR spectrum of this compound.
Safety and Handling
As a substituted benzotrifluoride, this compound should be handled with caution, assuming it possesses hazards similar to related compounds. A comprehensive Safety Data Sheet (SDS) is not currently available; therefore, the following precautions are based on the general properties of flammable and potentially toxic aromatic compounds.[1]
General Hazards:
-
Flammability: Benzotrifluoride and its derivatives are typically flammable liquids. Vapors may be heavier than air and can travel to a source of ignition and flash back.[2][3]
-
Toxicity: Aromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin. Potential health effects may include irritation to the skin, eyes, and respiratory tract.[1][2]
-
Environmental Hazards: Many halogenated aromatic compounds are persistent in the environment and can be toxic to aquatic life.[4]
Recommended Handling Procedures:
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat should be worn at all times.
-
-
Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Have appropriate fire extinguishing media (e.g., dry chemical, CO₂) readily available.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Protocols for Property Determination
For researchers seeking to experimentally determine the physical properties of this compound, the following general protocols are recommended.
Diagram 3: Workflow for Physical Property Determination
Caption: A general workflow for the experimental determination of key physical properties.
Boiling Point Determination (Distillation Method)
-
Place a small, known volume of the purified liquid in a round-bottom flask with a boiling chip.
-
Assemble a simple distillation apparatus with a condenser and a collection flask.
-
Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the side arm of the condenser.
-
Gently heat the flask.
-
Record the temperature at which a steady distillation rate is achieved and the temperature remains constant. This temperature is the boiling point.
Density Measurement (Pycnometer Method)
-
Clean and dry a pycnometer of known volume.
-
Weigh the empty pycnometer.
-
Fill the pycnometer with the liquid, ensuring no air bubbles are present.
-
Equilibrate to a known temperature (e.g., 20 °C) in a water bath.
-
Carefully dry the outside of the pycnometer and weigh it.
-
Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.
Refractive Index Measurement (Refractometer)
-
Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Place a few drops of the liquid sample on the prism of the refractometer.
-
Close the prism and allow the temperature to equilibrate.
-
Read the refractive index from the scale or digital display.
Conclusion
This technical guide has provided a detailed overview of the known and predicted physical properties of this compound. While experimental data remains limited, the information presented herein, derived from computational modeling and analogy to related structures, offers a valuable starting point for researchers. The proposed synthetic route, predicted spectral characteristics, and recommended safety precautions are intended to facilitate the safe and effective use of this compound in research and development. It is strongly recommended that experimental verification of these properties be undertaken to further enrich our understanding of this and other novel fluorinated aromatic compounds.
References
-
New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Benzotrifluoride. Retrieved from [Link]
Sources
solubility of 2,5-dimethylbenzotrifluoride in organic solvents
An In-Depth Technical Guide to the Solubility of 2,5-Dimethylbenzotrifluoride in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of modern drug development and chemical process design. This compound, a substituted aromatic compound, presents a unique solubility profile due to the interplay of its hydrophobic methyl groups and the electron-withdrawing trifluoromethyl group. This guide provides a comprehensive technical overview of the theoretical principles, predictive models, and experimental methodologies for determining the . It is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this and similar compounds.
Introduction: The Significance of Solubility in a Molecular Context
This compound belongs to the class of benzotrifluoride derivatives, which are recognized for their utility as solvents and intermediates in organic and fluorous synthesis.[1] The solubility of such compounds is a critical parameter that dictates their behavior in various applications, from reaction kinetics to formulation and bioavailability in pharmaceutical contexts.[2][3] An accurate understanding of a compound's solubility in different organic solvents is essential for designing efficient purification processes, such as crystallization, and for formulating drug products with desired therapeutic outcomes.[2][3]
This guide will delve into the multifaceted nature of solubility, providing both a theoretical framework and practical, field-proven experimental protocols. We will explore the molecular interactions that govern the dissolution process and introduce predictive models that can offer valuable insights even before extensive experimental work is undertaken.
Theoretical Framework: Decoding the Intermolecular Forces at Play
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[4] The solubility of this compound in a given organic solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
-
Molecular Structure of this compound: The molecule consists of a benzene ring substituted with two methyl (-CH₃) groups and a trifluoromethyl (-CF₃) group. The methyl groups are nonpolar and contribute to van der Waals interactions. The trifluoromethyl group is strongly electron-withdrawing and introduces a significant dipole moment, influencing the molecule's overall polarity.
-
Solvent Polarity and Interactions: The choice of solvent is paramount. Solvents are broadly classified based on their polarity.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. Given the largely nonpolar character of the dimethylbenzene moiety, this compound is expected to exhibit good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide): These solvents possess significant dipole moments but lack acidic protons. They can engage in dipole-dipole interactions with the trifluoromethyl group of the solute.
-
Polar Protic Solvents (e.g., ethanol, methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors. While this compound cannot donate hydrogen bonds, the fluorine atoms of the -CF₃ group can act as weak hydrogen bond acceptors.
-
Predictive Models for Solubility Estimation: An In Silico Approach
Before embarking on laboratory experiments, computational models can provide valuable estimations of solubility. These models are broadly categorized into thermodynamic and machine learning approaches.
Thermodynamic Models
Thermodynamic models, such as the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) method and the Conductor-like Screening Model for Real Solvents (COSMO-RS), predict solubility based on the molecular structure.[5][6]
-
UNIFAC: This group contribution method estimates activity coefficients by breaking down molecules into their constituent functional groups.[6] The interaction parameters between these groups are predetermined from experimental data.
-
COSMO-RS: This quantum chemistry-based method calculates the chemical potential of a solute in a solvent, providing a more detailed prediction of solubility.[2]
Machine Learning Models
With the advent of large datasets of experimental solubility data, machine learning (ML) models have emerged as powerful predictive tools.[2][3][7][8] These models can learn complex relationships between molecular descriptors and solubility, often outperforming traditional thermodynamic models in accuracy.[7]
Below is a logical workflow for utilizing predictive solubility models.
Caption: Workflow for in silico solubility prediction.
Experimental Determination of Solubility: A Step-by-Step Guide
While predictive models are useful, experimental determination remains the gold standard for obtaining accurate solubility data. The isothermal saturation method is a widely used and reliable technique.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume or mass of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, carefully remove the vials from the shaker.
-
Centrifuge the vials at high speed to sediment the excess undissolved solid.
-
-
Sample Collection and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any remaining solid particles.
-
Determine the mass of the collected filtrate.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC or GC method.
-
-
Data Calculation:
-
Calculate the solubility in the desired units (e.g., g/100g solvent, mol/L).
-
The following diagram illustrates the experimental workflow for the isothermal saturation method.
Caption: Experimental workflow for solubility determination.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Template for Reporting Solubility Data of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (mol/L) |
| Hexane | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide | 25 | Experimental Value | Calculated Value |
Factors Influencing Solubility
-
Temperature: The solubility of solids in liquids generally increases with temperature.[6] This relationship is crucial for processes like recrystallization.
-
Solvent Properties: As discussed, the polarity and hydrogen bonding capability of the solvent are key determinants of solubility.
-
Purity of Solute and Solvent: Impurities can affect the measured solubility and should be minimized.
Conclusion: A Pathway to Understanding and Application
This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining the . By integrating theoretical principles with robust experimental protocols, researchers and drug development professionals can gain critical insights into the behavior of this compound. This knowledge is not only fundamental to academic research but also pivotal in the successful development of new chemical processes and pharmaceutical products. The methodologies outlined herein are designed to be self-validating and serve as a reliable foundation for solubility studies of this compound and other related aromatic compounds.
References
- Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
- PubMed. Thermodynamic modeling of activity coefficient and prediction of solubility.
- American Chemical Society. Predicting solubility curves via a thermodynamic cycle and machine learning.
- ACS Publications. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
- ResearchGate.
- ResearchGate. Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals.
- ResearchGate. Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.
- Sigma-Aldrich. Solvent Miscibility Table.
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 4. Solvent Miscibility Table [sigmaaldrich.com]
- 5. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
The Intricate Dance of Light and Matter: A Technical Guide to the Photoisomerization of Dimethylbenzotrifluoride Isomers
Foreword: Unveiling Photochemical Transformations for Advanced Drug Discovery
In the landscape of modern medicinal chemistry and materials science, the precise control of molecular architecture is paramount. Photoisomerization, the light-induced conversion of a molecule from one isomeric form to another, offers a powerful tool for achieving such control with spatiotemporal precision. Among the myriad of photoswitchable scaffolds, substituted benzotrifluorides have emerged as a class of compounds with significant potential, owing to the unique electronic properties imparted by the trifluoromethyl group. This guide provides an in-depth technical exploration of the photoisomerization of dimethylbenzotrifluoride isomers, offering researchers, scientists, and drug development professionals a comprehensive understanding of the underlying mechanisms, experimental considerations, and potential applications of these fascinating photochemical transformations. Our focus is to not only present established protocols but to also elucidate the causal relationships that govern these light-driven molecular rearrangements, thereby empowering researchers to harness their full potential.
Foundational Principles: The Photochemistry of Aromatic Trifluorides
The photoisomerization of benzene and its derivatives is a well-documented phenomenon, often proceeding through highly strained, transient intermediates such as benzvalene, Dewar benzene, and prismane. The introduction of a trifluoromethyl (CF3) group significantly influences the photophysical and photochemical properties of the aromatic ring. The strong electron-withdrawing nature of the CF3 group can alter the energy levels of the excited states, influencing the efficiency and pathways of photoisomerization.
Irradiation of dimethylbenzotrifluoride isomers with ultraviolet (UV) light initiates a cascade of events, starting with the absorption of a photon and promotion of the molecule to an excited electronic state. From this excited state, the molecule can undergo a series of transformations, including intersystem crossing to a triplet state or direct isomerization on the singlet excited-state surface. The specific pathway and the resulting photostationary state (the equilibrium mixture of isomers upon prolonged irradiation) are dictated by a confluence of factors including the excitation wavelength, solvent polarity, and the substitution pattern on the benzene ring.
The Dimethylbenzotrifluoride Isomer Landscape: Two Interconverting Triads
A seminal study on the photoisomerization of the six isomers of dimethylbenzotrifluoride in acetonitrile revealed a fascinating and orderly pattern of interconversion.[1][2] Upon irradiation, the isomers do not randomly interconvert but rather partition into two distinct and independent triads.[1][2] This observation is a critical piece of the mechanistic puzzle, suggesting specific and constrained rearrangement pathways.
The Two Photoisomerization Triads:
-
Triad 1: 2,6-dimethylbenzotrifluoride ⇌ 2,3-dimethylbenzotrifluoride ⇌ 3,4-dimethylbenzotrifluoride
-
Triad 2: 3,5-dimethylbenzotrifluoride ⇌ 2,4-dimethylbenzotrifluoride ⇌ 2,5-dimethylbenzotrifluoride
This partitioning into two triads strongly indicates that the photoisomerization process is not a random scrambling of substituents but a highly regulated process. Isotopic labeling studies have further elucidated this mechanism, demonstrating that it is the trifluoromethyl-substituted carbon atom that migrates around the benzene ring during these phototranspositions.[1][2]
Figure 1: Photoisomerization pathways of dimethylbenzotrifluoride isomers.
Experimental Protocols: A Step-by-Step Guide to Photoisomerization
The successful execution of a photoisomerization experiment hinges on meticulous attention to detail, from the preparation of the starting materials to the careful control of the reaction conditions and subsequent analysis of the product mixture.
Synthesis of Dimethylbenzotrifluoride Isomers
While commercially available, the synthesis of specific dimethylbenzotrifluoride isomers may be necessary for certain research applications. A general approach involves the Friedel-Crafts acylation of an appropriately substituted aromatic precursor, followed by further functional group manipulations. For instance, dichlorotrifluoromethyltoluenes can be prepared by reacting dichlorotrichloromethyltoluenes with hydrogen fluoride.[3] The supporting information of the core reference for this guide provides detailed spectral data for five of the synthesized dimethylbenzotrifluoride isomers.[1]
Photochemical Reaction Setup
The choice of photochemical reactor and light source is critical for achieving reproducible results. A typical setup for the photoisomerization of dimethylbenzotrifluoride isomers is outlined below.
Figure 2: A generalized experimental workflow for photoisomerization.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a dilute solution of the desired dimethylbenzotrifluoride isomer in a suitable solvent. Acetonitrile is a common choice due to its UV transparency and ability to dissolve a wide range of organic compounds.[1][2] The concentration should be low enough to ensure uniform irradiation of the sample.
-
Sample Degassing: Transfer the solution to a quartz reaction vessel. It is crucial to use quartz as it is transparent to UV light. Degas the solution by bubbling a stream of an inert gas, such as nitrogen or argon, through it for 15-30 minutes. This step is essential to remove dissolved oxygen, which can quench the excited states of the molecule and lead to unwanted side reactions.
-
Irradiation: Place the reaction vessel in a photochemical reactor equipped with a suitable UV lamp. A low-pressure mercury lamp, which emits predominantly at 254 nm, is a common choice for inducing photoisomerization of aromatic compounds. The reaction temperature should be controlled, typically by using a cooling fan or a circulating water bath, to prevent thermal reactions.
-
Reaction Monitoring: The progress of the photoisomerization can be monitored by periodically taking aliquots from the reaction mixture and analyzing them by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). This allows for the identification and quantification of the different isomers present in the mixture.
-
Product Analysis: Once the reaction has reached a photostationary state (i.e., the relative concentrations of the isomers no longer change with further irradiation), the final product mixture is analyzed to determine the composition of the isomeric mixture.
Analytical Techniques for Isomer Identification and Quantification
The accurate identification and quantification of the dimethylbenzotrifluoride isomers are paramount for understanding the photoisomerization process.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the different isomers. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides information about the molecular weight and fragmentation pattern of each isomer, allowing for their unambiguous identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate the isomers, particularly when they have similar boiling points. A UV detector is typically used to monitor the elution of the isomers from the column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectroscopy are invaluable tools for characterizing the structure of the individual isomers. The chemical shifts and coupling constants provide detailed information about the connectivity of the atoms in the molecule.
Quantitative Insights: Quantum Yields of Photoisomerization
For instance, the photoisomerization of 1-fluoro-2-, 1-fluoro-3-, and 1-fluoro-4-trifluoromethylbenzene in the gas phase has been studied at different excitation wavelengths.[4][5][6] The quantum yields for these processes were found to be on the order of 10-4 to 10-3, indicating that photoisomerization is a relatively inefficient process for these compounds.[4][5][6] The quantum yields were also observed to decrease with increasing excitation wavelength.[4][5][6]
| Isomerization Reaction | Excitation Wavelength (nm) | Quantum Yield (Φ x 103) |
| 1-fluoro-2-trifluoromethylbenzene → 1-fluoro-3-trifluoromethylbenzene | 248 | ~0.29 |
| 1-fluoro-3-trifluoromethylbenzene → 1-fluoro-2-trifluoromethylbenzene | 248 | ~0.03 |
| 1-fluoro-3-trifluoromethylbenzene → 1-fluoro-4-trifluoromethylbenzene | 248 | ~0.09 |
| 1-fluoro-4-trifluoromethylbenzene → 1-fluoro-3-trifluoromethylbenzene | 248 | ~0.36 |
Table 1: Quantum yields of photoisomerization for fluorotrifluoromethylbenzene isomers in the gas phase.[4][5][6]
Mechanistic Considerations and Future Directions
The observation of two distinct interconverting triads in the photoisomerization of dimethylbenzotrifluoride isomers provides strong evidence for a highly structured and specific reaction mechanism. The migration of the trifluoromethyl-substituted carbon atom suggests the involvement of positional isomerization pathways that are common in the photochemistry of substituted benzenes. While the exact nature of the intermediates (e.g., benzvalene or prismane-like structures) has not been definitively established for dimethylbenzotrifluorides, the well-defined isomerization pathways offer a fertile ground for further mechanistic investigations using advanced spectroscopic and computational techniques.
Looking ahead, the precise control over isomeric composition offered by the photoisomerization of dimethylbenzotrifluorides holds significant promise for various applications. In drug development, the ability to switch between different isomers of a bioactive molecule could lead to the development of photopharmacological agents whose activity can be controlled by light. In materials science, these photoswitchable molecules could be incorporated into polymers to create light-responsive materials with tunable properties.
Conclusion
The photoisomerization of dimethylbenzotrifluoride isomers is a rich and complex field of study that offers both fundamental mechanistic insights and exciting opportunities for practical applications. By understanding the principles that govern these light-induced transformations and by employing rigorous experimental protocols, researchers can unlock the potential of these versatile molecular switches. This guide has provided a comprehensive overview of the current state of knowledge, from the foundational principles of aromatic photochemistry to the practical aspects of conducting and analyzing photoisomerization experiments. It is our hope that this technical resource will serve as a valuable tool for scientists and researchers working at the forefront of chemistry, materials science, and drug discovery.
References
-
Al-Ani, K. E. (1973). Photochemistry of fluorotrifluoromethylbenzenes. III Photoisomerization of 1-fluoro-2, 1-fluoro-3, and 1-fluoro-4-trifluoromethylbenzenes in the gas phase. The Journal of Chemical Physics, 58(11), 5073–5077. [Link]
-
Al-Ani, K. E., & Phillips, D. (1973). Photochemistry of fluorotrifluoromethylbenzenes. III Photoisomerization of 1‐fluoro‐2, 1‐fluoro‐3, and 1‐fluoro‐4‐trifluoromethylbenzenes in the gas phase. The Journal of Chemical Physics, 58(11), 5073-5077. [Link]
-
DeCosta, D. P., & Pincock, J. A. (2002). Phototransposition Reactions of Methyl-Substituted Benzotrifluorides: Proof of the Role of Trifluoromethyl-Substituted Carbon. The Journal of Organic Chemistry, 67(26), 9484–9487. [Link]
-
Al-Ani, K. E. (1973). Photochemistry of fluorotrifluoromethylbenzenes. III Photoisomerization of I-fluoro-2, I-fluoro-3, and I-fluor0-4-trifluoromethy. AIP Publishing. [Link]
-
DeCosta, D. P., & Pincock, J. A. (2002). Phototransposition reactions of methyl-substituted benzotrifluorides: proof of the role of trifluoromethyl-substituted carbon. The Journal of Organic Chemistry, 67(26), 9484-7. [Link]
- Nishiyama, H., & Isogai, K. (1989). Preparation of dichlorotrifluoromethyltoluenes including novel isomers. U.S. Patent No. 4,876,404. Washington, DC: U.S.
Sources
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- 3. US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers - Google Patents [patents.google.com]
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- 6. pubs.aip.org [pubs.aip.org]
Methodological & Application
Application Notes and Protocols: The Versatile Role of 2,5-Dimethylbenzotrifluoride in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Fluorinated Building Block
2,5-Dimethylbenzotrifluoride, a seemingly simple aromatic compound, has emerged as a valuable and versatile building block in the landscape of contemporary organic synthesis. The strategic placement of two methyl groups and a trifluoromethyl group on the benzene ring imparts a unique combination of electronic and steric properties, making it a sought-after precursor in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is a well-established bioisostere for a variety of functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] This document serves as a comprehensive guide to the synthetic utility of this compound, providing detailed application notes, mechanistic insights, and step-by-step protocols for its functionalization.
Core Reactivity and Synthetic Potential
The reactivity of this compound is governed by the interplay of its substituents. The trifluoromethyl group is a strongly deactivating, meta-directing group for electrophilic aromatic substitution due to its powerful electron-withdrawing nature. Conversely, the two methyl groups are activating and ortho-, para-directing. This push-pull electronic arrangement dictates the regioselectivity of various transformations, allowing for the controlled introduction of new functional groups. Furthermore, the benzylic protons of the methyl groups are susceptible to radical reactions, opening another avenue for synthetic diversification.
Caption: Key synthetic pathways for this compound.
Application in the Synthesis of Bioactive Molecules
While direct examples of commercial drugs or pesticides synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous patented compounds. The functionalized derivatives of this compound are valuable intermediates for creating libraries of compounds for high-throughput screening in drug discovery and agrochemical research. For instance, the introduction of nitro, halogen, or carboxylic acid functionalities provides handles for cross-coupling reactions, amidation, and other transformations to build molecular complexity.
Protocols for Key Synthetic Transformations
The following protocols are designed to provide a practical starting point for the synthetic manipulation of this compound. Safety precautions should always be taken, and all reactions should be performed in a well-ventilated fume hood.
Electrophilic Aromatic Substitution: Nitration
The nitration of this compound is a foundational reaction for introducing a versatile nitro group, which can be subsequently reduced to an amine or used in other transformations. The directing effects of the two methyl groups (ortho, para-directing) and the trifluoromethyl group (meta-directing) lead to a predictable major product.
Reaction Scheme:
Protocol: Synthesis of 2,5-Dimethyl-4-nitrobenzotrifluoride (Adapted from a similar procedure for 3-methylbenzotrifluoride)
This protocol is adapted from a procedure for a related compound and may require optimization.[2]
Materials:
-
This compound
-
Fuming nitric acid (95%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 10.0 g (57.4 mmol) of this compound to the cooled sulfuric acid with stirring, maintaining the temperature below 10 °C.
-
In the dropping funnel, prepare a nitrating mixture by carefully adding 3.9 mL (91.8 mmol) of fuming nitric acid to 10 mL of concentrated sulfuric acid, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the stirred solution of this compound over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 5-10 °C for 1 hour.
-
Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water (50 mL), followed by saturated sodium bicarbonate solution (50 mL) until the effervescence ceases, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
Expected Outcome: The major product is expected to be 2,5-dimethyl-4-nitrobenzotrifluoride, with smaller amounts of other isomers. The regioselectivity is driven by the strong para-directing effect of the 2-methyl group and the ortho-directing effect of the 5-methyl group, with the nitro group adding to the most activated position that is meta to the trifluoromethyl group.
Side-Chain Functionalization: Radical Bromination
The benzylic protons of the methyl groups can be selectively functionalized via free-radical halogenation. This provides a handle for introducing a wide range of functionalities through nucleophilic substitution.
Reaction Scheme:
Protocol: Synthesis of 2-(Bromomethyl)-5-methylbenzotrifluoride (General Procedure)
This is a general protocol for benzylic bromination and should be adapted for the specific substrate.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride or a suitable alternative solvent like chlorinated benzotrifluoride[3]
-
Saturated sodium thiosulfate solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (57.4 mmol) of this compound in 100 mL of carbon tetrachloride.
-
Add 10.2 g (57.4 mmol) of N-bromosuccinimide and a catalytic amount of AIBN (e.g., 100 mg).
-
Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by shining a UV lamp on the flask.
-
Monitor the reaction by TLC or GC. The reaction is typically complete when the solid succinimide floats to the surface.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with saturated sodium thiosulfate solution (2 x 50 mL) to remove any remaining bromine, followed by water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation.
Expected Outcome: The major product will be the monobrominated species at one of the methyl groups. Dibromination and other side products may also be formed. The selectivity between the two methyl groups is expected to be minimal.
Oxidation of Methyl Groups to Carboxylic Acids
The methyl groups of this compound can be oxidized to carboxylic acids, providing another key functional group for further synthetic modifications.
Reaction Scheme:
Protocol: Synthesis of 2-(Trifluoromethyl)benzene-1,4-dicarboxylic acid (General Procedure)
This is a general protocol for the oxidation of alkylbenzenes.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 10.0 g (57.4 mmol) of this compound and 500 mL of water containing 2.0 g of sodium carbonate.
-
Heat the mixture to reflux and add 36.3 g (230 mmol) of potassium permanganate in small portions over several hours. The purple color of the permanganate will disappear as it reacts.
-
Continue refluxing until the purple color persists.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Cool the concentrated solution in an ice bath and carefully acidify with concentrated hydrochloric acid until no more precipitate forms.
-
Collect the precipitated dicarboxylic acid by vacuum filtration, wash with cold water, and dry.
Expected Outcome: Both methyl groups will be oxidized to carboxylic acids, yielding 2-(trifluoromethyl)benzene-1,4-dicarboxylic acid.
Data Summary
| Transformation | Reagents | Key Conditions | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 0-10 °C | 2,5-Dimethyl-4-nitrobenzotrifluoride |
| Bromination | NBS, AIBN | Reflux | 2-(Bromomethyl)-5-methylbenzotrifluoride |
| Oxidation | KMnO₄, Na₂CO₃, then HCl | Reflux | 2-(Trifluoromethyl)benzene-1,4-dicarboxylic acid |
Conclusion
This compound is a valuable and under-explored building block with significant potential in organic synthesis. Its unique electronic and structural features allow for a range of selective functionalizations of both the aromatic ring and the methyl side chains. The protocols provided herein offer a foundation for researchers to harness the synthetic utility of this compound in the pursuit of novel and complex molecular architectures for pharmaceutical and agrochemical applications. Further exploration of its reactivity is warranted and is likely to uncover new and exciting applications.
References
Sources
The Strategic Integration of 2,5-Dimethylbenzotrifluoride in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. Among the myriad of building blocks available to the medicinal chemist, fluorinated aromatic compounds have garnered significant attention for their ability to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. This guide provides an in-depth exploration of 2,5-dimethylbenzotrifluoride, a versatile and increasingly important building block in the synthesis of novel therapeutic agents. We will delve into its strategic applications, supported by detailed protocols and field-proven insights, to empower researchers in harnessing its full potential.
The Physicochemical Advantage of the this compound Moiety
The unique substitution pattern of this compound—featuring two electron-donating methyl groups and a potent electron-withdrawing trifluoromethyl (CF₃) group—creates a distinct electronic and steric environment on the benzene ring. This arrangement is not merely incidental; it is a calculated design element that offers several advantages in drug design.
The trifluoromethyl group is a cornerstone of modern medicinal chemistry due to its profound impact on a molecule's profile.[1] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functionalities, influencing ionization at physiological pH and thereby affecting drug-receptor interactions and solubility.[2] Perhaps most critically, the C-F bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[1] This enhanced metabolic stability often translates to a longer in vivo half-life and a more predictable pharmacokinetic profile.[3]
The inclusion of the two methyl groups further refines the properties of the scaffold. They can provide beneficial steric bulk, leading to favorable van der Waals interactions within a protein's binding pocket, and can be sites for further functionalization. The 2,5-dimethylphenyl scaffold is a common structural feature in many antimicrobial compounds, highlighting its utility in developing new agents to combat drug-resistant pathogens.[4]
Key Physicochemical Properties and their Implications in Drug Design:
| Property | Influence of this compound | Impact on Drug Candidate Profile |
| Metabolic Stability | The robust C-F bonds of the trifluoromethyl group resist oxidative metabolism.[3] | Increased in vivo half-life, reduced clearance, and potentially lower patient dosing.[1] |
| Lipophilicity | The CF₃ group significantly increases lipophilicity (Hansch-Fujita π constant of +0.88).[1] | Enhanced membrane permeability and bioavailability, but requires careful balancing to avoid excessive lipophilicity which can lead to toxicity.[5][6] |
| Binding Affinity | The CF₃ group can participate in non-covalent interactions like dipole-dipole and halogen bonding. The methyl groups provide steric bulk for van der Waals interactions.[1] | Improved potency and selectivity for the biological target. |
| Electronic Effects | The strong electron-withdrawing nature of the CF₃ group influences the electron density of the aromatic ring. | Modulates the reactivity of the ring for further synthesis and can influence the acidity or basicity of other functional groups in the molecule.[2] |
Application Focus: A Building Block for Novel Antimicrobial Agents
The 2,5-dimethylphenyl scaffold has been identified as a key component in the development of new antimicrobial agents, particularly in the ongoing battle against resistant bacterial strains.[4] While many synthetic routes to these compounds exist, this compound presents a logical and versatile starting point for the elaboration of complex bioactive molecules.
A common strategy in medicinal chemistry is the functionalization of an aromatic core to enable the coupling of various pharmacophores. A crucial first step in many synthetic pathways involving this compound is the introduction of a functional group onto the aromatic ring, such as a nitro group. Nitration of the ring provides a versatile handle for subsequent chemical transformations, including reduction to an amine, which can then be used in amide bond formations, diazotizations, or as a nucleophile in various coupling reactions.
The following workflow illustrates a generalized approach for utilizing this compound in the synthesis of a library of potential antimicrobial candidates.
Caption: Synthetic workflow for generating antimicrobial candidates from this compound.
Detailed Protocol: Nitration of this compound
This protocol describes a representative electrophilic aromatic substitution reaction on this compound. The nitration introduces a nitro group onto the aromatic ring, a key step in creating a versatile intermediate for further synthetic elaboration. The regioselectivity of the nitration will be directed by the existing substituents. The trifluoromethyl group is a meta-director, while the methyl groups are ortho, para-directors. The outcome will be a mixture of isomers, with the major product depending on the specific reaction conditions.
Disclaimer: This protocol is intended for use by trained professionals in a properly equipped chemical laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.
Materials and Reagents:
-
This compound (C₉H₉F₃)
-
Fuming Nitric Acid (HNO₃, 90%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 20 mL of concentrated sulfuric acid. Place the flask in an ice bath and allow the acid to cool to 0-5 °C.
-
Preparation of Nitrating Mixture: While maintaining the temperature at 0-5 °C, slowly add 5 mL of fuming nitric acid to the sulfuric acid with continuous stirring. This should be done dropwise using a dropping funnel to control the exothermic reaction.
-
Addition of Substrate: Once the nitrating mixture is prepared and has re-cooled to 0-5 °C, add 5.0 g of this compound dropwise to the stirred mixture over a period of 30 minutes. It is crucial to maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if desired.
-
Quenching: Carefully and slowly pour the reaction mixture over 100 g of crushed ice in a beaker with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. A final wash with 50 mL of brine can improve the separation.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude nitro-2,5-dimethylbenzotrifluoride.
-
Purification: The crude product, which will likely be a mixture of isomers, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by distillation under reduced pressure.
Expected Outcome and Characterization:
The nitration of this compound is expected to yield a mixture of nitro-isomers. The major product can be identified and characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The yield will vary depending on the reaction scale and purification efficiency but is typically in the range of 70-85% for the combined isomers.
Conclusion
This compound is a valuable and strategic building block in medicinal chemistry. Its unique combination of a metabolically robust trifluoromethyl group and two methyl substituents provides a scaffold with tunable physicochemical properties that are highly desirable in drug design. The ability to functionalize the aromatic ring through reactions such as nitration opens up a plethora of synthetic possibilities for creating diverse libraries of bioactive molecules, particularly in the critical area of antimicrobial research. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore and exploit the full potential of this versatile intermediate in their drug discovery programs.
References
-
Kavaliauskas, P., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Anusevičius, K., Kriaučiūnaitė, A., Smailienė, G., Petraitis, V., Petraitienė, R., Naing, E., Garcia, A., & Mickevičius, V. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Antibiotics (Basel, Switzerland), 12(2), 220. [Link]
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Wikipedia. (2023). Trifluoromethyl group. [Link]
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Kavaliauskas, P., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Anusevičius, K., Kriaučiūnaitė, A., Smailienė, G., Petraitis, V., Petraitienė, R., Naing, E., Garcia, A., & Mickevičius, V. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Antibiotics (Basel), 12(2), 220. [Link]
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Gevorgyan, A., Stepanyan, H., Gevorgyan, A., & Stepanyan, H. (2024). SYNTHESIS AND ANTIBACTERIAL EVALUATION OF 2-(ALKYLOXY)-N-(2,5-DIMETHYLBENZYL)-N,N-DIMETHYL-2-OXOETHANAMMONIUM CHLORIDES. Armenian Journal of Health & Medical Sciences, 1(1), 1-6. [Link]
- Monsanto Company. (1985). Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. [Link]
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Gondal, M. A., & Siddiqui, H. L. (2018). Antibacterial activities of substituted 2,5-dimethyl phenyl chalcone. ResearchGate. [Link]
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Chia, H. Y., & Chia, H. Y. (2015). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology, 49(1), 288-295. [Link]
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Monsanto Company. (1987). Process for the preparation of nitro-substituted benzotrifluoride compounds. European Patent Office. [Link]
- Bayer Aktiengesellschaft. (1990). Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides.
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National Center for Biotechnology Information. (n.d.). 2,5-Dimethylphenylacetic acid. PubChem. [Link]
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Finger, G. C., Reed, F. H., & Oesterling, R. E. (1951). Some trisubstituted benzotrifluorides. Journal of the American Chemical Society, 73(1), 152-153. [Link]
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Curran, D. P., Hadida, S., & Kim, S. Y. (1999). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. [Link]
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Kyriakopoulos, G., & Chochos, C. (2015). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Mini reviews in medicinal chemistry, 15(4), 289–295. [Link]
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Qin, Z., Liu, R., Zhou, R., & He, Z. (2022). Representative bioactive molecules containing a 2,2,5‐trisubstituted tetrahydrofuran or a 4‐chromanol core. ResearchGate. [Link]
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Patel, H. D., & Singh, K. D. (2020). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. [Link]
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Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical reviews, 112(7), 3641–3716. [Link]
- Asahi Glass Co., Ltd. (2004). Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
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Hughes, L. D., & Hughes, L. D. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS medicinal chemistry letters, 10(10), 1396–1400. [Link]
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Application Notes and Protocols: Selective Reactions of the Methyl Groups in 2,5-Dimethylbenzotrifluoride
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 2,5-Dimethylbenzotrifluoride in Synthesis
This compound is a valuable starting material in medicinal and materials chemistry. Its utility is largely defined by the reactivity of its two methyl groups and the influence of the electron-withdrawing trifluoromethyl (CF₃) group. The methyl groups, being benzylic, are susceptible to a range of chemical transformations, most notably oxidation and halogenation.[1] These reactions provide access to a variety of key intermediates, including dicarboxylic acids and dihalides, which are precursors to more complex molecules such as active pharmaceutical ingredients and functional polymers.[2][3]
This guide provides an in-depth exploration of the primary reactions involving the methyl groups of this compound. It offers not just protocols, but also the underlying chemical principles and strategic considerations to empower researchers in their synthetic endeavors.
I. Oxidation of the Methyl Groups: Synthesis of 4-Trifluoromethylphthalic Acid
The oxidation of both methyl groups on this compound leads to the formation of 4-trifluoromethylphthalic acid, a crucial building block for specialty polymers and pharmaceuticals.[3][4] The presence of a benzylic hydrogen on each methyl group makes them susceptible to strong oxidizing agents.[5][6]
Core Principle: Benzylic Oxidation
The benzene ring, despite its unsaturation, is generally resistant to strong oxidizing agents like potassium permanganate (KMnO₄). However, an attached alkyl group with at least one benzylic hydrogen can be readily oxidized to a carboxylic acid.[5][6] The reaction proceeds through a complex mechanism, believed to involve the formation of a benzylic radical as a key intermediate.[6][7]
Experimental Protocol: Potassium Permanganate Oxidation
This protocol details the robust oxidation of this compound to 4-trifluoromethylphthalic acid using potassium permanganate.
Workflow Diagram: Oxidation of this compound
Caption: Workflow for the synthesis of 4-trifluoromethylphthalic acid.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (Example Scale) |
| This compound | 7745-76-8 | 174.16 | 10.0 g (57.4 mmol) |
| Potassium Permanganate (KMnO₄) | 7722-64-7 | 158.03 | 36.3 g (230 mmol) |
| Pyridine | 110-86-1 | 79.10 | 150 mL |
| Water (distilled or deionized) | 7732-18-5 | 18.02 | 300 mL |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed (~50 mL) |
| Sodium Bisulfite (NaHSO₃) | 7631-90-5 | 104.06 | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 | 3 x 100 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g |
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine this compound (10.0 g, 57.4 mmol), pyridine (150 mL), and water (150 mL).
-
Addition of Oxidant: Heat the mixture to reflux. Slowly add potassium permanganate (36.3 g, 230 mmol) in small portions over 2-3 hours. The addition is exothermic, and the rate should be controlled to maintain a steady reflux.
-
Reaction Monitoring: After the addition is complete, continue refluxing for an additional 4-6 hours, or until the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide (MnO₂). The reaction can be monitored by TLC (thin-layer chromatography).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the MnO₂. Wash the filter cake with hot water (2 x 50 mL).
-
If any purple color remains in the filtrate, add a small amount of sodium bisulfite until the solution is colorless.
-
Combine the aqueous filtrates and concentrate under reduced pressure to a volume of approximately 150 mL.
-
-
Acidification and Extraction:
-
Cool the concentrated solution in an ice bath.
-
Slowly add concentrated hydrochloric acid until the pH is ~1-2. A white precipitate of 4-trifluoromethylphthalic acid will form.
-
Extract the aqueous suspension with ethyl acetate (3 x 100 mL).
-
-
Isolation:
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Recrystallize from a suitable solvent system (e.g., water or toluene) to obtain pure 4-trifluoromethylphthalic acid.
-
II. Halogenation of the Methyl Groups: Synthesis of 2,5-Bis(halomethyl)benzotrifluoride
Selective halogenation of the methyl groups of this compound provides access to versatile difunctional intermediates. These compounds are precursors for a wide array of subsequent nucleophilic substitution and condensation reactions.
Core Principle: Free-Radical Halogenation
The reaction proceeds via a free-radical chain mechanism, where a halogen radical selectively abstracts a benzylic hydrogen.[8] This selectivity is due to the resonance stabilization of the resulting benzylic radical.[6] For bromination, N-bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine, minimizing side reactions.[9][10] For chlorination, chlorine gas and UV light are typically employed.[11][12]
Experimental Protocol: Benzylic Bromination with NBS
This protocol describes the dibromination of this compound using N-bromosuccinimide (NBS) and a radical initiator.
Workflow Diagram: Benzylic Bromination
Caption: Workflow for the synthesis of 2,5-bis(bromomethyl)benzotrifluoride.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (Example Scale) |
| This compound | 7745-76-8 | 174.16 | 5.0 g (28.7 mmol) |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 10.7 g (60.3 mmol, 2.1 eq) |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.24 g (1.4 mmol, 5 mol%) |
| Carbon Tetrachloride (CCl₄) - Caution! | 56-23-5 | 153.82 | 150 mL |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | 5% aqueous solution |
| Brine | N/A | N/A | ~50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~10 g |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add this compound (5.0 g, 28.7 mmol), N-bromosuccinimide (10.7 g, 60.3 mmol), and carbon tetrachloride (150 mL). Note: CCl₄ is a hazardous substance and should be handled in a fume hood with appropriate personal protective equipment. Alternative solvents like acetonitrile or cyclohexane can be considered.
-
Initiation: Add the radical initiator, AIBN (0.24 g, 1.4 mmol).
-
Reaction: Heat the mixture to reflux. The reaction can be accelerated by irradiation with a UV lamp or a high-wattage incandescent bulb.
-
Monitoring: The reaction progress can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide floating on the surface. TLC analysis can also be used.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide and wash the solid with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel and wash with 5% aqueous sodium thiosulfate solution (to remove any remaining bromine), followed by water and brine.
-
-
Isolation:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure. The resulting crude product, 2,5-bis(bromomethyl)benzotrifluoride, can be purified by recrystallization (e.g., from hexanes) or column chromatography.
-
III. Condensation Reactions: Leveraging Functionalized Intermediates
The true synthetic power of this compound is realized when its primary oxidation and halogenation products are used in subsequent condensation reactions.
-
From 4-Trifluoromethylphthalic Acid: The dicarboxylic acid can be converted to the corresponding diacyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate can then undergo condensation with a variety of nucleophiles:
-
With amines: Forms polyamides or discrete diamides, which are of interest in materials science and as precursors to pharmacologically active heterocycles.
-
With alcohols: Yields polyesters or diesters, which can be used as plasticizers or specialty monomers.
-
-
From 2,5-Bis(bromomethyl)benzotrifluoride: The dibromide is an excellent electrophile for Williamson ether synthesis or alkylation of a wide range of nucleophiles:
-
With phenols or alkoxides: Forms bis-ethers.
-
With primary or secondary amines: Leads to the formation of bis-alkylated amines.
-
With malonic esters: Allows for the construction of more complex carbon skeletons.
-
These subsequent transformations open the door to a vast chemical space, underscoring the strategic importance of mastering the initial functionalization of the methyl groups of this compound.
References
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Wikipedia. Xylene. [Link]
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Synthetic Map. Benzylic oxidation. [Link]
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Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]
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Feng, M. L., et al. (2010). Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. Journal of Agricultural and Food Chemistry, 58(20), 10999-11006. [Link]
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PrepChem. Synthesis of 4-trifluoromethyl-phthalic acid. [Link]
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Lee, D. G., et al. (1988). Heterogeneous Permanganate Oxidations. 7. The Oxidation of Aliphatic Side Chains. The Journal of Organic Chemistry, 53(16), 3739-3742. [Link]
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Sciencemadness.org. Free Radical Chlorination of p-Xylene. [Link]
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Pearson. Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons. [Link]
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OpenStax. 16.8 Oxidation of Aromatic Compounds. Organic Chemistry. [Link]
- Google Patents.
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Hosokawa, K., Fujii, Sh., & Inukai, K. (1980). SYNTHESIS OF (TRIFLUOROMETHYL)PHTHALIC ACIDS. Chemischer Informationsdienst, 11(49). [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Synthetic Utility of 4-Trifluoromethylphthalic Acid in Chemical Research. [Link]
-
DeCosta, D., & Pincock, J. (2002). Phototransposition reactions of methyl-substituted benzotrifluorides: proof of the role of trifluoromethyl-substituted carbon. The Journal of Organic Chemistry, 67(26), 9484-9487. [Link]
-
Love, B. (1964). SYNTHESIS OF 4-TRIFLUOROMETHYLPHTHALIC ACID. Canadian Journal of Chemistry, 42(6), 1488-1490. [Link]
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Wikipedia. Free-radical halogenation. [Link]
- Google Patents.
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ResearchGate. Initial optimized reaction conditions for benzylic bromination of. [Link]
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Taniguchi, T., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. Molecules, 17(12), 14099-14108. [Link]
- Google Patents. Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
- Google Patents. Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
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Chad's Prep. 10.1 Free Radical Halogenation | Organic Chemistry. [Link]
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Chemguide. HALOGENATION OF BENZENE AND METHYLBENZENE. [Link]
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Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Link]
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Chad's Prep. Benzylic Bromination with NBS. [Link]
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Application Notes & Protocols: Strategic Functionalization of the 2,5-Dimethylbenzotrifluoride Aromatic Ring
I. Introduction: The Strategic Value of 2,5-Dimethylbenzotrifluoride
This compound is a key aromatic building block in modern chemical synthesis. Its utility stems from the unique electronic landscape of its benzene ring, which is substituted with two electron-donating methyl (-CH₃) groups and one strongly electron-withdrawing trifluoromethyl (-CF₃) group. The benzotrifluoride motif is prevalent in pharmaceuticals and agrochemicals, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1]
The functionalization of this scaffold, however, is not trivial. The synthetic chemist must navigate the competing directing effects of the substituents. The trifluoromethyl group is a powerful deactivator and directs incoming electrophiles to the meta positions (C3, C5). Conversely, the methyl groups are activators and direct to the ortho and para positions.[2] This guide provides a detailed analysis of the regiochemical outcomes and offers validated protocols for key transformations, enabling precise molecular editing of the this compound core.
II. Regiochemical Landscape and Electrophilic Aromatic Substitution (EAS)
The primary challenge in the electrophilic functionalization of this compound is predicting the site of substitution. The interplay between the activating methyl groups and the deactivating trifluoromethyl group creates a nuanced reactivity map.
-
-CF₃ Group (at C1): Strongly deactivating and meta-directing (to C3, C5).
-
-CH₃ Group (at C2): Activating and ortho, para-directing (to C3, C6).
-
-CH₃ Group (at C5): Activating and ortho, para-directing (to C4, C6).
Analysis of Potential Substitution Sites:
-
C3-Position: Activated by the ortho 2-CH₃ group and simultaneously aligned with the meta-directing -CF₃ group. This confluence of effects makes it a highly probable site for substitution.
-
C4-Position: Activated by the ortho 5-CH₃ group and para to the 2-CH₃ group.
-
C6-Position: Activated by being ortho to the 5-CH₃ group and para to the 2-CH₃ group.
The deactivating nature of the -CF₃ group generally slows the overall reaction rate, often requiring more forcing conditions than for more electron-rich aromatics.[3]
Caption: Regiochemical analysis of electrophilic substitution.
III. Core Protocol: Electrophilic Nitration
Nitration is a fundamental EAS reaction that introduces a versatile nitro (-NO₂) group, which can be readily converted into other functionalities, such as amines. For this substrate, nitration is expected to occur preferentially at the C3 position.
Caption: Workflow for the nitration of this compound.
Protocol 1: Mononitration of this compound
This protocol is adapted from established procedures for the nitration of substituted benzotrifluorides.[4][5] The use of a sulfuric acid co-solvent is crucial as it acts as a dehydrating agent, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺).[6]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add concentrated H₂SO₄ (3.0 molar equivalents). Cool the flask in an ice bath to 0-5 °C.
-
Substrate Addition: Slowly add this compound (1.0 molar equivalent) to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (1.1 molar equivalents) to a small amount of concentrated sulfuric acid.
-
Nitration: Add the nitrating mixture dropwise from the dropping funnel to the reaction flask over 30-60 minutes. It is critical to maintain the internal temperature between 0 °C and 10 °C to minimize the formation of dinitro byproducts.[5]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice. This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Neutralization: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by distillation or column chromatography.
| Parameter | Condition | Rationale |
| Nitrating Agent | HNO₃ / H₂SO₄ | Generates the potent nitronium ion (NO₂⁺) electrophile. |
| Temperature | 0–10 °C | Controls the reaction rate and selectivity, minimizing side reactions.[5] |
| Molar Ratio | ~1.1 eq. HNO₃ | A slight excess of nitric acid ensures complete conversion of the starting material. |
| Solvent | H₂SO₄ | Acts as both a solvent and a dehydrating agent.[6] |
IV. Advanced Functionalization via Metalation and Cross-Coupling
While EAS is a direct approach, its scope can be limited. Modern cross-coupling strategies offer a more versatile and often more predictable route to a wider array of derivatives. This typically involves a two-step sequence: halogenation followed by a metal-catalyzed coupling reaction.
Caption: Two-step halogenation and Suzuki cross-coupling workflow.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the coupling of a halogenated this compound derivative (e.g., 3-bromo-2,5-dimethylbenzotrifluoride, accessible via EAS bromination) with a boronic acid. The Suzuki reaction is renowned for its functional group tolerance and reliability in forming C-C bonds.[7]
Materials:
-
3-Bromo-2,5-dimethylbenzotrifluoride (or other aryl halide)
-
Aryl or Alkyl Boronic Acid (1.2 molar equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, ~1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 molar equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, or Toluene)
-
Schlenk flask or sealed reaction vial, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the 3-bromo-2,5-dimethylbenzotrifluoride (1.0 eq.), the boronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature and time will depend on the specific substrates.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel.
| Reaction | Reagents | Bond Formed | Reference |
| Suzuki | R-B(OH)₂ | C-C (Aryl, Alkyl) | [7] |
| Heck | Alkene | C-C (Vinyl) | [7] |
| Sonogashira | Terminal Alkyne | C-C (Alkynyl) | [7] |
| Buchwald-Hartwig | Amine, Alcohol | C-N, C-O | [8] |
V. Conclusion
The functionalization of this compound requires a strategic approach grounded in the principles of physical organic chemistry. For direct C-H functionalization, electrophilic aromatic substitution, particularly nitration, offers a reliable path to C3-substituted products. For greater versatility and access to a broader range of derivatives, a two-step sequence of regioselective halogenation followed by palladium-catalyzed cross-coupling is the method of choice. The protocols provided herein serve as a robust starting point for researchers aiming to leverage this valuable scaffold in the design and synthesis of novel molecules.
VI. References
-
Title: Some trisubstituted benzotrifluorides Source: Illinois State Academy of Science URL:
-
Title: Process for the preparation of nitro-substituted benzotrifluoride compounds Source: Google Patents URL:
-
Title: Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position Source: Google Patents URL:
-
Title: Process for the preparation of nitro-substituted benzotrifluoride compounds Source: European Patent Office URL: [Link]
-
Title: Process for the preparation of substituted benzotrihalide Source: Google Patents URL:
-
Title: Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling Source: MIT Open Access Articles URL: [Link]
-
Title: Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation Source: Google Patents URL:
-
Title: Regioselectivity in Electrophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]
-
Title: Selective C–F Functionalization of Unactivated Trifluoromethylarenes Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Introduction to regioselectivity in aromatic reactions Source: YouTube URL: [Link]
-
Title: Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions Source: ChemRxiv URL: [Link]
-
Title: A comparison of regioselectivity in electrophilic aromatic substitution... Source: ResearchGate URL: [Link]
-
Title: Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions Source: Semantic Scholar URL: [Link]
-
Title: Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride Source: Google Patents URL:
-
Title: Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Metal-Catalyzed Cross-Coupling Reactions, Second Edition Source: ResearchGate URL: [Link]
-
Title: Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6 Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Friedel Crafts Acylation of Benzene Reaction Mechanism Source: YouTube URL: [Link]
-
Title: Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[4][9][10]-Benzotriazin-4(3 H)-ones with DABAL-Me3 Source: PubMed URL: [Link]
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2,5-Dimethylbenzotrifluoride: A High-Performance Solvent for Modern Chemical Synthesis
Introduction: Beyond Conventional Solvents
In the pursuit of more efficient, safer, and environmentally conscious chemical processes, the role of the solvent is paramount. 2,5-Dimethylbenzotrifluoride (DM-BTF), a substituted aromatic compound, is emerging as a compelling alternative to traditional solvents in a variety of chemical transformations. Its unique combination of physical and chemical properties, including moderate polarity, high thermal stability, and a favorable safety profile, positions it as a versatile medium for reactions in pharmaceutical and agrochemical research and development. This guide provides an in-depth exploration of the applications of this compound as a solvent, complete with detailed protocols and comparative data to facilitate its adoption in the modern laboratory.
Physicochemical Properties and "Green" Considerations
This compound is a colorless liquid with a distinctive aromatic odor. The presence of the trifluoromethyl group significantly influences its electronic properties and overall stability. While comprehensive "green" metrics for this compound are not yet extensively documented, its parent compound, benzotrifluoride, is often cited as a greener alternative to more hazardous solvents like dichloromethane.[1] The evaluation of a solvent's environmental impact involves a multifactorial analysis, including its lifecycle, toxicity, and potential for recycling.[2][3][4]
Table 1: Physicochemical Properties of this compound and Related Solvents
| Property | This compound | Benzotrifluoride | Toluene | Dichloromethane |
| CAS Number | 84796-70-3[5] | 98-08-8[6] | 108-88-3 | 75-09-2 |
| Molecular Formula | C₉H₉F₃[5] | C₇H₅F₃[6] | C₇H₈ | CH₂Cl₂ |
| Molecular Weight | 174.16 g/mol [5] | 146.11 g/mol [6] | 92.14 g/mol | 84.93 g/mol |
| Boiling Point | Not specified | 102 °C[6] | 110.6 °C | 39.6 °C |
| Melting Point | Not specified | -29 °C[6] | -95 °C | -96.7 °C |
| Density | Not specified | 1.18 g/mL[6] | 0.867 g/mL | 1.326 g/mL |
| Flash Point | Not specified | 12 °C[6] | 4 °C | N/A |
Applications in Catalysis and Organic Synthesis
The unique properties of benzotrifluoride and its derivatives make them suitable for a range of chemical reactions, particularly in the realm of metal-catalyzed cross-coupling.[7] The moderate polarity of these solvents can be advantageous in dissolving a wide range of organic substrates and organometallic catalysts.
Palladium-Catalyzed Cross-Coupling Reactions: A Potential Game-Changer
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental tools in modern organic synthesis. The choice of solvent in these transformations is critical, influencing catalyst stability, substrate solubility, and overall reaction efficiency.[8][9] While specific protocols for this compound in these reactions are not yet widely published, its properties suggest it could be a promising medium.
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[10][11] A general protocol that could be adapted for this compound is outlined below.
Figure 1: Conceptual workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol:
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add this compound (to achieve a concentration of ~0.2 M) via syringe.
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature. Add water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The Heck reaction is a powerful method for the alkenylation of aryl halides.[1][12][13] The following protocol provides a general framework for conducting this reaction in this compound.
Figure 2: Conceptual workflow for a Heck reaction.
Experimental Protocol:
-
Reaction Setup: In a sealed tube, combine the aryl halide (1.0 equiv), alkene (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 equiv), ligand (e.g., PPh₃, 0.02-0.10 equiv), and base (e.g., Et₃N, 2.0 equiv).
-
Solvent Addition: Add this compound (to achieve a concentration of ~0.2 M).
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Reaction: Seal the tube and heat to the desired temperature (typically 100-120 °C) with stirring for the required time.
-
Workup: After cooling, filter the reaction mixture to remove any solids.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the desired product.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety information for related benzotrifluoride compounds should be consulted to ensure safe handling.[14][15][16]
General Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Fire Safety: Benzotrifluorides can be flammable. Keep away from open flames, sparks, and other sources of ignition.[14][15]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[14][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion and Future Outlook
This compound presents itself as a promising solvent for a new generation of chemical synthesis. Its anticipated properties suggest it could offer advantages in terms of reaction performance, safety, and environmental impact over some conventional solvents. While detailed application data is still emerging, the conceptual protocols provided herein offer a solid foundation for researchers to begin exploring the potential of this versatile solvent. Further investigation into its performance in a broader range of chemical reactions and a thorough evaluation of its "green" metrics will be crucial in solidifying its place in the chemist's toolkit.
References
-
This compound(84796-70-3). (n.d.). Retrieved from [Link]
-
Green chemistry metrics: Insights from case studies in fine chemical processes. (2025, June 7). ResearchGate. Retrieved from [Link]
-
Green Chemistry Metrics, A Review. (2022, June 28). MDPI. Retrieved from [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Palladium-catalyzed intermolecular Heck reaction of alkyl halides. (n.d.). RSC Publishing. Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019, April 8). RSC Publishing. Retrieved from [Link]
-
Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Mizoroki-Heck Reaction. (n.d.). SynArchive. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved from [Link]
-
(Trifluoromethyl)benzene. (n.d.). PubChem. Retrieved from [Link]
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Application Notes & Protocol for the Nitration of 2,5-Dimethylbenzotrifluoride
For: Researchers, scientists, and drug development professionals.
Introduction
The nitration of aromatic compounds is a cornerstone of organic synthesis, providing key intermediates for a vast array of applications, including pharmaceuticals, agrochemicals, and materials science.[1][2] This document provides a detailed protocol for the nitration of 2,5-dimethylbenzotrifluoride, a trifluoromethyl-substituted aromatic compound. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methyl groups presents an interesting case for regioselectivity in electrophilic aromatic substitution.[2] These application notes are designed to offer a comprehensive guide, from the underlying chemical principles and safety imperatives to a step-by-step experimental procedure and product analysis.
Scientific Principles and Mechanistic Overview
The nitration of this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3][4] The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, commonly referred to as "mixed acid".[2][3] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3][4]
The regiochemical outcome of the nitration is dictated by the directing effects of the substituents on the aromatic ring. The two methyl groups (-CH₃) are activating, ortho-, para-directing groups, while the trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group.[5] Considering the positions of the existing substituents on this compound, the potential sites for nitration are positions 3, 4, and 6. The directing effects of the substituents will influence the distribution of the resulting nitro-isomers.
Safety First: Acknowledging the Risks of Nitration
Nitration reactions are inherently hazardous and demand strict adherence to safety protocols. The primary risks include:
-
Extreme Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns upon contact with skin or eyes.[6][7][8]
-
Exothermic Reaction: The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, potentially causing an explosion.[6][9]
-
Toxicity: Nitric acid fumes and nitrogen dioxide gas, which can be produced during the reaction, are highly toxic and can cause severe respiratory irritation.[6][7][8]
-
Reactivity: Nitric acid is a strong oxidizing agent and can react violently with organic materials and reducing agents.[7][10]
Mandatory Safety Precautions:
-
All operations must be conducted in a certified chemical fume hood with adequate ventilation.[6]
-
Personal Protective Equipment (PPE) is non-negotiable: This includes acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.[6][7]
-
An emergency eyewash and shower station must be readily accessible.[6][8]
-
Spill containment kits and neutralizing agents (such as sodium bicarbonate) should be available.[6][10]
-
Develop a standard operating procedure (SOP) and ensure all personnel are trained on it.[7][10]
Experimental Protocol: Nitration of this compound
This protocol is designed for a laboratory scale synthesis. All glassware should be thoroughly dried before use.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Concentrated Nitric Acid (HNO₃) | 68-70% | ACS Reagent Grade | Handle with extreme care. |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | ACS Reagent Grade | Handle with extreme care. |
| Dichloromethane (CH₂Cl₂) | ACS Reagent Grade | For extraction. | |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | For neutralization. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | For drying. | |
| Deionized Water | |||
| Ice |
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add a predetermined volume of concentrated sulfuric acid.
-
Immerse the flask in an ice-salt bath to cool the sulfuric acid to below 10 °C.
-
Slowly add an equimolar amount of concentrated nitric acid dropwise to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.[11] This step is highly exothermic.
-
-
Nitration Reaction:
-
Once the nitrating mixture is prepared and cooled to 0-5 °C, begin the slow, dropwise addition of this compound.
-
Maintain the reaction temperature between 0-5 °C throughout the addition. Careful temperature control is critical to prevent over-nitration and ensure safety.[9]
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour.
-
Allow the mixture to slowly warm to room temperature and continue stirring for another 2-3 hours to ensure the reaction goes to completion.
-
-
Work-up and Product Isolation:
-
Carefully pour the reaction mixture onto a large beaker of crushed ice with stirring. This will quench the reaction.
-
Transfer the resulting mixture to a separatory funnel.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution until effervescence ceases, and finally with brine (1 x 50 mL).[12][13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[14]
-
Purification
The crude product will likely be a mixture of nitro-isomers. Purification can be achieved by:
-
Column Chromatography: Using a silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can separate the isomers.[14]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol or methanol) may be possible.[15]
Product Characterization
The identity and purity of the product(s) should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and the effectiveness of purification.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the isomeric distribution and confirm the molecular weight of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the structure of the resulting nitro-isomers.
Data Visualization
Reaction Workflow
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Application Notes and Protocols: Halogenation of 2,5-Dimethylbenzotrifluoride
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of Halogenated 2,5-Dimethylbenzotrifluoride Derivatives
Halogenated derivatives of this compound are pivotal building blocks in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries. The strategic introduction of halogen atoms onto this scaffold allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluoromethyl group (-CF₃), a potent electron-withdrawing group, and the two activating methyl (-CH₃) groups create a unique electronic environment on the aromatic ring, influencing the regioselectivity of electrophilic aromatic substitution reactions. This guide provides a comprehensive overview of the halogenation of this compound, detailing the underlying mechanistic principles and offering robust protocols for its chlorination, bromination, and iodination.
Mechanistic Insights: Directing Effects in Electrophilic Aromatic Substitution
The regiochemical outcome of the halogenation of this compound is governed by the interplay of the directing effects of the trifluoromethyl and methyl substituents.
-
Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, exerting a powerful negative inductive effect (-I).[1][2] Consequently, it deactivates the aromatic ring towards electrophilic attack and is a meta-director.[1][2][3]
-
Methyl Groups (-CH₃): In contrast, alkyl groups are electron-donating through an inductive effect (+I) and hyperconjugation.[4] They are activating groups and ortho, para-directors.[4][5]
In this compound, the two methyl groups activate the positions ortho and para to them. The trifluoromethyl group deactivates all positions but most strongly the ortho and para positions. The cumulative effect of these substituents directs the incoming electrophile (halogen) to the positions most activated and least deactivated. The primary sites for electrophilic attack are positions 3, 4, and 6. Steric hindrance from the existing methyl groups can also influence the final product distribution.
Caption: Directing effects on this compound.
Experimental Protocols
Safety Precaution: All halogenation reactions should be performed in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves (e.g., nitrile rubber), must be worn at all times.[6] Halogenating agents are corrosive and toxic; handle with extreme care.
Chlorination of this compound
Direct chlorination of benzotrifluoride derivatives often utilizes a Lewis acid catalyst, such as ferric chloride (FeCl₃), to generate the electrophilic chlorine species.[3][7]
Protocol:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, add this compound (1 equivalent) and a catalytic amount of anhydrous ferric chloride (FeCl₃, ~5 mol%).
-
Reagent Addition: Slowly bubble chlorine gas through the stirred reaction mixture. The reaction is typically exothermic, and the temperature should be maintained between 25-50°C using a water bath.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: Upon completion, cease the chlorine gas flow and purge the system with an inert gas (e.g., nitrogen or argon) to remove any residual chlorine.
-
Quenching: Carefully pour the reaction mixture into a stirred solution of aqueous sodium bisulfite to quench any remaining chlorine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography to isolate the desired chlorinated isomers.
Bromination of this compound
Bromination can be achieved using elemental bromine with a Lewis acid catalyst or with N-bromosuccinimide (NBS) for a milder reaction. The use of HBr/H₂O₂ is another effective method.[8]
Protocol using Bromine and Iron Catalyst:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas).
-
Initial Charge: Add this compound (1 equivalent) and a catalytic amount of iron filings or anhydrous ferric bromide (FeBr₃) to the flask.
-
Bromine Addition: Slowly add elemental bromine (1-1.1 equivalents) from the dropping funnel to the stirred mixture. The reaction can be initiated by gentle warming if necessary. Maintain the reaction temperature between 25-50°C.[8]
-
Reaction Monitoring: Follow the reaction progress by GC or TLC until the starting material is consumed.
-
Workup and Purification: Follow the workup and purification steps outlined in the chlorination protocol (Section 3.1), using sodium thiosulfate solution to quench excess bromine.
Iodination of this compound
Direct iodination with molecular iodine is often slow. More reactive iodinating agents, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., nitric acid or iodic acid), are typically employed.[8] 1,3-Diiodo-5,5-dimethylhydantoin in sulfuric acid is also an effective reagent for iodinating deactivated arenes.[9]
Protocol using Iodine and Iodic Acid:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent), iodine (I₂, 0.5 equivalents), and a suitable solvent such as acetic acid.
-
Reagent Addition: Add iodic acid (HIO₃, 0.2 equivalents) portion-wise to the stirred mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and stir until the reaction is complete, as indicated by TLC or GC analysis.
-
Workup and Purification: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent. Wash the organic layer with aqueous sodium thiosulfate solution to remove unreacted iodine, followed by water and brine. Dry, concentrate, and purify the product as described previously.
Data Presentation: Summary of Halogenation Reactions
| Halogenation | Reagents | Catalyst | Typical Temperature (°C) | Expected Major Isomers |
| Chlorination | Cl₂ gas | FeCl₃ | 25-50 | 3-chloro, 4-chloro, 6-chloro |
| Bromination | Br₂ | FeBr₃ | 25-50 | 3-bromo, 4-bromo, 6-bromo |
| Iodination | I₂ / HIO₃ | - | 60-80 | 3-iodo, 4-iodo, 6-iodo |
Note: The exact isomer distribution will depend on the specific reaction conditions and may require careful analytical determination.
Analytical Characterization Workflow
A systematic analytical approach is crucial for the unambiguous identification and purity assessment of the halogenated products.
Caption: A typical analytical workflow for product validation.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the substitution pattern on the aromatic ring through chemical shifts and coupling constants of the remaining aromatic protons.
-
¹³C NMR: Confirms the number of unique carbon atoms and the position of halogenation.
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds, offering high sensitivity and a wide chemical shift range.[10][11] The chemical shift of the -CF₃ group will be sensitive to the substitution pattern on the ring.[12]
-
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile isomers. The mass spectrum will show the molecular ion peak corresponding to the halogenated product and characteristic isotopic patterns for chlorine and bromine.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition of the product.
-
Chromatographic Analysis
-
Gas Chromatography (GC): Used for monitoring reaction progress and determining the purity of the final product.[13]
-
High-Performance Liquid Chromatography (HPLC): An alternative method for purity assessment, especially for less volatile compounds.
Conclusion
The halogenation of this compound provides access to a range of valuable synthetic intermediates. A thorough understanding of the directing effects of the substituents is key to predicting and controlling the regioselectivity of these reactions. The protocols outlined in this guide, coupled with a robust analytical workflow, will enable researchers to confidently synthesize and characterize these important molecules for applications in drug discovery and materials science.
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metal-catalyzed cross-coupling reactions with 2,5-dimethylbenzotrifluoride
An Application Guide to Metal-Catalyzed Cross-Coupling Reactions with 2,5-Dimethylbenzotrifluoride Derivatives
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of metal-catalyzed cross-coupling reactions utilizing this compound derivatives. The incorporation of the trifluoromethyl group is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This document offers in-depth application notes and validated protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Mizoroki-Heck reactions. By explaining the causality behind procedural choices and catalyst selection, this guide serves as a practical resource for the synthesis of complex, fluorinated molecules. For the purpose of this guide, we will assume the this compound core is functionalized with a leaving group (e.g., Br, I, OTf) at a position amenable to cross-coupling, such as position 4.
The Strategic Importance of the this compound Scaffold
The this compound scaffold is a valuable building block in organic synthesis. The trifluoromethyl (CF₃) group acts as a metabolically stable, lipophilic hydrogen bond acceptor, while the methyl groups provide steric bulk and can modulate the electronic properties of the aromatic ring. These features make molecules derived from this scaffold highly sought after in pharmaceutical and agrochemical research.[1] Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for functionalizing this core, enabling the precise formation of C-C, C-N, and C-O bonds.[3]
Palladium-Catalyzed Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl structures due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[4]
Mechanistic Rationale
The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos accelerate the oxidative addition and reductive elimination steps, particularly for less reactive aryl chlorides. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the organoboron species to facilitate transmetalation.[6]
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of 4-Phenyl-2,5-dimethylbenzotrifluoride
This protocol is adapted from a standard procedure for coupling aryl chlorides.[7]
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-chloro-2,5-dimethylbenzotrifluoride (1.0 mmol, 1 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and palladium on carbon (10% Pd, 0.05 mol%).
-
Solvent Addition: Evacuate and backfill the tube with argon (3 cycles). Add N,N-Dimethylacetamide (DMA, 4.5 mL) and water (0.5 mL) via syringe.
-
Reaction: Stir the mixture vigorously at 80 °C for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the heterogeneous catalyst, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.
Data Summary: Suzuki-Miyaura Coupling Parameters
| Parameter | Condition | Rationale |
| Catalyst | Pd/C or Pd(OAc)₂ with phosphine ligand | Heterogeneous Pd/C simplifies purification[7]; homogeneous catalysts with bulky ligands are effective for challenging substrates. |
| Ligand | SPhos, XPhos, or none (for Pd/C) | Electron-rich, bulky ligands promote oxidative addition and reductive elimination. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation; strength of base can be tuned for substrate compatibility.[6] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMA/H₂O | Biphasic or polar aprotic solvents facilitate the dissolution of both organic and inorganic reagents. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle, especially for aryl chlorides. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, replacing harsher classical methods with a mild, general, and highly functional group tolerant palladium-catalyzed process.[8][9]
Mechanistic Rationale
The mechanism mirrors other cross-coupling reactions, involving oxidative addition of the aryl halide to Pd(0), formation of a palladium-amido complex via deprotonation of the coordinated amine, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[10] The choice of a strong, non-nucleophilic base like NaOt-Bu or LiHMDS is critical to deprotonate the amine without competing in the reaction.[10] Ligands such as Josiphos or bulky biarylphosphines (e.g., XPhos) are essential for promoting the key steps of the cycle.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
General Protocol: Amination of 4-Bromo-2,5-dimethylbenzotrifluoride
-
Reaction Setup: In a glovebox, charge an oven-dried vial with a stir bar, Pd₂(dba)₃ (1.0 mol%), a suitable phosphine ligand (e.g., XPhos, 2.5 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add 4-bromo-2,5-dimethylbenzotrifluoride (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous toluene or dioxane (2 mL). Seal the vial with a Teflon-lined cap.
-
Reaction: Remove the vial from the glovebox and heat in an oil bath at 100 °C for 12-24 hours.
-
Workup: After cooling, dilute the reaction with ethyl acetate and filter through Celite®.
-
Purification: Concentrate the filtrate and purify the residue via column chromatography to obtain the aryl amine product.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Step-by-step workflow for a typical Buchwald-Hartwig reaction.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl halides, providing access to substituted alkynes that are versatile intermediates in organic synthesis and materials science.[11]
Mechanistic Rationale
The reaction typically involves a dual catalytic system of palladium and copper.[11] The palladium cycle is similar to other cross-couplings. The copper co-catalyst is believed to react with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl intermediate.[12] Copper-free protocols have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling) and simplify purification.[11][12]
Catalytic Cycle: Sonogashira Coupling (Copper-Free)
Caption: Simplified cycle for a copper-free Sonogashira reaction.
Protocol: Copper-Free Sonogashira Coupling
This protocol utilizes a modern, air-stable precatalyst for mild, room-temperature coupling.[11]
-
Reaction Setup: To a vial, add 4-iodo-2,5-dimethylbenzotrifluoride (0.5 mmol, 1 equiv.), the terminal alkyne (0.8 mmol, 1.6 equiv.), and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol%).
-
Solvent and Base: Add anhydrous DMSO (2.5 mL) followed by 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol, 2.0 equiv.) under an argon atmosphere.
-
Reaction: Stir the mixture at room temperature for 3-6 hours.
-
Workup and Purification: Upon completion, dilute the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify by flash chromatography.
Mizoroki-Heck Reaction: Alkene Arylation
The Mizoroki-Heck reaction enables the coupling of aryl halides with alkenes, forming a new C-C bond at a vinylic position.[13] It is a powerful tool for constructing complex carbon skeletons.
Mechanistic Rationale
The cycle involves oxidative addition of the aryl halide to Pd(0), followed by coordination and migratory insertion of the alkene into the aryl-palladium bond.[14] The final step is a β-hydride elimination, which forms the product and a palladium-hydride species. The base regenerates the Pd(0) catalyst from this intermediate, completing the cycle.[14] Regioselectivity of the alkene insertion is typically governed by sterics, with the aryl group adding to the less substituted carbon of the double bond.[13]
Catalytic Cycle: Mizoroki-Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
General Protocol: Heck Coupling with Styrene
-
Reaction Setup: Combine 4-bromo-2,5-dimethylbenzotrifluoride (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (2 mol%), and a phosphine ligand like PPh₃ (4 mol%) in a pressure tube.
-
Reagent Addition: Add a base such as triethylamine (Et₃N, 2.0 mmol) and a polar aprotic solvent like DMF or acetonitrile (3 mL).
-
Reaction: Seal the tube and heat to 100-120 °C for 16-24 hours.
-
Workup: Cool the reaction, filter off any solids, and remove the solvent under vacuum.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane), wash with water, and purify by column chromatography.
References
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Chan, A. et al. (2010). Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. MIT Open Access Articles. Available at: [Link]
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Wang, Z. et al. (n.d.). P,N,N-Pincer nickel-catalyzed cross-coupling of aryl fluorides and chlorides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Fall, Y. et al. (2019). Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. European Journal of Organic Chemistry. Available at: [Link]
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Baran, P. S. et al. (2012). Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. Journal of the American Chemical Society. Available at: [Link]
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Spokoyny, A. M. et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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Li, C. et al. (2023). Nickel-Catalyzed Direct Cross-Coupling of Unactivated Aryl Fluorides with Aryl Bromides. Organic Letters. Available at: [Link]
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Fall, Y. et al. (2019). Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. ResearchGate. Available at: [Link]
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Gong, H. et al. (2018). Nickel-catalyzed migratory alkyl–alkyl cross-coupling reaction. Nature Communications. Available at: [Link]
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Yamamoto, T. et al. (2001). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. ResearchGate. Available at: [Link]
-
Frank, E. et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters. Available at: [Link]
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Iwasaki, T. et al. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters. Available at: [Link]
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Nishimura, Y. et al. (2022). Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. RSC Advances. Available at: [Link]
-
Pi, C. et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules. Available at: [Link]
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Amii, H. et al. (2018). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Wang, Z. et al. (2016). Palladium-catalyzed intermolecular Heck reaction of alkyl halides. Organic Chemistry Frontiers. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Zhou, Y. et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
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Watson, D. A. (2009). Development of novel transition metal-catalyzed cross-coupling reactions and applications thereof. DSpace@MIT. Available at: [Link]
-
Fu, G. C. et al. (2016). Asymmetric copper-catalyzed C–N cross-couplings induced by visible light. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Ruiz-Castillo, P. & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
-
Ghaffari, B. (2016). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. Available at: [Link]
-
Scott, J. P. & Sanford, M. S. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Organic Letters. Available at: [Link]
-
Qing, F.-L. et al. (2011). Copper-Catalyzed Tandem C-N Bond Formation Reaction: Selective Synthesis of 2-(Trifluoromethyl)benzimidazoles. Angewandte Chemie International Edition. Available at: [Link]
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Pan, F. et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Available at: [Link]
-
NRO Chemistry. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Jiang, X. et al. (2018). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications. Available at: [Link]
-
de Meijere, A. & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions, Second Edition. Wiley-VCH. Available at: [Link]
-
McLaughlin, M. et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
-
Astruc, D. (2016). Metal-catalyzed cross-coupling reactions with supported nanoparticles: Recent developments and future directions. ResearchGate. Available at: [Link]
-
Lipshutz, B. (2023). Palladium-catalysed cross coupling reactions: what's in the future?. YouTube. Available at: [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. Available at: [Link]
-
Curran, D. P. & Ogawa, A. (2002). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. Available at: [Link]
-
Journal of Molecular Structure. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Available at: [Link]
-
Al-Amin, M. & Mohammad, H. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
International Journal of New Chemistry. (2017). A highly efficient and recyclable Pd/CuFe2O4 magnetic nanocatalyst for Sonogashira cross-coupling reaction in green solvent. Available at: [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Available at: [Link]
-
MH Chem. (2020). Suzuki Coupling Mechanism. YouTube. Available at: [Link]
-
Morken, J. P. et al. (2014). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society. Available at: [Link]
-
Baati, R. & Brown, R. C. D. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry - A European Journal. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2,5-Dimethylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of synthetic pathways for converting 2,5-dimethylbenzotrifluoride into valuable pharmaceutical intermediates. The document details strategic functionalization through benzylic bromination, aromatic nitration, and selective oxidation of the methyl groups. Each section includes in-depth application notes, step-by-step experimental protocols, and a discussion of the underlying chemical principles. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to leverage this versatile starting material in the synthesis of novel and existing active pharmaceutical ingredients (APIs).
Introduction: The Strategic Value of this compound
This compound is a readily available starting material that offers a unique combination of reactive sites, making it an attractive building block in medicinal chemistry. The trifluoromethyl group imparts desirable pharmacokinetic properties to drug candidates, such as increased metabolic stability and enhanced lipophilicity. The two methyl groups provide handles for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. Furthermore, the aromatic ring itself can be functionalized through electrophilic substitution reactions.
The strategic manipulation of these reactive sites can lead to a range of key intermediates, including carboxylic acids, benzylic bromides, and nitroaromatics. These intermediates are precursors to a variety of pharmaceutical scaffolds. For instance, the 2,5-dimethylphenyl moiety is a structural component found in some antimicrobial agents[1]. This guide will explore the core synthetic transformations that unlock the potential of this compound as a foundational element in drug discovery and development.
Synthetic Pathways and Protocols
This section details the primary synthetic transformations of this compound into key pharmaceutical intermediates. For each pathway, the underlying chemical principles, detailed experimental protocols, and potential applications of the resulting intermediates are discussed.
Pathway I: Benzylic Bromination for the Synthesis of Mono- and Bis(bromomethyl) Intermediates
Application Notes:
Free-radical bromination of the benzylic methyl groups of this compound provides a direct route to highly reactive intermediates.[2] The resulting mono- and bis(bromomethyl) derivatives are versatile synthons for introducing the this compound scaffold into larger molecules via nucleophilic substitution reactions. These intermediates can be reacted with a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions, to construct a diverse library of compounds for biological screening. For example, the synthesis of 2,5-bis(trifluoromethyl)benzyl bromide has been documented, highlighting the utility of benzylic bromination on related structures.[3]
The regioselectivity of the monobromination can be controlled by adjusting the stoichiometry of the brominating agent. Using one equivalent of N-bromosuccinimide (NBS) will favor the formation of the monobrominated product, while an excess will lead to the dibrominated species. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), under thermal or photochemical conditions.[4][5]
Experimental Protocol: Synthesis of 2-(Bromomethyl)-5-methylbenzotrifluoride and 2,5-Bis(bromomethyl)benzotrifluoride
Caption: Benzylic Bromination of this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add carbon tetrachloride as the solvent. Then, add N-bromosuccinimide (1.1 eq for monobromination or 2.2 eq for dibromination) and a catalytic amount of AIBN (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of CCl₄.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired brominated intermediate.
| Intermediate | Reagents | Typical Yield |
| 2-(Bromomethyl)-5-methylbenzotrifluoride | 1.1 eq NBS, 0.05 eq AIBN | 70-80% |
| 2,5-Bis(bromomethyl)benzotrifluoride | 2.2 eq NBS, 0.05 eq AIBN | 60-70% |
Pathway II: Aromatic Nitration for the Introduction of a Versatile Functional Group
Application Notes:
Electrophilic aromatic nitration of this compound introduces a nitro group onto the aromatic ring, which is a versatile functional group that can be readily converted into other functionalities. The nitro group can be reduced to an amine, which can then participate in a wide array of reactions, such as amide bond formation, diazotization, and reductive amination. The position of nitration is directed by the existing substituents. The trifluoromethyl group is a meta-director and deactivating, while the methyl groups are ortho-, para-directors and activating. Therefore, nitration is expected to occur at the positions ortho to the methyl groups and meta to the trifluoromethyl group. The most likely position for mononitration is at the 3- or 6-position.
The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction conditions, such as temperature and reaction time, need to be carefully controlled to avoid over-nitration and side reactions. A process for producing 2,5-bis(trifluoromethyl)nitrobenzene from 1,4-bis(trifluoromethyl)benzene has been described, which involves nitration with nitric acid in a sulfuric acid solvent.[6]
Experimental Protocol: Synthesis of 2,5-Dimethyl-3-nitrobenzotrifluoride
Caption: Aromatic Nitration of this compound.
Materials:
-
This compound
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice-water bath
-
Dropping funnel
-
Beaker
-
Stirring plate
-
Separatory funnel
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) with stirring.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place this compound (1.0 eq). Cool the flask in an ice-water bath.
-
Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of this compound, maintaining the internal temperature between 0 and 10 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude nitro-derivative can be purified by column chromatography or recrystallization.
| Intermediate | Reagents | Typical Yield |
| 2,5-Dimethyl-3-nitrobenzotrifluoride | HNO₃, H₂SO₄ | 80-90% |
Pathway III: Oxidation of Methyl Groups to Carboxylic Acids
Application Notes:
The selective oxidation of one or both methyl groups of this compound to carboxylic acids provides another important class of pharmaceutical intermediates. These carboxylic acid derivatives can be used in the synthesis of amides, esters, and other acyl derivatives. The selective oxidation of one methyl group to form 4-(trifluoromethyl)-2-methylbenzoic acid or 2-(trifluoromethyl)-5-methylbenzoic acid can be challenging and may require specific catalysts or reaction conditions. The oxidation of both methyl groups leads to 4-(trifluoromethyl)isophthalic acid.
Strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid under harsh conditions can be employed for this transformation. The reaction conditions must be carefully controlled to achieve the desired level of oxidation and to avoid degradation of the starting material.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)isophthalic Acid (Representative Method)
Caption: Oxidation of this compound.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in water.
-
Addition of Oxidant: Add potassium permanganate (4.0 eq) portion-wise to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The purple color of the permanganate will disappear as the reaction proceeds, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Work-up: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium bisulfite until the brown precipitate dissolves and the solution becomes colorless.
-
Precipitation: Acidify the clear solution with concentrated hydrochloric acid to a pH of 1-2. A white precipitate of the dicarboxylic acid should form.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Drying: Wash the product with cold water and dry it in a vacuum oven.
| Intermediate | Reagents | Typical Yield |
| 4-(Trifluoromethyl)isophthalic Acid | KMnO₄ | 50-60% |
Conclusion
This compound is a versatile and cost-effective starting material for the synthesis of a wide range of pharmaceutical intermediates. The strategic functionalization of its methyl groups and aromatic ring through reactions such as benzylic bromination, nitration, and oxidation opens up avenues for the creation of diverse molecular scaffolds. The protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this valuable building block in their drug discovery and development programs. The ability to generate key intermediates with high efficiency and selectivity underscores the importance of this compound in the modern synthetic chemist's toolbox.
References
-
Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PMC. [Link]
- Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
-
Radical bromination of 2,5-dimethyl benzoic acid 1 affording desired product 2 and byproducts I-III. ResearchGate. [Link]
-
Photochemical Bromination of 2,5-Dimethylbenzoic Acid as Key Step of an Improved Alkyne-Functionalized Blue Box Synthesis. Chemistry Europe. [Link]
-
Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science. [Link]
Sources
- 1. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,5-Bis(trifluoromethyl)benzyl bromide 97 302911-98-4 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. research.unipd.it [research.unipd.it]
- 6. EP1468983B1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2,5-Dimethylbenzotrifluoride Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,5-dimethylbenzotrifluoride is a critical process for the development of various pharmaceuticals and agrochemicals. Achieving a high yield of this key intermediate is often challenging, with several potential pitfalls that can lead to suboptimal results. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, with a focus on the Balz-Schiemann reaction of 2,5-dimethylaniline, a primary synthetic route.
I. Understanding the Core Synthesis: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a well-established method for the preparation of aryl fluorides from primary aromatic amines.[1] The reaction proceeds in two main stages:
-
Diazotization: The primary amine, in this case, 2,5-dimethylaniline, is converted to its corresponding diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid.
-
Thermal Decomposition: The isolated diazonium salt, usually as a tetrafluoroborate, is then heated, leading to the release of nitrogen gas and the formation of the desired aryl fluoride.[2]
While the overall transformation appears straightforward, the success of the reaction and the final yield are highly dependent on careful control of reaction parameters.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers may encounter during the synthesis of this compound via the Balz-Schiemann reaction.
Issue 1: Low Yield of Diazonium Tetrafluoroborate Precipitate
-
Symptom: After the addition of fluoroboric acid, little to no solid precipitate of the 2,5-dimethylbenzenediazonium tetrafluoroborate is observed.
-
Potential Causes & Solutions:
-
Incomplete Diazotization: The initial diazotization of 2,5-dimethylaniline may be incomplete.
-
Troubleshooting:
-
Temperature Control: Maintain the reaction temperature strictly between 0-5°C during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of the unstable diazonium salt.[3]
-
Acid Concentration: Ensure an adequate excess of a strong, non-nucleophilic acid (like hydrochloric acid) is used to maintain a low pH and prevent premature coupling reactions.[3]
-
Purity of Starting Material: Use high-purity 2,5-dimethylaniline. Impurities can interfere with the diazotization process.
-
-
-
Solubility of the Diazonium Salt: The diazonium salt may be more soluble in the reaction medium than expected.
-
Troubleshooting:
-
Solvent Choice: While aqueous conditions are common, exploring different solvent systems can sometimes facilitate precipitation.
-
Concentration: Ensure the reaction is sufficiently concentrated to promote precipitation.
-
-
-
Issue 2: Violent or Uncontrolled Decomposition of the Diazonium Salt
-
Symptom: During heating of the isolated diazonium tetrafluoroborate, the reaction proceeds too rapidly, potentially leading to a dangerous exotherm and loss of product.
-
Potential Causes & Solutions:
-
Instability of the Diazonium Salt: Aryl diazonium salts are energetic materials and can be explosive, especially when dry.[4]
-
Troubleshooting:
-
Avoid Complete Drying: Do not dry the isolated diazonium salt completely. It is often handled as a damp solid.
-
Controlled Heating: Heat the salt gradually and in small portions. Using a high-boiling point, inert solvent can help to moderate the decomposition temperature.[4]
-
Alternative Methods: Consider modern modifications to the Balz-Schiemann reaction that avoid the isolation of the diazonium salt, such as in situ generation and decomposition or the use of continuous flow reactors for improved safety and control.[5]
-
-
-
Issue 3: Low Yield of this compound after Decomposition
-
Symptom: The final isolated yield of the desired product is significantly lower than expected.
-
Potential Causes & Solutions:
-
Side Reactions during Decomposition: The aryl cation intermediate generated during decomposition is highly reactive and can undergo side reactions.
-
Troubleshooting:
-
Solvent Effects: The choice of solvent for the decomposition step is critical. Low- or non-polar solvents can sometimes improve the yield of the desired aryl fluoride by minimizing side reactions with the solvent.[6]
-
Presence of Nucleophiles: Ensure the reaction environment is free from other nucleophiles that could compete with the fluoride ion.
-
-
-
Incomplete Decomposition: The decomposition of the diazonium salt may not have gone to completion.
-
Troubleshooting:
-
Temperature and Time: Optimize the decomposition temperature and reaction time. The optimal temperature can be substrate-dependent.[6]
-
-
-
Product Loss during Workup: The product may be lost during the extraction and purification steps.
-
Troubleshooting:
-
Extraction Efficiency: Ensure efficient extraction of the product from the reaction mixture. This compound is a non-polar compound, so an appropriate organic solvent should be used.
-
Purification Method: Distillation is a common method for purifying the final product. Optimize the distillation conditions (pressure and temperature) to minimize product loss.
-
-
-
Issue 4: Presence of Significant Impurities in the Final Product
-
Symptom: Analytical characterization (e.g., GC-MS, NMR) of the final product shows the presence of significant impurities.
-
Potential Causes & Solutions:
-
Phenol Formation: A common byproduct is the corresponding phenol (2,5-dimethylphenol), formed by the reaction of the diazonium salt with water.
-
Troubleshooting:
-
Anhydrous Conditions: While the diazotization is often performed in an aqueous medium, the decomposition step should ideally be carried out under anhydrous conditions to minimize phenol formation.
-
-
-
Coupling Products: The diazonium salt can couple with electron-rich aromatic compounds, including the starting aniline, to form azo compounds.
-
Troubleshooting:
-
Excess Acid in Diazotization: Using a sufficient excess of acid during diazotization minimizes the concentration of free aniline available for coupling.[3]
-
-
-
Isomeric Impurities: Depending on the starting materials and reaction conditions, other isomers may be formed.
-
Troubleshooting:
-
Starting Material Purity: Ensure the isomeric purity of the starting 2,5-dimethylaniline.
-
Purification: Employ efficient purification techniques such as fractional distillation or chromatography to separate the desired isomer.
-
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of 2,5-dimethylaniline?
A1: The optimal temperature for the diazotization of most anilines, including 2,5-dimethylaniline, is between 0°C and 5°C.[3] This low temperature is crucial for the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures.
Q2: Is it necessary to isolate the 2,5-dimethylbenzenediazonium tetrafluoroborate salt?
A2: While the traditional Balz-Schiemann reaction involves the isolation of the diazonium tetrafluoroborate salt, this intermediate can be thermally unstable and potentially explosive.[4] Modern protocols often favor in situ generation and decomposition of the diazonium salt or the use of continuous flow reactors to enhance safety and process control.[5]
Q3: What are some alternative reagents to fluoroboric acid (HBF₄)?
A3: While fluoroboric acid is commonly used, other sources of the tetrafluoroborate anion or alternative counterions can be employed. For instance, hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) have been used and may offer improved yields for certain substrates.[1]
Q4: How can I monitor the progress of the decomposition reaction?
A4: The decomposition of the diazonium salt is accompanied by the evolution of nitrogen gas. The cessation of gas evolution is a good indicator that the reaction is complete. For more precise monitoring, techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can be used to track the disappearance of the starting material and the appearance of the product.
Q5: What are the best methods for purifying the final this compound product?
A5: Due to its relatively low boiling point, fractional distillation under atmospheric or reduced pressure is a common and effective method for purifying this compound. For higher purity requirements, preparative gas chromatography or column chromatography on silica gel can be employed.
IV. Experimental Protocols & Data
Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction
This protocol is a generalized procedure based on the principles of the Balz-Schiemann reaction. Researchers should optimize the specific quantities and conditions for their particular setup.
Step 1: Diazotization of 2,5-Dimethylaniline
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,5-dimethylaniline in a suitable volume of aqueous fluoroboric acid (HBF₄, ~48%).
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred aniline solution, ensuring the temperature does not exceed 5°C.[3]
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30-60 minutes.
-
The 2,5-dimethylbenzenediazonium tetrafluoroborate will precipitate as a solid.
-
Collect the precipitate by filtration and wash it with cold water, followed by a small amount of cold methanol and then diethyl ether. Caution: Do not allow the diazonium salt to become completely dry as it can be explosive. [4]
Step 2: Thermal Decomposition
-
Place the damp diazonium salt in a flask equipped with a distillation apparatus.
-
Gently heat the flask in an oil bath. The salt will begin to decompose, evolving nitrogen gas.
-
The crude this compound will distill over.
-
Collect the distillate and wash it with a dilute sodium bicarbonate solution and then with water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
Step 3: Purification
-
Filter off the drying agent.
-
Purify the crude product by fractional distillation.
Table 1: Influence of Decomposition Solvent on Aryl Fluoride Yield (General Trend)
| Solvent | Polarity | Typical Yield Range | Reference |
| Hexane | Non-polar | Good to Excellent | [6] |
| Chlorobenzene | Low-polar | Good to Excellent | [6] |
| Dichloromethane | Polar | Moderate | [6] |
| Acetonitrile | Polar | Moderate to Low | [6] |
Note: The optimal solvent is substrate-dependent and should be determined experimentally.
V. Visualizing the Workflow
Diagram 1: Workflow for the Synthesis of this compound
Sources
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2,5-Dimethylbenzotrifluoride
Welcome to the technical support center for the purification of 2,5-dimethylbenzotrifluoride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your purification experiments.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low Purity of this compound After Fractional Distillation
Question: I performed fractional distillation to purify my crude this compound, but the final purity, as determined by GC analysis, is still below my target of >99%. What could be the issue?
Answer:
Low purity after fractional distillation can stem from several factors related to both the inherent properties of the compound and the distillation setup.
Potential Causes and Solutions:
-
Presence of Close-Boiling Impurities: The crude product may contain isomers or other impurities with boiling points very close to that of this compound.
-
Solution: Increase the efficiency of your distillation column. This can be achieved by using a longer column, a column with a more efficient packing material (e.g., structured packing), or by increasing the reflux ratio. A higher reflux ratio increases the number of theoretical plates, enhancing separation. It's a trade-off, however, as it will also increase the distillation time.
-
-
Azeotrope Formation: It is possible that this compound forms an azeotrope with one or more impurities, making separation by simple distillation impossible.
-
Solution: Consider azeotropic distillation. This involves adding a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the components in the mixture, allowing for its removal. The choice of entrainer is critical and requires knowledge of the impurities present. Alternatively, switching to a different purification technique, such as column chromatography, may be necessary.
-
-
Thermal Decomposition: Although benzotrifluorides are generally stable, prolonged heating during distillation could lead to some degradation, introducing new impurities.[1]
-
Solution: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the compound and reduce the thermal stress on the molecule. Ensure your vacuum system is stable to prevent bumping and pressure fluctuations.
-
-
Inefficient Column Packing or Channeling: The packing material in your fractional distillation column may not be packed uniformly, leading to "channeling" where the vapor phase does not have adequate contact with the liquid phase, reducing separation efficiency.
-
Solution: Carefully pack or re-pack your column to ensure a uniform distribution of the packing material. Wetting the packing with the solvent before starting the distillation can also help ensure good initial liquid distribution.
-
Issue 2: Co-elution of Impurities During Column Chromatography
Question: I'm using silica gel column chromatography to purify this compound, but I'm observing co-elution of an unknown impurity. How can I improve the separation?
Answer:
Co-elution in column chromatography is a common challenge, especially with structurally similar compounds. The fluorinated nature of this compound can also influence its interaction with the stationary phase.[2][3]
Potential Causes and Solutions:
-
Inappropriate Solvent System (Mobile Phase): The polarity of your eluent may be too high, causing both your product and the impurity to move too quickly through the column without sufficient interaction with the stationary phase for separation.
-
Solution: Optimize your mobile phase. Use a less polar solvent system. A good starting point is a low percentage of a slightly more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal eluent for separation before scaling up to a column.
-
-
Overloading the Column: Applying too much crude sample to the column can lead to broad, overlapping bands.
-
Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb is to use a sample-to-adsorbent ratio of 1:30 to 1:100 by weight, depending on the difficulty of the separation.
-
-
Poor Column Packing: An unevenly packed column will result in a non-uniform flow of the mobile phase, leading to band broadening and poor separation.
-
Solution: Ensure your column is packed carefully and consistently. A "slurry packing" method, where the adsorbent is mixed with the initial mobile phase and poured into the column, is generally preferred for achieving a homogenous packing.
-
-
Use of a Different Stationary Phase: Silica gel, while common, may not be the ideal stationary phase for separating your specific mixture.
-
Solution: Consider using a different stationary phase. Alumina can be a good alternative for less polar compounds. For fluorinated compounds, a fluorinated stationary phase (fluorous chromatography) can offer unique selectivity based on "fluorophilicity".[3][4] This technique can be particularly effective for separating fluorinated compounds from their non-fluorinated counterparts.[3]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
What are the likely impurities in crude this compound?
The impurities in crude this compound will largely depend on the synthetic route used for its preparation. Common synthetic pathways often involve the fluorination of corresponding benzotrichloride derivatives.[5][6][7] Therefore, potential impurities could include:
-
Isomeric Dimethylbenzotrifluorides: Other isomers such as 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dimethylbenzotrifluoride.
-
Incompletely Fluorinated Intermediates: Such as 2,5-dimethylbenzodifluorochloride or 2,5-dimethylbenzofluorodichloride.
-
Starting Materials: Unreacted 2,5-dimethylbenzotrichloride.
-
Byproducts from Side Reactions: Depending on the specific reaction conditions, other chlorinated or fluorinated aromatic compounds could be formed.
What is the most effective method for purifying this compound on a large scale?
For large-scale purification, fractional distillation under reduced pressure is generally the most cost-effective and efficient method. The key is to have a well-designed distillation setup with a high-efficiency column. However, if close-boiling impurities are a significant issue, a multi-step purification process might be necessary, potentially involving a preliminary distillation followed by a crystallization step if the compound is a solid at a suitable temperature, or a large-scale chromatographic separation.
Can this compound be purified by crystallization?
Purification by crystallization is dependent on the compound being a solid at or below room temperature and the availability of a suitable solvent in which the compound has a steep solubility curve (i.e., highly soluble at high temperatures and poorly soluble at low temperatures). While some benzotrifluoride derivatives are crystalline,[8] this compound is typically a liquid at room temperature. Therefore, standard crystallization is not a viable primary purification method. However, if low-melting solid impurities are present, it might be possible to purify the compound by fractional freezing.
What are the key safety precautions when handling this compound?
This compound, like many organofluorine compounds, requires careful handling. Always consult the Safety Data Sheet (SDS) for specific information.[9][10][11][12][13] General safety precautions include:
-
Handling: Work in a well-ventilated fume hood.[9][10][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][11][13] Avoid inhalation of vapors and contact with skin and eyes.[9][10][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[9][11][12]
-
Fire Safety: Use carbon dioxide, dry chemical powder, or appropriate foam for extinguishing fires.[9][10][11] Water spray may be used to cool closed containers.[11]
Summary of Purification Methods
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Fractional Distillation | Scalable, cost-effective for large quantities, good for separating components with different boiling points. | Not effective for azeotropes or close-boiling impurities. Potential for thermal degradation. | Large-scale purification where impurities have significantly different boiling points. |
| Column Chromatography | High resolution for separating complex mixtures, versatile with different stationary and mobile phases. | Can be time-consuming and require large volumes of solvent, less cost-effective for large scale. | Small to medium scale purification, separation of isomers and closely related compounds. |
| Preparative Gas Chromatography (Prep-GC) | Very high separation efficiency, can separate compounds with very close boiling points. | Limited sample capacity, expensive instrumentation. | High-purity standards preparation, isolation of minor components. |
Troubleshooting Workflow
Caption: A troubleshooting workflow for purifying this compound.
References
-
Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. (2023, June 10). PubMed Central. Retrieved from [Link]
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.). Retrieved from [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). NIH. Retrieved from [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014, June 13). PMC - NIH. Retrieved from [Link]
-
Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. (2014, December 29). PubMed. Retrieved from [Link]
- Process for preparing benzotrifluoride and its derivatives - European Patent Office - EP 0004636 B1. (n.d.). Google Patents.
- Process for preparing benzotrifluoride and its derivatives - European Patent Office. (n.d.). Google Patents.
- US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents. (n.d.).
-
(PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
- US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 8. Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
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- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tcichemicals.com [tcichemicals.com]
Technical Support Center: Synthesis of 2,5-Dimethylbenzotrifluoride
Welcome to the technical support center for the synthesis of 2,5-dimethylbenzotrifluoride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthesis. Our goal is to provide practical, experience-driven advice to ensure the purity and yield of your target compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis and analysis of this compound.
Q1: What is the most common synthetic route for this compound, and what are the key steps?
A1: The most prevalent and synthetically valuable method for introducing a trifluoromethyl group onto an aromatic ring from an amino group is the Sandmeyer-type trifluoromethylation reaction.[1][2][3] This process begins with the diazotization of 2,5-dimethylaniline, followed by a copper-mediated reaction with a trifluoromethyl source.
The key stages are:
-
Diazotization: 2,5-dimethylaniline is treated with a nitrosating agent (commonly sodium nitrite in the presence of a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C) to form the corresponding diazonium salt. Precise temperature control is critical to prevent premature decomposition of the unstable diazonium salt.
-
Trifluoromethylation: The freshly prepared diazonium salt is then introduced to a solution containing a trifluoromethyl source and a copper(I) catalyst.[4][5] A common reagent combination is the "Togni reagent" or a simpler system involving Me₃Si-CF₃ and a copper salt like CuSCN.[5] This step proceeds via a radical mechanism, leading to the formation of this compound and the evolution of nitrogen gas.[1][3]
Caption: Key stages in the Sandmeyer-type synthesis of this compound.
Q2: What are the theoretically expected byproducts from this synthesis, and how are they formed?
A2: Byproduct formation is inherent to radical-based reactions like the Sandmeyer synthesis and can also arise from incomplete reactions or impurities in the starting materials.
-
Isomeric Byproducts: The most common source of isomeric impurities, such as 2,4- or 3,4-dimethylbenzotrifluoride, is the presence of isomeric dimethylanilines in the starting material. These often arise from non-selective nitration of p-xylene during the synthesis of the aniline precursor.
-
Biaryl Compounds: The Sandmeyer reaction proceeds through an aryl radical intermediate.[1][3] Two of these radicals can couple to form dimeric biaryl structures, such as 2,2',5,5'-tetramethylbiphenyl.
-
Phenolic Impurities: If water is present during the decomposition of the diazonium salt, it can act as a nucleophile, leading to the formation of 2,5-dimethylphenol.
-
Halogenated Byproducts: If the diazotization is performed with HCl or HBr, the corresponding halide (Cl⁻ or Br⁻) can compete with the trifluoromethyl source, leading to the formation of 2-chloro-1,4-dimethylbenzene or 2-bromo-1,4-dimethylbenzene.
Caption: Formation pathways for common byproducts from the aryl radical intermediate.
Q3: Which analytical techniques are best suited for purity assessment and byproduct identification?
A3: A multi-technique approach is essential for comprehensive analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for identifying and quantifying volatile and semi-volatile impurities.[6] It separates components based on their boiling points and provides mass spectra that act as molecular fingerprints, aiding in the identification of unknown peaks by matching against libraries or interpreting fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is exceptionally powerful for identifying and quantifying fluorine-containing compounds.[7] The target product, this compound, will show a distinct singlet. Any other fluorine-containing byproducts (like isomers) will appear as separate signals, making ¹⁹F NMR an excellent tool for assessing isomeric purity.
-
¹H and ¹³C NMR: These are used for the complete structural elucidation of the final product and for identifying non-fluorinated byproducts.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is valuable for analyzing non-volatile byproducts (like biaryl dimers) or thermally sensitive compounds that may degrade in a hot GC injector.[6][8]
Section 2: Troubleshooting Guide: Unexpected Analytical Results
This section provides solutions to specific problems you may encounter during the analysis of your reaction mixture.
Scenario 1: An unexpected peak is observed in the GC-MS chromatogram.
Q: My GC-MS shows a peak with a nearly identical mass spectrum to my product but a different retention time. What is it?
A: This is a classic sign of a positional isomer . Isomers like 2,4-dimethylbenzotrifluoride or 3,4-dimethylbenzotrifluoride have the same molecular weight and will produce very similar fragmentation patterns upon electron ionization. However, their different boiling points cause them to elute at different times from the GC column.
Troubleshooting Steps:
-
Verify Starting Material Purity: Analyze your starting 2,5-dimethylaniline by GC-MS. The presence of other dimethylaniline isomers is the most likely root cause.
-
Consult ¹⁹F NMR: Run a ¹⁹F NMR spectrum of the mixture. Each distinct trifluoromethyl environment will produce a separate singlet. The relative integration of these signals will correspond to the isomeric ratio.
-
Spiking Experiment: If a standard is available, "spike" your sample with a small amount of the suspected isomer and re-run the GC-MS. An increase in the peak area of the unknown will confirm its identity.
Q: I have a late-eluting peak with a molecular ion roughly double that of my product. What could it be?
A: This is characteristic of a biaryl dimer , a known byproduct of Sandmeyer reactions resulting from radical-radical coupling.[1] For this synthesis, the likely structure is 2,2',5,5'-tetramethylbiphenyl. These compounds have a much higher molecular weight and boiling point, causing them to elute much later from the GC column.
Troubleshooting Steps:
-
Check the Mass Spectrum: Confirm that the molecular ion (M⁺) in the mass spectrum corresponds to the expected mass of the dimer (C₁₆H₁₈, MW ≈ 210.32).
-
Optimize Reaction Conditions: Biaryl formation can sometimes be suppressed by using a slight excess of the trifluoromethylating agent or by ensuring rapid and efficient trapping of the aryl radical. Slower addition of the diazonium salt to the copper/CF₃ source solution may also be beneficial.
Scenario 2: The ¹⁹F NMR spectrum shows multiple signals.
Q: I expected a single peak in my ¹⁹F NMR, but I see multiple singlets. How do I assign the product peak?
A: The presence of multiple singlets in the ¹⁹F NMR spectrum indicates that there are multiple, distinct chemical environments for the -CF₃ group. This almost certainly points to the presence of positional isomers alongside your target compound.
Troubleshooting Steps:
-
Reference Chemical Shifts: While exact shifts are solvent-dependent, you can compare your observed shifts to known values for benzotrifluoride and its derivatives to make a tentative assignment.[9][10] The chemical shift of the -CF₃ group is sensitive to the substitution pattern on the aromatic ring.
-
Correlate with GC-MS: Integrate the peaks in your ¹⁹F NMR spectrum. The ratio of these integrals should directly correlate with the peak area ratios of the corresponding isomers in your GC-MS chromatogram. The major peak in both analyses is likely your target this compound.
-
2D NMR: For unambiguous assignment, advanced 2D NMR experiments like ¹H-¹⁹F HETCOR can be used to correlate the fluorine signals with specific proton signals on the aromatic ring, confirming the substitution pattern.
Section 3: Standard Operating Protocols
Protocol 1: GC-MS Method for Impurity Profiling
This protocol provides a general-purpose method for separating this compound from its common byproducts.
| Parameter | Setting | Rationale |
| Column | Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm | A standard, non-polar column providing good separation for aromatic compounds.[11] |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Standard flow rate for this column dimension. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization without thermal degradation of the analyte.[6] |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading when analyzing concentrated reaction mixtures. |
| Oven Program | Initial: 60 °C, hold 2 min | Allows for elution of volatile solvents. |
| Ramp: 15 °C/min to 280 °C | A moderate ramp rate to separate isomers and related compounds. | |
| Hold: 5 min at 280 °C | Ensures elution of high-boiling point byproducts like biaryl dimers. | |
| MS Source | 230 °C | Standard temperature for electron ionization. |
| MS Quad | 150 °C | Standard temperature for the quadrupole mass filter. |
| Mass Range | 40 - 450 m/z | Covers the mass range of expected products and byproducts. |
Protocol 2: Troubleshooting Workflow for Unknown Impurity Identification
When faced with a significant unknown impurity, a systematic approach is required.
Caption: A systematic workflow for identifying an unknown impurity.
References
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Burton, D. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Angewandte Chemie International Edition in English, 53(6), 1482-4.
-
ResearchGate. (2015). Sandmeyer Trifluoromethylation. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (2012). ChemInform Abstract: Sandmeyer Trifluoromethylation of Arenediazonium Tetrafluoroborates. Retrieved from [Link]
-
Australian Laboratory Services. (2021). Analytical Method Summaries. Retrieved from [Link]
-
LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hunsdiecker Reaction. Retrieved from [Link]
-
National Institutes of Health. (2013). Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. Retrieved from [Link]
-
MDPI. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2023). Trifluoromethylarylation of alkenes using anilines. Retrieved from [Link]
-
Wikipedia. (n.d.). Hunsdiecker reaction. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020). Hunsdiecker reaction. Retrieved from [Link]
-
University of Guelph. (2019). GC/MS-LC/MS multi-residue method. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]
-
AdiChemistry. (n.d.). Hunsdiecker Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylbenzonitrile. Retrieved from [Link]
-
ResearchGate. (2002). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Retrieved from [Link]
-
Organic Letters. (2021). A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. Retrieved from [Link]
-
National Institutes of Health. (2011). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Retrieved from [Link]
- Google Patents. (n.d.). CA2090768A1 - Process for the preparation of 2,4,5-trifluorobenzonitrile.
- Google Patents. (n.d.). CN104151196A - Preparation method of 2,3,4,5,6-pentafluorobenzonitrile.
-
The Royal Society of Chemistry. (2015). Direct Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide - Supporting Information. Retrieved from [Link]
-
National Institutes of Health. (2019). The potential of thermal desorption-GC/MS-based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples. Retrieved from [Link]
- Google Patents. (n.d.). CN103664692A - Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile.
- Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
-
Bertz, S. (n.d.). Benzotrifluoride. Retrieved from [Link]
-
European Medicines Agency. (2016). Q3C (R8) Step 5 - impurities: guideline for residual solvents. Retrieved from [Link]
-
European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Retrieved from [Link]
-
European Medicines Agency. (2020). Q3C (R8): Impurities: guideline for residual solvents. Retrieved from [Link]
-
James Madison University Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
-
European Patent Office. (n.d.). Preparation of chlorobenzotrifluoride compounds - EP 0150587 B1. Retrieved from [Link]
Sources
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- 11. lcms.cz [lcms.cz]
Technical Support Center: Scale-Up of 2,5-Dimethylbenzotrifluoride Production
Prepared by: Senior Application Scientist, Gemini Division
This guide is intended for researchers, chemists, and process engineers involved in the scale-up of 2,5-dimethylbenzotrifluoride synthesis. It provides in-depth technical insights, troubleshooting protocols, and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles governing process success and failure.
Overview of Synthetic Strategy & Core Challenges
The industrial production of this compound (2,5-DMBTF) is not extensively detailed in public literature, however, a robust synthesis can be logically constructed from well-established industrial reactions. A common and cost-effective route begins with 2,5-dimethylaniline. This pathway involves two critical stages, each with its own set of scale-up challenges:
-
Diazotization & Sandmeyer-type Reaction: Conversion of the starting aniline to a diazonium salt, which is then transformed into an intermediate suitable for trifluoromethylation.
-
Trifluoromethylation: Introduction of the -CF3 group, a step known for its demanding conditions and potential for byproduct formation.[1]
The primary challenges in scaling up this process revolve around managing highly reactive and potentially unstable intermediates (diazonium salts), controlling exothermic reactions, ensuring regioselectivity, and achieving high purity in the final product, which is often complicated by closely related isomers.
Process Workflow Overview
Caption: High-level workflow for 2,5-DMBTF production.
Troubleshooting Guide & Common Scale-Up Issues
This section is formatted as a direct Q&A to address specific problems encountered during experimental and pilot-scale runs.
Issue 1: Low Yield and Foaming During Diazotization (Step 1.1)
Question: "During the addition of sodium nitrite to our 2,5-dimethylaniline and acid mixture, we observe significant foaming, NOx gas evolution, and the final yield of the intermediate is consistently low. What's happening?"
Answer: This is a classic scale-up challenge in Sandmeyer reactions.[2] The issues are interconnected:
-
Causality: Uncontrolled addition of the nitrite solution leads to localized "hot spots." These hot spots accelerate the decomposition of the newly formed diazonium salt and nitrous acid, causing a rapid release of nitrogen (N₂) and nitrogen oxide (NOx) gases, which results in foaming. The decomposition directly lowers your yield of the desired diazonium salt intermediate.
-
Expert Insight: On a lab scale, heat dissipates quickly. In a large reactor, poor mixing and slower heat transfer turn minor exotherms into significant temperature gradients. The stability of aromatic diazonium ions is highly temperature-dependent.
-
Solution Protocol:
-
Temperature Control: Maintain the reaction temperature strictly between 0-5 °C. Use a reactor with a high cooling capacity.
-
Sub-surface Addition: Add the aqueous sodium nitrite solution via a dip pipe below the surface of the reaction mixture. This prevents localized overheating on the surface and minimizes NOx release to the reactor headspace.[2]
-
Controlled Addition Rate: The nitrite solution must be added slowly and continuously, allowing the cooling system to manage the exotherm. Monitor the internal temperature closely; any rapid increase is a sign of accumulation and potential runaway reaction.
-
Emulsion/Foam Control: In some cases, an interphase emulsion can trap gas and stabilize foam. The pre-addition of a small amount of an immiscible organic solvent like toluene can help break these emulsions.[2]
-
Issue 2: Poor Conversion and Byproduct Formation in Trifluoromethylation (Step 2.1)
Question: "Our trifluoromethylation step using an anhydrous HF source is stalling, and we are seeing significant amounts of partially fluorinated and tar-like byproducts in the GC-MS analysis. How can we improve this?"
Answer: Trifluoromethylation of a benzotrichloride precursor (a likely intermediate) with hydrogen fluoride (HF) is a standard industrial method but requires precise control over reaction conditions.[3] The problems you're facing point towards catalyst deactivation and side reactions.
-
Causality:
-
Incomplete Conversion: This is often due to insufficient catalyst activity or the presence of moisture. Water will react with both the HF and the catalyst (e.g., an aluminum fluoride or antimony fluoride catalyst), reducing their efficacy.[4]
-
Byproduct Formation: The electron-donating methyl groups on the ring can make it susceptible to acid-catalyzed polymerization or decomposition under harsh fluorinating conditions, leading to tars. Incomplete reaction can also leave behind di- and monochlorinated intermediates.
-
-
Expert Insight: The success of this step is critically dependent on maintaining anhydrous conditions and ensuring the catalyst remains active throughout the reaction. The presence of a strong acid is often crucial for successful trifluoromethylation.[5]
-
Solution Protocol:
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and the reactor itself are thoroughly dried. The starting intermediate must have a low water content (<0.1%).
-
Catalyst Choice & Handling: Use a robust catalyst, such as activated aluminum fluoride. The reaction can be performed in a packed-bed tubular reactor for continuous processing, which often provides better temperature control and efficiency.[4]
-
Temperature & Pressure Optimization: The reaction typically proceeds at elevated temperatures. A systematic optimization (Design of Experiments - DoE) is recommended to find the ideal balance where the reaction rate is high but byproduct formation is minimized.
-
Post-Reaction Quenching: The reaction mixture should be carefully quenched after completion to neutralize excess HF and prevent further side reactions during workup.
-
Issue 3: Final Product Fails Purity Assay (Step 2.3)
Question: "Our final distilled 2,5-DMBTF product is clear, but HPLC and GC analysis shows 1-2% of an isomeric impurity that we can't separate. What is the likely source and how do we remove it?"
Answer: This is a common and frustrating issue in the purification of substituted aromatics. The impurity is likely an isomer formed during one of the synthesis steps.
-
Causality:
-
Source of Impurity: The most probable culprit is the presence of an isomeric impurity in your 2,5-dimethylaniline starting material (e.g., 2,4- or 3,5-dimethylaniline). Even a small initial amount can carry through the entire synthesis. Alternatively, side reactions during the Sandmeyer or trifluoromethylation steps could lead to minor amounts of other isomers, although this is less likely if the main reaction is high-yielding.
-
Purification Challenge: Fluorinated organic compounds often have very similar boiling points and polarities to their non-fluorinated or isomeric analogues, making simple distillation ineffective.[6][7] They can also form azeotropes.
-
-
Expert Insight: The principle of "garbage in, garbage out" is paramount in multi-step synthesis. The most cost-effective solution is almost always to improve the purity of the starting materials.
-
Solution Protocol:
-
Starting Material QC: Implement a strict quality control check on your incoming 2,5-dimethylaniline. Use a high-resolution GC method to quantify any isomeric impurities. Reject any batches that do not meet a >99.8% purity specification.
-
Fractional Vacuum Distillation: If the impurity is still present, a high-efficiency fractional distillation column (e.g., with structured packing and a high number of theoretical plates) under reduced pressure may be required. This is energy-intensive but can be effective if the boiling point difference is at least a few degrees.
-
Crystallization: If the product is a solid at low temperatures or can form a solid derivative, fractional crystallization can be an excellent purification method. The crude product can be dissolved in a suitable solvent (e.g., hexane) and cooled slowly to crystallize the high-purity desired product, leaving impurities in the mother liquor.[8]
-
Troubleshooting Summary Table
| Problem ID | Issue | Probable Cause(s) | Recommended Corrective Actions |
| P1-DIAZO | Low yield, foaming, NOx in diazotization | Localized hot spots, rapid nitrite addition, poor mixing. | Implement sub-surface nitrite addition, slow down addition rate, ensure cooling capacity is sufficient (0-5 °C). |
| P2-CF3 | Stalled trifluoromethylation, tar formation | Moisture in the system, deactivated catalyst, non-optimal temperature. | Ensure strictly anhydrous conditions, use a highly active catalyst, perform a DoE to optimize temperature and pressure. |
| P3-PURITY | Isomeric impurity in final product | Impure starting material (2,5-dimethylaniline), inefficient purification. | Enforce stringent QC on raw materials (>99.8% purity), use high-efficiency fractional vacuum distillation or consider crystallization. |
Experimental Protocols
The following protocols are provided as a starting point and must be adapted and optimized for your specific equipment and scale.
Protocol 3.1: Pilot-Scale Diazotization of 2,5-Dimethylaniline
This protocol is a self-validating system; successful progression to each step is contingent on the analytical checks of the previous one.
-
Reactor Preparation: Charge a 100 L glass-lined reactor with 30 L of water and 10 kg of concentrated (98%) sulfuric acid. Cool the mixture to 0 °C with constant agitation.
-
Aniline Charge: Slowly add 5.0 kg (41.3 mol) of high-purity (>99.8%) 2,5-dimethylaniline to the acid solution, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes at 0-5 °C until a fine slurry is formed.
-
Nitrite Preparation: In a separate vessel, dissolve 2.95 kg (42.8 mol) of sodium nitrite in 10 L of deionized water.
-
Diazotization: Add the sodium nitrite solution to the aniline slurry via a subsurface dip tube over a period of 2-3 hours. CRITICAL: Maintain the internal temperature strictly at 0-5 °C throughout the addition.
-
Validation Check: After the addition is complete, stir for an additional 60 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (should be positive) and for unreacted aniline by HPLC (should be <0.5%).
-
Proceed to Next Step: The resulting cold diazonium salt solution is highly reactive and potentially explosive if isolated.[2][9] It should be used immediately in the subsequent reaction.
Troubleshooting Workflow: Purity Failure
Caption: Decision tree for troubleshooting final product purity issues.
Frequently Asked Questions (FAQs)
Q1: Can we use a different trifluoromethylating agent instead of HF for safety reasons? A: Yes, several modern trifluoromethylating reagents exist, such as trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) or various electrophilic (Umemoto) and nucleophilic reagents.[3] However, for industrial scale-up, these are often prohibitively expensive compared to the raw material cost of HF.[1] A full cost-benefit and safety analysis would be required. For bulk production, the HF or related halide-exchange route remains the most economically viable.
Q2: What are the primary safety concerns when scaling up this process? A: The two main hazards are:
-
Diazonium Salt Instability: Aromatic diazonium salts, especially in solid, dry form, are shock-sensitive and can detonate. The process must be designed to ensure they are always kept cold, in solution, and are consumed immediately after generation.[9]
-
Anhydrous Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. All equipment must be constructed from compatible materials (e.g., Hastelloy). Personnel must be highly trained and equipped with appropriate personal protective equipment (PPE), and HF detectors should be in place.
Q3: Our process generates a significant amount of acidic, fluorinated aqueous waste. What are the disposal considerations? A: Organofluorine compounds can be persistent in the environment.[6] Waste streams must be handled responsibly. The acidic aqueous waste must be neutralized. Depending on local regulations, the fluorinated organic byproducts may need to be separated and incinerated at high temperatures. It is often beneficial to optimize the reaction to minimize byproduct formation, which is a core principle of Green Chemistry.
References
- Direct synthesis of 2,5-diformylfuran from fructose with graphene oxide as a bifunctional and metal-free catalyst. Green Chemistry (RSC Publishing).
- US8324409B2 - Efficient method for preparing 2,5-dimethylfuran. Google Patents.
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications.
- Advances in the Development of Trifluoromethoxylation Reagents. MDPI.
- US4242286A - Process for preparing benzotrifluoride and its derivatives. Google Patents.
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction. datapdf.com.
- CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride. Google Patents.
- (PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Process For The Preparation Of Fluorinated Aromatic Compounds. Quick Company.
- Trifluoromethylation of Alkyl Radicals: Breakthrough and Challenges. ResearchGate.
- Trifluoromethylation - Wikipedia. Wikipedia.
- Organofluorine chemistry - Wikipedia. Wikipedia.
- Molecular Mechanism Behind the Capture of Fluorinated Gases by Metal–Organic Frameworks. PMC - PubMed Central.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 5. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]
- 6. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 7. Molecular Mechanism Behind the Capture of Fluorinated Gases by Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. “Process For The Preparation Of Fluorinated Aromatic Compounds” [quickcompany.in]
- 9. datapdf.com [datapdf.com]
Technical Support Center: Improving Regioselectivity in Reactions of 2,5-Dimethylbenzotrifluoride
Welcome to the technical support center for navigating the complexities of electrophilic aromatic substitution (EAS) on 2,5-dimethylbenzotrifluoride. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in controlling the regiochemical outcomes of their reactions with this versatile but challenging substrate. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Section 1: Fundamental Principles - The Regioselectivity Challenge
FAQ: Why is achieving high regioselectivity with this compound so challenging?
Answer: The primary difficulty arises from the conflicting directing effects of the substituents on the aromatic ring. In any electrophilic aromatic substitution, existing groups on the ring dictate where the incoming electrophile will attach.[1][2]
On this compound, you have a classic "push-pull" scenario:
-
Activating, Ortho-, Para-Directing Groups (-CH₃): The two methyl groups at positions C2 and C5 are electron-donating groups (EDGs).[3] They activate the ring, making it more nucleophilic, and direct incoming electrophiles to the positions ortho and para to themselves.
-
Deactivating, Meta-Directing Group (-CF₃): The trifluoromethyl group at C1 is a potent electron-withdrawing group (EWG) due to the high electronegativity of its fluorine atoms.[4] It deactivates the ring, making it less reactive, and directs incoming electrophiles to the meta position.[5][6]
As the diagram below illustrates, these effects compete, potentially leading to substitution at positions C3, C4, and C6. The final product distribution is a delicate balance of electronic effects, steric hindrance, and the specific reaction conditions employed.[7]
Caption: Competing directing effects on the this compound ring.
Section 2: Troubleshooting Guide for Common Electrophilic Aromatic Substitutions
This section addresses specific issues encountered during common EAS reactions and provides actionable protocols to improve regioselectivity.
Nitration
Nitration is a foundational EAS reaction, but controlling the position of the nitro group on this substrate is frequently problematic.
FAQ: I'm getting a mixture of nitro-isomers. How can I favor substitution at the C4 and C6 positions?
Answer: Favoring substitution at C4 and C6 means you want the directing effects of the activating methyl groups to dominate. This is often achievable under milder conditions where the powerful deactivating effect of the -CF₃ group makes the C3 position less accessible. The C4 and C6 positions are electronically enriched by both methyl groups, making them prime targets.
However, steric hindrance from the adjacent methyl groups can be a significant factor, often favoring the C4 and C6 positions that are para to one of the methyl groups.[7][8]
FAQ: How can I enhance substitution at the C3 position during nitration?
Answer: To favor the C3 position, you must create conditions that overcome the steric hindrance from the C2-methyl group and allow the meta-directing influence of the -CF₃ group to prevail. This typically requires more forcing conditions (higher temperatures, stronger acid catalysts) to overcome the higher activation energy for substitution at this sterically hindered and electronically less-favorable (relative to C4/C6) site.
The use of a mixed acid system with a higher concentration of sulfuric acid or the inclusion of oleum can increase the concentration of the nitronium ion (NO₂⁺) electrophile, driving the reaction towards the less reactive sites.[9]
Data Summary: Nitration Conditions vs. Isomer Distribution
| Nitrating Agent/System | Temperature (°C) | Key Modifiers | Predominant Isomer(s) | Rationale & Citation |
| 98% HNO₃ | -30 to -20 | Methylene Chloride Solvent | 2-nitro, 4-nitro, 6-nitro mixture | Low temperatures can sometimes enhance selectivity by favoring the kinetic product. The solvent helps control the reaction rate.[10][11] |
| HNO₃ / H₂SO₄ | 0 to 10 | Standard Mixed Acid | Mixture, often with significant C4/C6 products | The classic system. The ratio of isomers is highly sensitive to the acid ratio and temperature. |
| HNO₃ / Oleum (fuming H₂SO₄) | 50 to 80 | Increased SO₃ content | Increased proportion of C3 isomer | Harsher conditions generate a higher concentration of NO₂⁺, overcoming the deactivation and steric hindrance to attack the C3 position.[9] |
Protocol: Selective Nitration to Enrich C4/C6 Isomers
This protocol aims to maximize substitution directed by the methyl groups by using carefully controlled, milder conditions.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve this compound (1.0 eq) in a suitable solvent like methylene chloride. Cool the solution to -20°C using a dry ice/acetone bath.
-
Nitrating Agent Preparation: In a separate flask, slowly add 98% nitric acid (1.1 eq) to a pre-cooled volume of methylene chloride.
-
Addition: Add the nitric acid solution dropwise to the stirred substrate solution over 60-90 minutes, ensuring the internal temperature does not rise above -15°C.[10]
-
Reaction Monitoring: Stir the mixture for an additional 30-60 minutes at -15°C. Monitor the reaction progress by GC-MS or TLC to avoid dinitration.
-
Workup: Carefully pour the reaction mixture over crushed ice and water. Separate the organic layer, wash with a saturated sodium bicarbonate solution, then with brine.
-
Purification & Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the isomer ratio using ¹H NMR, ¹⁹F NMR, and GC-MS. Purify the desired isomers via column chromatography or distillation.
Halogenation (e.g., Bromination)
Halogenation introduces key functional groups for further synthetic transformations, making regiocontrol essential.
FAQ: My bromination of this compound yields multiple products. What conditions favor a specific isomer?
Answer: Regioselectivity in bromination is heavily influenced by the Lewis acid catalyst and temperature. A less reactive electrophile (e.g., Br₂ with a mild Lewis acid) will be more selective and will preferentially attack the most electron-rich positions (C4/C6). A more reactive "super-electrophile" generated with a strong Lewis acid can overcome the deactivation of the ring and may lead to a different product profile, including more C3 substitution.
Caption: Experimental workflow for optimizing regioselective halogenation.
Protocol: Bromination Favoring the C6-Position
This protocol uses a common Lewis acid catalyst and controlled temperature to favor substitution at one of the positions activated by the methyl groups. The C6 position is often favored due to a combination of electronic activation and manageable steric hindrance compared to other sites.
-
Inert Atmosphere: Set up a flame-dried, three-necked flask under a nitrogen or argon atmosphere.
-
Initial Charge: Add this compound (1.0 eq) and a dry, non-polar solvent (e.g., dichloromethane or carbon tetrachloride) to the flask. Cool the mixture to 0°C.
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 0.1 eq) to the stirred solution.
-
Bromine Addition: Slowly add a solution of bromine (Br₂, 1.05 eq) in the same solvent via a dropping funnel over 30 minutes. Maintain the temperature at 0-5°C. The red-brown color of bromine should dissipate as it reacts.
-
Reaction: Allow the reaction to stir at 0-5°C for 1-2 hours after the addition is complete. Monitor by TLC or GC.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to consume any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel, wash with water and then brine. Dry the organic layer over magnesium sulfate, filter, and remove the solvent in vacuo.
-
Analysis and Purification: Determine the isomer distribution by GC-MS and NMR. Purify the major isomer by fractional distillation or column chromatography.
Friedel-Crafts Reactions
Friedel-Crafts reactions are notoriously difficult on rings bearing strong deactivating groups.[12][13]
FAQ: Why are Friedel-Crafts reactions particularly difficult with this substrate?
Answer: The strongly deactivating -CF₃ group is the primary culprit. It withdraws electron density from the aromatic ring, making it a poor nucleophile and thus highly unreactive towards the carbocation or acylium ion electrophiles generated in Friedel-Crafts reactions.[13] Furthermore, the Lewis acid catalyst required for the reaction can complex with the fluorine atoms of the -CF₃ group, further deactivating the ring.
FAQ: What strategies can overcome the deactivating effect of the -CF₃ group in Friedel-Crafts acylation?
Answer: Overcoming this deactivation requires forcing conditions.
-
Use Stoichiometric Amounts of a Strong Lewis Acid: Catalytic amounts are often insufficient. A stoichiometric quantity (or even an excess) of a powerful Lewis acid like aluminum chloride (AlCl₃) is typically necessary to generate a high enough concentration of the acylium ion electrophile.[12][14]
-
Use a More Reactive Acylating Agent: Acid anhydrides or highly reactive acyl chlorides can be more effective than standard acyl chlorides.
-
Higher Temperatures: Increased temperatures may be needed to drive the reaction forward, but this must be balanced against the risk of side reactions and decomposition.
Protocol: Friedel-Crafts Acylation with this compound
This protocol outlines a robust procedure for acylation, a more reliable alternative to alkylation which is prone to rearrangements and poly-substitution.
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in an excess of the acyl chloride (e.g., acetyl chloride, 3.0 eq), which will also serve as the solvent. Cool the slurry to 0°C.
-
Substrate Addition: Slowly add this compound (1.0 eq) to the stirred slurry, maintaining the temperature below 10°C.
-
Reaction: After addition, allow the mixture to warm slowly to room temperature, then heat to 40-50°C for several hours (4-12 h). The reaction must be monitored carefully by quenching small aliquots and analyzing them by GC-MS.
-
Workup: Cool the reaction mixture back to 0°C and very cautiously quench it by pouring it onto a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction: Extract the aqueous mixture with a suitable solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally brine. Dry over anhydrous Na₂SO₄.
-
Purification: After solvent removal, purify the resulting ketone by vacuum distillation or column chromatography. The major product is typically the result of acylation at the C4 or C6 position, driven by the powerful activating effect of the methyl groups.
Section 3: Advanced Strategies & General FAQs
FAQ: Can steric hindrance be used to my advantage to direct substitution?
Answer: Absolutely. Steric hindrance is a powerful tool in regiocontrol.[7][8] By choosing a bulky electrophile, you can disfavor substitution at more sterically crowded positions. For example, in a Friedel-Crafts alkylation using tert-butyl chloride, the bulky t-butyl carbocation will preferentially attack the least hindered position available, which is often the C4 or C6 site, avoiding the C3 position crowded by the C2-methyl group.
FAQ: How does temperature control influence the product distribution?
Answer: Temperature determines whether a reaction is under kinetic or thermodynamic control.
-
Kinetic Control (Low Temperature): The product that forms fastest (i.e., has the lowest activation energy) will be the major product. For this substrate, this is often substitution at the electronically rich and accessible C4/C6 positions.
-
Thermodynamic Control (High Temperature): With sufficient energy, reversible reactions can equilibrate to form the most stable product isomer, which may not be the one that forms the fastest. This can sometimes be exploited to favor a specific, more stable isomer.
FAQ: Are there any computational methods to predict the most likely substitution site?
Answer: Yes, computational chemistry offers valuable predictive tools. Methods like the RegioSQM server can predict the regioselectivity of electrophilic aromatic substitutions by calculating the relative energies of the potential intermediates (arenium ions or sigma complexes).[15][16] These tools can analyze the electronic and steric factors to forecast the most probable site of electrophilic attack, saving significant experimental time and resources.
References
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]
- Finger, G. C., & Kruse, C. W. (1956). Some trisubstituted benzotrifluorides. Journal of the American Chemical Society, 78(11), 2590-2592.
- Google Patents. (1984). EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
- Google Patents. (1976). DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position.
-
European Patent Office. (1987). Process for the preparation of nitro-substituted benzotrifluoride compounds. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
PubMed. (2020). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. [Link]
- Google Patents. (2016).
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
YouTube. (2019). Introduction to regioselectivity in aromatic reactions. [Link]
-
ChemRxiv. (2017). Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. [Link]
-
Semantic Scholar. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]
-
New Journal of Chemistry (RSC Publishing). (2021). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
- Google Patents. (2013). CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.
-
Wikipedia. Steric effects. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions Selected entries for reaction.... [Link]
- Google Patents. (1985).
-
University of Calgary. (2014). The Friedel-Crafts Reaction. [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
-
Quora. (2016). What produces steric hindrance?. [Link]
Sources
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- 2. youtube.com [youtube.com]
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- 7. Steric effects - Wikipedia [en.wikipedia.org]
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- 9. DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position - Google Patents [patents.google.com]
- 10. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 15. chemrxiv.org [chemrxiv.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: 2,5-Dimethylbenzotrifluoride Reactions
Welcome to the technical support center for 2,5-dimethylbenzotrifluoride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this versatile fluorinated compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges encountered during its chemical transformations.
Section 1: Electrophilic Aromatic Substitution (EAS) - Nitration
Nitration is a cornerstone of functionalizing aromatic rings, yet the electronic properties of this compound present unique challenges. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing and deactivating, while the two methyl (-CH₃) groups are activating and ortho-, para-directing. This interplay governs both the reaction rate and the regioselectivity of the nitration.
FAQ 1: My nitration reaction is very slow or shows incomplete conversion. What are the primary causes and how can I drive it to completion?
This is a common issue stemming from the powerful deactivating effect of the -CF₃ group, which reduces the nucleophilicity of the benzene ring, making it less reactive towards the nitronium ion (NO₂⁺) electrophile.[1]
Troubleshooting Steps:
-
Increase Nitrating Agent Strength: If you are using a standard mixture of concentrated nitric and sulfuric acids, consider using a stronger nitrating agent to increase the concentration of the active electrophile, NO₂⁺.[1] Options include:
-
Using fuming nitric acid instead of concentrated nitric acid.
-
Increasing the proportion of sulfuric acid in the nitrating mixture.
-
-
Elevate Reaction Temperature: Cautiously increasing the reaction temperature can significantly enhance the reaction rate.[1] However, this must be done with care, as higher temperatures can lead to the formation of undesirable byproducts, including dinitrated compounds and tars.[1] It is crucial to find the optimal temperature for your specific setup, monitoring closely via TLC or HPLC.
-
Extend Reaction Time: Given the deactivated nature of the substrate, a longer reaction time may be necessary for the reaction to reach completion.[1] Monitor the reaction's progress regularly to determine the point of maximum conversion.
Logical Flow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low nitration conversion.
FAQ 2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?
The final isomer distribution is a delicate balance between the directing effects of the substituents. The two methyl groups direct ortho- and para-, while the trifluoromethyl group is a meta-director.
Troubleshooting Steps:
-
Strict Temperature Control: Lower temperatures generally favor the thermodynamically more stable product and can significantly improve selectivity.[1] For nitrations on substituted benzotrifluorides, reaction temperatures in the range of -40°C to 10°C are often recommended to control isomer formation.[2][3] Running the reaction at 0°C or even colder can reduce the formation of unwanted side products.[1]
-
Controlled Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of this compound while stirring efficiently.[1] This maintains a low concentration of the electrophile at any given moment and helps dissipate heat from the exothermic reaction, preventing localized temperature spikes that can harm selectivity.[1]
-
Choice of Acid Co-solvent: While sulfuric acid is standard, its presence may sometimes increase the formation of certain isomers.[2][4] In specific cases, exploring other co-solvents or even running the reaction in concentrated nitric acid alone (if feasible) could alter the isomer ratio.[3]
Table 1: Temperature Effects on Benzotrifluoride Nitration
| Temperature Range | Expected Outcome | Potential Issues | Citation |
| -40°C to 0°C | Higher selectivity, reduced byproducts | Slower reaction rate | [2][3][4] |
| 0°C to 10°C | Moderate rate and good selectivity | Balance needed to avoid over-reaction | [2][3] |
| > 10°C | Faster reaction rate | Increased risk of dinitration and side products | [1] |
FAQ 3: I'm observing the formation of dark-colored byproducts or tars. What causes this and how can I prevent it?
Tar formation is typically a result of oxidation or over-nitration of the aromatic ring, which is more likely to occur with activated substrates or at elevated temperatures.[1][5]
Troubleshooting Steps:
-
Maintain Low Reaction Temperatures: This is the most critical factor. Keeping the reaction at 0°C or below minimizes the rate of side reactions that lead to tars.[1]
-
Ensure Starting Material Purity: Impurities in the this compound can act as catalysts for decomposition or side reactions.[1]
-
Controlled Reagent Addition: As mentioned for selectivity, slow, dropwise addition of the nitrating agent is crucial to prevent localized overheating and high concentrations of the oxidizing agent (nitric acid).[1]
-
Use an Inert Solvent: In some cases, using an inert solvent like methylene chloride can help to moderate the reaction's exothermicity and prevent excessive temperature increases.[4]
Section 2: Other Electrophilic Aromatic Substitutions (e.g., Halogenation, Sulfonation)
While nitration is common, other EAS reactions like halogenation, sulfonation, and Friedel-Crafts reactions can also be performed on this compound. The same core principles of reactivity and directing effects apply.
FAQ 4: I am attempting a bromination/chlorination and experiencing low yields. What adjustments can I make?
The deactivating -CF₃ group will slow these reactions as well. The key is to use appropriate reaction conditions to overcome this hurdle.
Troubleshooting Steps:
-
Use a Lewis Acid Catalyst: For halogenations, a Lewis acid catalyst (e.g., FeCl₃ for chlorination, FeBr₃ for bromination) is typically required to polarize the halogen molecule and create a stronger electrophile. Ensure the catalyst is anhydrous and active.
-
Consider Alternative Reagents: For bromination, using N-bromosuccinimide (NBS) with an acid catalyst can sometimes be a milder and more selective alternative to Br₂.
-
Optimize Solvent and Temperature: The choice of solvent can influence reactivity. Solvents like carbon tetrachloride or dichloromethane are common. As with nitration, a systematic optimization of the reaction temperature may be required.
Section 3: Advanced Topics - C–F Bond Functionalization
A more advanced and challenging area of research involves the direct functionalization of the C–F bonds within the trifluoromethyl group.[6][7] These reactions typically do not proceed via electrophilic aromatic substitution and require novel approaches.
FAQ 5: Is it possible to selectively transform the -CF₃ group on my molecule into a -CF₂H or -CF₂R group?
Yes, this is an emerging field of synthesis.[6][8] However, it is not a trivial transformation and requires specific, often harsh, conditions that may not be compatible with all functional groups.
Key Approaches:
-
Reductive Defluorination: Methods using catalytic systems or strong reducing agents can achieve partial defluorination.[6] This often involves the formation of radical anion intermediates.[6]
-
Challenges: A significant challenge is preventing exhaustive defluorination, as the C–F bond strength can decrease as fluorine atoms are removed.[6] Furthermore, these methods often require substrates with additional electron-withdrawing groups to be successful, although new methods are being developed for unactivated trifluoromethylarenes.[6]
This area is highly specialized, and researchers should consult recent literature for the latest methodologies and substrate scope.
Workflow for Evaluating C-F Functionalization
Caption: Decision workflow for attempting C-F bond functionalization.
References
-
Electrophilic Aromatic Substitution | Request PDF. ResearchGate. [Link]
-
Selective C–F Functionalization of Unactivated Trifluoromethylarenes. National Institutes of Health (NIH). [Link]
- EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
-
Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. ChemRxiv. [Link]
-
Process for the preparation of nitro-substituted benzotrifluoride compounds - Patent 0129528. FreePatentsOnline. [Link]
-
Optimization of reaction conditions a . | Download Table. ResearchGate. [Link]
- Process for the preparation of nitro-substituted benzotrifluoride compounds.
- CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.
-
High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. National Institutes of Health (NIH). [Link]
-
(PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. [Link]
- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
-
Nitration of Substituted Aromatic Rings and Rate Analysis. Worcester Polytechnic Institute. [Link]
-
Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds. Royal Society of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 3. Process for the preparation of nitro-substituted benzotrifluoride compounds - Patent 0129528 [data.epo.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Managing Exothermic Reactions with 2,5-Dimethylbenzotrifluoride
Welcome to the technical support guide for handling reactions involving 2,5-dimethylbenzotrifluoride. This resource is designed for chemists and engineers in research and development who require practical, safety-oriented guidance. The trifluoromethyl group in this compound significantly influences its reactivity, often leading to highly exothermic transformations that demand careful planning and control. This guide provides troubleshooting advice and frequently asked questions to ensure your experiments are conducted safely and effectively.
Part 1: Frequently Asked Questions (FAQs) - Proactive Risk Assessment & Control
This section addresses common queries regarding the inherent hazards and control strategies necessary before beginning an experiment.
Q1: What makes electrophilic aromatic substitution reactions with this compound particularly energetic?
The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. Consequently, forcing conditions—such as the use of strong acids, high temperatures, or highly reactive electrophiles—are often required to achieve a desirable reaction rate. This combination of a deactivated substrate and highly reactive conditions creates a high potential energy state. Once the activation energy barrier is overcome, the reaction can proceed with a very large release of energy (high exothermicity), posing a significant risk of thermal runaway if not properly controlled.
Q2: I am planning a nitration reaction. What are the critical thermal hazard indicators I should evaluate beforehand?
Before performing any nitration, especially on a deactivated ring system, a thorough thermal hazard assessment is crucial. Key parameters to consider include:
-
Heat of Reaction (ΔHᵣ): This value quantifies the total energy released. A high negative value indicates a strongly exothermic reaction.
-
Adiabatic Temperature Rise (ΔTₐd): This is the theoretical temperature increase if all the reaction heat were absorbed by the system with no heat loss to the surroundings. It is calculated using the formula: ΔTₐd = (-ΔHᵣ * C₀) / (m * Cₚ) , where C₀ is the initial concentration of the limiting reagent, m is the mass of the reaction mixture, and Cₚ is the specific heat capacity. A ΔTₐd greater than 50 °C is often considered a high-risk indicator.
-
Maximum Temperature of the Synthesis Reaction (MTSR): This is the highest temperature that could be reached during the reaction, considering a cooling failure scenario. It is the sum of the process temperature and the adiabatic temperature rise.
A preliminary assessment can be performed using Differential Scanning Calorimetry (DSC) on a small sample of the reaction mixture to identify the onset temperature of the exotherm and the total energy released.
Table 1: Key Thermal Hazard Parameters for Preliminary Assessment
| Parameter | Description | Significance |
| Onset Temperature (Tₒ) | The temperature at which the exothermic reaction begins to self-heat. | A low Tₒ indicates the reaction can initiate at or near the intended process temperature, requiring robust cooling. |
| Heat of Reaction (ΔHᵣ) | Total energy released per mole of reactant (J/mol). | A high value signifies a large amount of energy that must be dissipated. |
| Adiabatic Temp. Rise (ΔTₐd) | Potential temperature increase without cooling. | A high ΔTₐd warns of a high risk for thermal runaway. |
Q3: My initial DSC scan shows a sharp, high-energy exotherm. What are my options for making this process safer?
A sharp DSC peak is a clear warning sign. The primary strategy to mitigate this risk is to change the reaction mode from batch to semi-batch or continuous flow.
-
Batch Reaction: All reagents are mixed at the start. The potential for heat accumulation is at its maximum, making this the highest-risk approach.
-
Semi-Batch Reaction: One reagent is added portion-wise or via a syringe pump over time. This approach limits the concentration of the reactive species at any given moment, making the rate of heat generation dependent on the addition rate, not the intrinsic reaction kinetics. This is the most common and practical method for lab-scale control.
-
Continuous Flow: Reagents are continuously pumped and mixed in a small reactor. This method offers the highest level of safety by minimizing the reaction volume and maximizing the surface-area-to-volume ratio for efficient heat exchange.
The diagram below illustrates the decision-making process based on initial thermal hazard screening.
Caption: Decision workflow for process design based on initial DSC screening.
Part 2: Troubleshooting Guide - Managing In-Process Deviations
This section provides actionable steps for when a reaction deviates from its expected thermal profile.
Q4: My reaction temperature is rising rapidly and exceeding my set point, even with full cooling. What are the immediate steps?
This is a critical situation indicating that the rate of heat generation is overwhelming the cooling capacity of your reactor.
Immediate Emergency Protocol:
-
Stop Reagent Addition: Immediately cease the addition of the limiting reagent. This is the most crucial step to prevent adding more fuel to the reaction.
-
Enhance Cooling: If not already at maximum, increase the flow of coolant. Prepare an external ice bath to submerge the reactor if it is safe and feasible to do so.
-
Alert Personnel: Inform colleagues and your lab supervisor immediately. Do not handle the situation alone.
-
Prepare for Quench: Have a pre-prepared, appropriate quenching agent ready. For nitrations, this could be a large volume of cold water or a dilute bicarbonate solution. Do not quench until you have assessed the situation further, as adding a quenching agent can sometimes create a secondary, uncontrolled exotherm or gas evolution.
-
Clear the Area: If the temperature continues to rise uncontrollably and there is a risk of pressure buildup or vessel failure, evacuate the immediate area and follow your institution's emergency procedures.
The following flowchart outlines the emergency response logic.
Caption: Emergency response workflow for an uncontrolled exotherm.
Q5: How do I design a safe, controlled semi-batch addition protocol for the nitration of this compound?
A robust semi-batch protocol is essential for safety and reproducibility.
Step-by-Step Protocol for Controlled Nitration:
-
Reactor Setup:
-
Use a jacketed reactor connected to a cryostat for precise temperature control.
-
Ensure efficient overhead stirring (a magnetic stir bar may be insufficient for viscous mixtures or larger scales).
-
Equip the reactor with a calibrated temperature probe placed directly in the reaction mixture.
-
Use a syringe pump for the controlled addition of the nitrating agent (e.g., fuming nitric acid).
-
-
Initial Charge & Cool-down:
-
Charge the reactor with this compound and the solvent (e.g., sulfuric acid).
-
Cool the mixture to the starting temperature (e.g., -5 to 0 °C). Ensure the temperature is stable before proceeding.
-
-
Controlled Addition:
-
Begin adding the nitrating agent at a very slow, pre-calculated rate. A good starting point is to plan the addition over 1-2 hours.
-
CRITICAL: Monitor the internal temperature closely. The temperature should rise slightly and then stabilize. A continuous rise indicates the addition rate is too fast for the cooling system to handle.
-
If the temperature increases by more than 2-3 °C above the set point, pause the addition until the temperature returns to the set point.
-
-
Digestion Period:
-
After the addition is complete, allow the reaction to stir at the set temperature for a pre-determined "digestion" period to ensure full conversion.
-
-
Controlled Quench:
-
The quench is often also highly exothermic. Perform a "reverse quench" by slowly transferring the reaction mixture onto a vigorously stirred slurry of ice and water. Never add water directly to a large volume of cold, concentrated acid.
-
References
Technical Support Center: Removal of Impurities from 2,5-Dimethylbenzotrifluoride
Welcome to the technical support guide for the purification of 2,5-dimethylbenzotrifluoride. This document is designed for researchers, scientists, and drug development professionals who handle this versatile fluorinated building block. Achieving high purity is paramount for ensuring reproducible downstream reactions and the integrity of final products. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges encountered during purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the nature of impurities in this compound and the primary strategies for its purification.
Q1: What are the typical impurities encountered during the synthesis of this compound?
A1: The impurity profile of crude this compound is intrinsically linked to its synthetic route. Typically, synthesis involves the fluorination of a corresponding benzotrichloride precursor, which itself is derived from the radical chlorination of 2,5-dimethyltoluene. The common impurities can be categorized as follows:
-
Isomeric Impurities: Positional isomers such as 2,4-, 3,4-, and 2,6-dimethylbenzotrifluoride are common if the initial xylene starting material was not isomerically pure. These are often the most challenging to remove due to their very similar physical properties.
-
Reaction Intermediates: Incomplete fluorination can leave behind chlorinated intermediates like 2,5-dimethylbenzodichlorofluoride (C₆H₃(CH₃)₂CF₂Cl) and 2,5-dimethylmonochlorobenzotrifluoride.
-
Unreacted Starting Materials: Residual 2,5-dimethylbenzotrichloride from the fluorination step or even 2,5-dimethyltoluene from the initial chlorination may be present.
-
Byproducts from Side Reactions: Synthesis of benzotrifluoride derivatives can sometimes involve nitration or other substitutions, leading to nitro- or halo-substituted impurities.[1][2][3]
-
Reagents and Solvents: Acidic residues from catalysts (e.g., HF, AlF₃) or solvents used during the reaction and workup can persist in the crude product.[4]
Q2: What is the principal purification strategy for crude this compound on a laboratory and industrial scale?
A2: Fractional distillation is the cornerstone of purification for this compound and its derivatives.[4][5] This technique separates compounds based on differences in their boiling points. Given that the primary impurities are often isomers with very close boiling points, a high-efficiency fractional distillation setup is required.[6][7]
For a first-pass purification, a typical sequence involves:
-
Aqueous Workup: Neutralizing and washing the crude product to remove inorganic acids, bases, and salts.
-
Drying: Removing residual water with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Fractional Distillation: Carefully distilling the dried crude product to separate the pure this compound from lower- and higher-boiling impurities.
Q3: Which analytical techniques are most effective for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive assessment:
-
Gas Chromatography (GC): This is the most powerful tool for quantifying volatile impurities, especially isomers and residual solvents. A high-resolution capillary column is essential.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify the chemical structure of unknown impurities detected by GC. Pyrolysis-GCxGC coupled with high-resolution time-of-flight mass spectrometry (HRTOF-MS) is particularly effective for complex fluorinated mixtures.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are invaluable for structural confirmation of the final product and identifying fluorine-containing impurities.
-
Karl Fischer Titration: This is the standard method for accurately quantifying water content.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Q4: My fractional distillation provides poor separation of isomers. How can I improve the resolution?
A4: This is a common challenge due to the small difference in boiling points between dimethylbenzotrifluoride isomers. To enhance separation, you must increase the number of theoretical plates in your distillation setup.[6]
-
Increase Column Length and Packing: Use a longer fractionating column (e.g., a Vigreux or packed column). Columns packed with structured packing or random packing (like Raschig rings or metal sponges) offer a much higher surface area than a simple Vigreux column, leading to more vaporization-condensation cycles and better separation.[6]
-
Optimize the Reflux Ratio: Increase the reflux ratio. This means returning a larger proportion of the condensed liquid (distillate) to the column to re-equilibrate. A higher reflux ratio improves separation but increases the distillation time. An automated reflux-controlling distillation head is ideal for this.
-
Ensure Slow and Steady Heating: Heat the distillation flask slowly and evenly to establish a stable temperature gradient throughout the column. A sudden burst of vapor can disrupt this equilibrium and carry higher-boiling impurities overhead.
-
Maintain Adiabatic Conditions: Insulate the distillation column with glass wool or aluminum foil to prevent heat loss to the environment. This ensures that the temperature gradient is maintained solely by the vapor-liquid equilibrium inside the column.[6]
Q5: My product is contaminated with non-volatile materials or starting materials with much higher boiling points. Is distillation the best method?
A5: While distillation is effective, it may not be the most efficient method for removing non-volatile "tars" or high-boiling impurities. In this scenario, a simple distillation (without a fractionating column) is sufficient to separate your volatile product from the non-volatile residue.
Troubleshooting Steps:
-
Perform a simple distillation first to get a crude distillate free of non-volatile materials. This protects your high-efficiency fractionating column from contamination.
-
Follow up with fractional distillation on the crude distillate to separate the closely boiling isomers.
-
For thermally sensitive materials, vacuum distillation is recommended. Lowering the pressure reduces the boiling point, preventing potential decomposition of the product at high temperatures.
Q6: I'm observing peak tailing and poor recovery during silica gel chromatography. Why is this happening and what is the solution?
A6: Standard silica gel chromatography can be problematic for fluorinated compounds. The unique electronic properties of the C-F bond lead to weak interactions with silica, while potential basic impurities can interact strongly, causing tailing. Fluorinated molecules are often better separated based on their "fluorophilicity"—their tendency to interact with other fluorinated molecules.[9]
Troubleshooting Strategies:
-
Use a Fluorinated Stationary Phase: Employ "fluorous" chromatography, which uses silica gel bonded with perfluoroalkylsilane chains.[10] In this system, separation is based on the fluorine content of the analytes; more highly fluorinated compounds are retained longer.[11]
-
Modify the Mobile Phase: When using normal-phase silica, consider adding a fluorinated solvent like 2,2,2-trifluoroethanol (TFE) to the mobile phase to improve peak shape and separation of fluorinated compounds.[9][10]
-
Reverse-Phase Chromatography: An octadecyl siloxane (C18) column can sometimes provide better separation than silica, especially when using fluorocarbon eluents.[9]
Q7: The product appears cloudy or contains residual water after an aqueous workup. What is the standard drying procedure?
A7: Water is a common impurity that can interfere with subsequent reactions. A rigorous drying procedure is essential.
Troubleshooting Steps:
-
Initial Brine Wash: Before using a drying agent, wash the organic layer with a saturated sodium chloride solution (brine). This helps to pull the majority of the dissolved water out of the organic phase via an osmotic effect.
-
Choose the Right Drying Agent: For an inert compound like this compound, anhydrous magnesium sulfate (MgSO₄) is an excellent choice. It has a high capacity for water and works quickly. Anhydrous sodium sulfate (Na₂SO₄) is a less aggressive, lower-capacity alternative.
-
Ensure Sufficient Contact Time and Quantity: Add the drying agent to the organic solution and swirl. If the agent clumps together, there is still significant water present; add more until some of the powder remains free-flowing. Allow at least 15-20 minutes of contact time.
-
Filter, Don't Decant: Decanting can carry over fine particles of the hydrated drying agent. Always filter the dried solution through a fluted filter paper or a small plug of cotton/glass wool in a pipette to remove the drying agent completely before proceeding to distillation.
Section 3: Detailed Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with stainless steel sponge), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Charging the Flask: Fill the distilling flask no more than two-thirds full with the dried, crude this compound and add a magnetic stir bar or boiling chips for smooth boiling.[12]
-
Heating and Equilibration: Begin heating the flask gently using a heating mantle. As the liquid boils, observe the condensation ring slowly ascending the column. Adjust the heating rate to allow this ring to rise slowly and establish a stable temperature gradient.[6]
-
Collecting Fractions: Once the vapor reaches the thermometer, the temperature should hold steady at the boiling point of the first, most volatile fraction (the "forerun"). Collect this separately. The temperature may then rise and stabilize at the boiling point of the pure product. Collect this main fraction in a clean, pre-weighed receiving flask. If the temperature rises again, switch to a third flask to collect the higher-boiling "tail" fraction.
-
Analysis: Analyze all collected fractions by GC to assess purity and determine which fractions to combine.
Protocol 2: Aqueous Workup for Removal of Acidic/Basic Impurities
-
Transfer to Separatory Funnel: Transfer the crude product to a separatory funnel. If the product is dense, add a low-density organic solvent (e.g., diethyl ether or ethyl acetate) to facilitate phase separation.
-
Acid Wash (Optional): To remove basic impurities, wash the organic layer with 1 M hydrochloric acid (HCl). Drain the lower aqueous layer.
-
Base Wash: To remove acidic impurities (like residual HF), wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. Be sure to vent the funnel frequently to release CO₂ gas produced during neutralization. Drain the aqueous layer.
-
Water and Brine Wash: Wash the organic layer with deionized water, followed by a wash with saturated brine to remove the bulk of the dissolved water.
-
Drying and Solvent Removal: Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ as described in Q7. Filter off the drying agent and remove the extraction solvent (if any) using a rotary evaporator. The resulting crude product is now ready for distillation.
Section 4: Data Summary
Understanding the physical properties of potential impurities is crucial for designing an effective purification strategy.
Table 1: Physical Properties of this compound and Related Isomers
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 174.17 | ~157-159 |
| 2,4-Dimethylbenzotrifluoride | 174.17 | ~154-156 |
| 3,4-Dimethylbenzotrifluoride | 174.17 | ~160-162 |
| 2,5-Dimethyltoluene | 120.19 | 155 |
| 2,5-Dimethylbenzotrichloride | 223.52 | ~245-247 |
Note: Boiling points are approximate and can vary with atmospheric pressure. The close boiling points of the isomers highlight the need for high-efficiency fractional distillation.
Section 5: Visual Workflow and Logic Diagrams
Diagram 1: General Purification Workflow
Caption: A decision tree for troubleshooting poor separation in fractional distillation.
References
- Kimata, K., et al. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- Shi, W., et al. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH.
- Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC, NIH.
- Varughese, P., Gangoda, M.E., & Gilpin, R.K. (n.d.). Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. Semantic Scholar.
- Watanabe, C., et al. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
- Tanabe, T., et al. (1980). Process for preparing benzotrifluoride and its derivatives. Google Patents (US4242286A).
- Unknown Author. (n.d.). Process for the production of benzotrifluoride. Google Patents (US3950445A).
- The Chemistry Blog. (n.d.). What is Fractional Distillation?.
- European Patent Office. (n.d.). Process for preparing benzotrifluoride and its derivatives - EP 0004636 B1.
- Linclau, B. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate.
- Sigma-Aldrich. (n.d.). 2,5-Dichlorobenzotrifluoride 98 320-50-3.
- Unknown Author. (n.d.). Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride. Google Patents (CN103304420A).
- BenchChem. (n.d.). A Multi-Step Synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride.
- Unknown Author. (n.d.). Process for producing 2,5-bis(trifluoromethyl)nitrobenzene. Google Patents (US6930214B2).
- Santa Cruz Biotechnology. (n.d.). 2,5-Dichlorobenzotrifluoride | CAS 320-50-3.
- Unknown Author. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate.
- CymitQuimica. (n.d.). CAS 364-13-6: 2,5-diaminobenzotrifluoride.
- United States Patent Office. (n.d.). Patent Information.
- ChemicalBook. (n.d.). 2,5-Dichlorobenzotrifluoride synthesis.
- European Patent Office. (n.d.). Preparation of chlorobenzotrifluoride compounds - EP 0150587 B1.
- Unknown Author. (n.d.). Process for producing 2,5-bis(trifluoromethyl)nitrobenzene. Google Patents (EP1468983A1).
- BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Synthetic 2,5-Dimethylpyrazine.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
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- 7. chemicals.co.uk [chemicals.co.uk]
- 8. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Techniques for Monitoring 2,5-Dimethylbenzotrifluoride Reactions
<_ _ _ _>
Welcome to the technical support center for the analysis of reactions involving 2,5-dimethylbenzotrifluoride. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, robust and reliable in-process monitoring is critical for ensuring reaction completion, optimizing yield, and controlling impurity profiles. This guide provides field-proven insights, detailed troubleshooting protocols, and answers to frequently asked questions to empower researchers and process chemists in their analytical endeavors.
Foundational Principles: Choosing Your Analytical Weapon
The choice of analytical technique is paramount and depends on the specific information required (qualitative vs. quantitative), the complexity of the reaction mixture, and the physicochemical properties of the analytes. This compound and its derivatives are volatile to semi-volatile compounds, making them amenable to several standard techniques.
The selection process can be visualized as a decision-making workflow:
Caption: Workflow for selecting an analytical technique.
Gas Chromatography (GC) Troubleshooting Guide
Gas chromatography is a workhorse technique for monitoring volatile compounds like this compound.[1] However, the presence of the trifluoromethyl group and the aromatic ring can lead to specific challenges.
Question: Why am I seeing poor peak shape (tailing) for my this compound peak?
Answer: Peak tailing for this class of compound is typically caused by unwanted interactions between the analyte and active sites within the GC system.
-
Causality: The electron-withdrawing trifluoromethyl group and the aromatic pi-system can interact with acidic silanol groups on the surface of untreated inlet liners, glass wool, or the column itself. This leads to reversible adsorption, slowing down a portion of the analyte molecules and causing them to elute later, creating a "tail."[2]
-
Troubleshooting Steps:
-
Inlet Liner: This is the most common culprit. Replace the standard liner with a premium, deactivated liner. For active compounds, liners without glass wool are often preferable, but if wool is needed for non-volatile residue trapping, ensure it is also deactivated.[3]
-
Column Activity: If the problem persists, the front end of the column may have become active. Trim 10-15 cm from the inlet side of the column. If this doesn't resolve the issue, the column may be aged and require replacement. Consider using a column specifically designed for active analytes, which has a more inert surface.[3]
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, also leading to tailing. Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, optimize the concentration.
-
Question: My analyte appears to be degrading in the GC inlet. How can I confirm and prevent this?
Answer: Thermal degradation is a risk for certain derivatives, especially if reactive functional groups are present.
-
Causality: The heated injector port, necessary for volatilization, can provide enough energy to break weaker bonds in thermally labile molecules. This is often catalyzed by active sites in the inlet.[3]
-
Troubleshooting Steps:
-
Lower Inlet Temperature: Systematically lower the injector temperature in 10-15 °C increments. If the area of the suspected degradation peak decreases while the parent analyte peak increases, thermal breakdown is likely occurring.
-
Use a Deactivated Liner: As with peak tailing, an inert inlet liner is crucial to prevent catalytic degradation.[3][4]
-
Change Injection Technique: If possible, switch to a cool on-column (COC) injection. This technique introduces the sample directly onto the column without passing through a heated inlet, minimizing the risk of thermal degradation.
-
Standard GC-MS Protocol for Reaction Monitoring
This protocol provides a starting point for analyzing a typical reaction mixture containing this compound.
-
Sample Preparation:
-
Quench a 50 µL aliquot of the reaction mixture in 1 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Add an internal standard (e.g., dodecane, naphthalene) if quantification is desired.
-
Filter the sample through a 0.22 µm PTFE syringe filter to remove particulates.
-
-
Instrumentation:
-
System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[5]
-
Column: A mid-polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Method Parameters:
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (adjust based on sample concentration).
-
Oven Program:
-
Initial Temp: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: 45-450 amu.
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is preferred for less volatile or thermally unstable derivatives of this compound.
Question: I'm having trouble separating this compound from a closely related impurity on a standard C18 column. What are my options?
Answer: Co-elution requires improving the selectivity of the separation. This can be achieved by modifying the mobile phase or, more effectively, by changing the stationary phase chemistry.
-
Causality: Standard C18 columns separate primarily based on hydrophobicity. If your analyte and impurity have very similar polarities, a C18 phase may not provide sufficient resolution. Fluorinated compounds often exhibit unique interactions that can be exploited.
-
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Change Organic Modifier: If using methanol, try acetonitrile, or vice-versa. The different dipole moments and hydrogen bonding capabilities can alter selectivity.
-
Adjust Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, though it will increase analysis time.[6]
-
-
Alternative Stationary Phases:
-
Pentafluorophenyl (PFP) Phase: This is often the best choice for fluorinated aromatics. PFP columns offer multiple interaction mechanisms, including hydrophobic, pi-pi, dipole-dipole, and ion-exchange, which can provide unique selectivity compared to C18.[7][8]
-
Phenyl-Hexyl Phase: Provides alternative pi-pi interactions that can help resolve aromatic isomers.
-
-
Use Fluorinated Eluents: Pairing a standard C8 or C18 column with a fluorinated eluent like trifluoroethanol (TFE) can induce unique selectivity for fluorinated analytes.[9]
-
Question: Why is my peak shape poor (fronting or tailing) in HPLC?
Answer: Poor peak shape in reversed-phase HPLC is often related to solvent effects, column overload, or secondary interactions.
-
Causality:
-
Fronting: Often caused by injecting a sample in a solvent that is much stronger (more organic content) than the mobile phase. This causes the analyte to move too quickly at the start, resulting in a leading edge.[6] It can also be a sign of mass overload.
-
Tailing: Can be caused by secondary interactions with the silica backbone of the column, similar to GC.
-
-
Troubleshooting Steps:
-
Match Sample Solvent: Ensure your sample is dissolved in a solvent that is as close as possible in composition and strength to the initial mobile phase.[10]
-
Reduce Injection Volume/Concentration: Decrease the injection volume or dilute the sample to check for mass overload.[6]
-
Check pH (for ionizable compounds): If your derivatives have acidic or basic groups, ensure the mobile phase pH is at least 2 units away from the compound's pKa to keep it in a single ionic form.
-
Consider a different column: If tailing persists, especially with basic analytes, try a high-purity, end-capped silica column or a PFP phase, which can reduce silanol interactions.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy FAQs
NMR, particularly ¹⁹F NMR, is an exceptionally powerful tool for monitoring these reactions. It is non-destructive and can provide quantitative data without the need for reference standards.[11]
Frequently Asked Questions (FAQs):
-
Q1: Why is ¹⁹F NMR so useful for monitoring these reactions?
-
A1: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR measurements.[12][13] The chemical shift range for ¹⁹F is very wide (over 350 ppm), which dramatically reduces the chance of signal overlap, a common issue in ¹H NMR for complex mixtures.[13][14] This allows for clear, unambiguous tracking of fluorine-containing starting materials, intermediates, and products.[15]
-
-
Q2: Can I get quantitative information directly from the ¹⁹F NMR spectrum?
-
A2: Yes. By adding a known amount of an inert fluorinated internal standard (e.g., benzotrifluoride if it's not in your reaction, or another suitable compound like 2,5-dichlorobenzotrifluoride), you can directly compare the integration of your analyte peak to the standard's peak to determine its concentration or in-situ yield.[16][17] This is a major advantage when a pure reference standard of your product is not yet available.[11]
-
-
Q3: What are the key parameters to ensure accurate quantification with ¹⁹F NMR?
-
A3: The most critical parameter is the relaxation delay (d1). To ensure all ¹⁹F nuclei have fully relaxed back to equilibrium before the next pulse, a long relaxation delay is required. A good starting point is a delay of 30 seconds.[16] Insufficient delay will lead to inaccurate integration and unreliable quantitative results.
-
Data Comparison: GC vs. ¹⁹F NMR for Reaction Conversion
| Parameter | Gas Chromatography (GC-FID) | ¹⁹F NMR Spectroscopy |
| Principle | Separation by volatility & polarity | Nuclear spin resonance |
| Quantification | Requires response factors (calibration curve) | Direct integration vs. internal standard[16][11] |
| Sample Prep | Dilution, filtering required | Dilution in deuterated solvent |
| Analysis Time | ~15-30 minutes per sample | ~5-15 minutes per sample (with long d1)[12] |
| Key Advantage | High separation efficiency for isomers | No need for reference standards, less overlap[14][15] |
| Key Limitation | Potential for thermal degradation | Lower sensitivity than GC for trace analysis |
Mass Spectrometry (MS) Insights
When coupled with GC or HPLC, MS provides definitive identification of reaction components.
Question: What are the expected fragmentation patterns for this compound in EI-MS?
Answer: In Electron Ionization (EI) Mass Spectrometry, you can expect to see characteristic fragments.
-
Causality: The high energy (70 eV) of EI-MS causes predictable bond cleavages. For trifluoromethylated aromatics, the loss of a fluorine atom or the entire CF₃ group is common.
-
Expected Fragments: Based on the known fragmentation of benzotrifluoride, you will likely observe:
-
Molecular Ion (M⁺): The intact molecule with one electron removed.
-
[M-F]⁺: Loss of a fluorine atom.
-
[M-CF₃]⁺: Loss of the trifluoromethyl radical.
-
Further fragmentation of the aromatic ring.
-
The fragmentation pattern provides a fingerprint for structural confirmation.[18]
Caption: Decision tree for improving HPLC resolution.
References
-
Ye, Y., et al. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry. Available at: [Link]
-
PubMed. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. PubMed. Available at: [Link]
-
Hui, P. (2019). Reaction Monitoring Using Benchtop 19F NMR Spectroscopy. Nanalysis. Available at: [Link]
-
Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek. Available at: [Link]
-
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Oxford Instruments. Available at: [Link]
-
ChemRxiv. (2021). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Available at: [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. Available at: [Link]
-
Restek. (n.d.). Troubleshooting Guide. Restek. Available at: [Link]
-
Agilent. (n.d.). GC Troubleshooting Guide Poster. Agilent. Available at: [Link]
-
Delloyd's Lab-Tech. (n.d.). Gas chromatography Troubleshooting methods. Delloyd's Lab-Tech Chemistry resource. Available at: [Link]
-
ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]
-
Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Young, R. B., et al. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. Available at: [Link]
-
Kobayashi, Y., et al. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Przybyciel, M. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. Available at: [Link]
-
Phenomenex. (2025). GC Column Troubleshooting Guide. Phenomenex. Available at: [Link]
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. ResearchGate. Available at: [Link]
-
ResearchGate. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. Available at: [Link]
-
Wang, H.-Y., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Semantic Scholar. (2017). Recent analytical applications of fluorinated hydrocarbon-based stationary phases in HPLC. Semantic Scholar. Available at: [Link]
-
Liu, H., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Benzotrifluoride and its derivatives considered into this study. ResearchGate. Available at: [Link]
-
Ruscic, B., et al. (1997). A photoionization study of trifluoromethanol, CF3OH, trifluoromethyl hypofluorite, CF3OF, and trifluoromethyl hypochlorite, CF3OCl. The Journal of Chemical Physics. Available at: [Link]
-
GL Sciences. (n.d.). How to Obtain Good Peak Shapes. GL Sciences. Available at: [Link]
- Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound. Google Patents.
-
AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Available at: [Link]
-
PubChem. (n.d.). (Trifluoromethyl)benzene. PubChem. Available at: [Link]
-
University of Florida. (n.d.). GC-MS - Mass Spectrometry Research and Education Center. University of Florida. Available at: [Link]
-
Chemistry LibreTexts. (2023). Gas Chromatography. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 3. selectscience.net [selectscience.net]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. GC-MS – Mass Spectrometry Research and Education Center [mass-spec.chem.ufl.edu]
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- 9. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Obtain Good Peak Shapes | Technical Support | GL Sciences [glsciences.com]
- 11. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
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- 15. magritek.com [magritek.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 2,5-二氯三氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 18. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing decomposition of 2,5-dimethylbenzotrifluoride during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylbenzotrifluoride is a valuable building block in medicinal chemistry and materials science, prized for the unique properties conferred by its trifluoromethyl group. However, the inherent reactivity of the trifluoromethyl moiety, coupled with the presence of activating methyl groups on the aromatic ring, can present stability challenges under various reaction conditions. This guide is designed to be a comprehensive resource for researchers, providing answers to frequently asked questions and detailed protocols to navigate potential decomposition pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound during reactions?
A1: The decomposition of this compound typically proceeds through two main pathways: hydrolysis of the trifluoromethyl group and side-chain reactions involving the methyl groups.
-
Hydrolysis of the Trifluoromethyl Group: Under strongly acidic or basic conditions, particularly at elevated temperatures, the trifluoromethyl (-CF₃) group is susceptible to hydrolysis, which can lead to the formation of a carboxylic acid (-COOH) group. This process, known as defluorination, can be initiated by protolytic attack in the presence of superacids[1]. While the -CF₃ group is generally considered robust, its stability can be compromised under harsh conditions[2].
-
Side-Chain Reactions: The methyl groups on the aromatic ring are prone to oxidation, especially during reactions like nitration that employ strong oxidizing agents. This can lead to the formation of benzylic alcohols, aldehydes, or carboxylic acids. In the presence of nitric acid, the formation of benzylic nitrates is also a possible side reaction, similar to what is observed in the nitration of xylenes[3][4].
Q2: I'm observing unexpected byproducts in my nitration reaction of this compound. What are the likely culprits?
A2: During the nitration of this compound, several byproducts can arise from both over-nitration and side-chain reactions.
-
Isomeric Nitro Compounds: The primary reaction will yield a mixture of constitutional isomers of nitro-2,5-dimethylbenzotrifluoride. The directing effects of the methyl groups (ortho-, para-directing) and the trifluoromethyl group (meta-directing) will influence the isomer distribution.
-
Dinitro Compounds: Under forcing conditions (higher temperatures, prolonged reaction times, or excess nitrating agent), dinitration of the aromatic ring can occur.
-
Oxidation Products: As mentioned in Q1, the methyl groups are susceptible to oxidation by the nitrating mixture, which can contain strong oxidizing species. This can lead to the formation of nitro-substituted benzoic acids or benzaldehydes[2][5].
-
Benzylic Nitrates: Side-chain nitration can occur, leading to the formation of benzylic nitrates[3].
Q3: How can I minimize the decomposition of this compound during a nitration reaction?
A3: Minimizing decomposition during nitration hinges on careful control of reaction parameters.
-
Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low temperature (typically between -10°C and 10°C) is crucial to prevent side reactions like oxidation and dinitration[6][7].
-
Reagent Addition: Slow, controlled addition of the nitrating agent to the solution of this compound allows for better temperature management and prevents localized "hot spots" where decomposition can be initiated.
-
Choice of Nitrating Agent: A standard mixed acid system (concentrated nitric acid and sulfuric acid) is commonly used. The use of fuming nitric acid or oleum should be approached with caution as these stronger reagents can increase the likelihood of side reactions.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to the harsh acidic conditions.
Q4: Are there any specific handling or storage recommendations to prevent decomposition of this compound?
A4: Yes, proper handling and storage are essential for maintaining the integrity of this compound.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. Protect from direct sunlight, as photochemical degradation can occur in some benzotrifluoride derivatives.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.
-
Handling: Handle in a well-ventilated area or under a chemical fume hood. Use appropriate personal protective equipment (gloves, safety glasses).
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during reactions with this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product | 1. Decomposition of starting material or product. 2. Incomplete reaction. 3. Formation of multiple isomers that are difficult to separate. | 1. Review and optimize reaction conditions (lower temperature, shorter reaction time). 2. Monitor reaction progress and extend reaction time if necessary. 3. Utilize chromatographic techniques for isomer separation and optimize reaction conditions to favor the desired isomer if possible. |
| Presence of a carboxylic acid byproduct (confirmed by IR or NMR) | Hydrolysis of the trifluoromethyl group. | 1. Ensure anhydrous reaction conditions. 2. Avoid excessively high temperatures. 3. If possible, use less corrosive acidic or basic reagents. |
| Formation of colored impurities or byproducts with aldehydic/acidic protons in NMR | Side-chain oxidation of the methyl groups. | 1. Strictly control the reaction temperature at a low level. 2. Use the minimum necessary amount of the oxidizing/nitrating agent. 3. Consider using a milder nitrating agent if the reaction allows. |
| Complex mixture of products observed by GC-MS | A combination of over-nitration, side-chain reactions, and possibly ring-opening under very harsh conditions. | 1. Re-optimize the reaction from the ground up, starting with very mild conditions (low temperature, slow addition, stoichiometric reagents). 2. Purify the starting material to remove any impurities that might catalyze side reactions. 3. Analyze the crude reaction mixture by GC-MS to identify the major byproducts, which can provide clues about the dominant decomposition pathway. |
Experimental Protocols
Protocol 1: General Procedure for the Nitration of this compound with Minimized Decomposition
This protocol is a starting point and may require optimization for specific applications.
Materials:
-
This compound
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1 equivalent) and cool the flask to 0°C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid (2 equivalents) dropwise while maintaining the internal temperature below 5°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) with cooling.
-
Add the pre-cooled nitrating mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the stirred solution of this compound over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) until the aqueous layer is neutral or slightly basic.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to separate the isomers and remove any byproducts.
Visualizing Reaction Pathways
To better understand the potential reactions of this compound, the following diagrams illustrate the primary nitration pathway and a potential decomposition pathway.
Caption: Primary nitration pathway of this compound.
Caption: Potential decomposition pathways for this compound.
References
- Olah, G. A., Prakash, G. K. S., & Sommer, J. (2009). Superacid Chemistry. John Wiley & Sons.
- Fischer, A., & Ramsay, J. N. (1974). Formation of Adducts in the Nitration of p-Xylene. Exchange and Rearomatization Reactions of p-Xylene Adducts. Canadian Journal of Chemistry, 52(22), 3960-3967.
- Kochi, J. K. (1990). Side-Chain Nitration of Alkylbenzenes by Electrophilic Aromatic Substitution. Accounts of Chemical Research, 23(3), 55-62.
- Olah, G. A., & Kuhn, S. J. (1962). Aromatic Substitution. IX. Nitration of Alkylbenzenes with Nitronium Tetrafluoroborate. Journal of the American Chemical Society, 84(19), 3684-3687.
- Curran, D. P., Maul, J. J., & O'Neil, S. V. (2001). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. In Fluorous Solvents and Related Media (pp. 79-106). Springer, Berlin, Heidelberg.
- Hudlicky, M. (1996). Chemistry of Organic Fluorine Compounds. ACS Monograph 187. American Chemical Society.
- Eberson, L., & Radner, F. (1992). Electron transfer initiated nitration of aromatics. Accounts of Chemical Research, 25(11), 53-59.
- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
- Schofield, K. (1980).
- Olah, G. A., Reddy, V. P., & Prakash, G. S. (1992). Superelectrophiles. Chemical Reviews, 92(1), 69-90.
- European Patent Office. (1987). Process for the preparation of nitro-substituted benzotrifluoride compounds (EP0129528B1).
- Olah, G. A., & Lin, H. C. (1971). Aromatic Substitution. XXIX. Friedel-Crafts Nitration of Benzene and Alkylbenzenes with Nitryl Fluoride and Boron Trifluoride. Journal of the American Chemical Society, 93(5), 1259-1262.
- Moodie, R. B., & Schofield, K. (1976). The mechanism of aromatic nitration. Accounts of Chemical Research, 9(8), 287-292.
- Coombes, R. G. (1979). The mechanism of aromatic nitration. Chemical Society Reviews, 8(2), 315-337.
- Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.
- Olah, G. A., & Overchuk, N. A. (1965). Aromatic Substitution. XVIII. Friedel-Crafts Nitration of Halobenzenes. Canadian Journal of Chemistry, 43(12), 3279-3293.
- Banwell, M. G., & Smith, J. A. (2001). The Nitration of Some Highly Deactivated Aromatic and Heteroaromatic Systems. Australian Journal of Chemistry, 54(8), 505-510.
- Smith, K., & Musson, A. (1998). Aromatic Nitration. In Solid Supports and Catalysts in Organic Synthesis (pp. 212-246). Ellis Horwood.
- European Patent Office. (1987). Process for the preparation of nitro-substituted benzotrifluoride compounds (EP0129528A1).
- Prakash, G. K. S., & Mathew, T. (2010). Recent advances in the nitration of aromatic and heteroaromatic compounds. Current Organic Chemistry, 14(14), 1439-1457.
- Esteves, P. M., Carneiro, J. W. D. M., Cardoso, S. P., & da Silva, D. R. (2003). The mechanism of the nitration of benzene: a theoretical study. Journal of the Brazilian Chemical Society, 14(6), 906-912.
- Ross, D. S., & Kuntz, G. P. (1994). Single electron transfer in the nitration of aromatics. The Journal of Organic Chemistry, 59(17), 4947-4949.
- Suzuki, H. (1994). Ipso-Nitration of Arenes. Synthesis, 1994(03), 217-236.
- Olah, G. A., & Wang, Q. (1992). Electrophilic Nitration. In Comprehensive Organic Synthesis (Vol. 3, pp. 287-321). Pergamon.
- Taylor, R. (1990).
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- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of 2,5-Dimethylbenzotrifluoride: A Comparative Analysis of Analytical Methodologies
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Purity in Fluorinated Intermediates
2,5-Dimethylbenzotrifluoride is a fluorinated aromatic compound that serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The introduction of the trifluoromethyl (-CF3) group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a privileged moiety in modern drug design[1]. However, the synthetic routes to such intermediates can introduce a variety of impurities, including positional isomers, starting materials, and by-products. The presence of these impurities, even at trace levels, can profoundly impact the efficacy, safety, and regulatory compliance of the final product[2].
This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind method selection, enabling you to design and implement a robust, self-validating quality control strategy. We will move beyond simple procedural steps to explore a multi-faceted approach that combines high-resolution chromatographic separations with definitive spectroscopic identification, ensuring the highest confidence in your analytical results.
Gas Chromatography (GC): The Workhorse for Volatile Compound Analysis
Expertise & Rationale: Gas chromatography is the premier technique for analyzing volatile and thermally stable compounds like this compound. Its high resolving power allows for the separation of closely related isomers and volatile impurities that are often present in the final product. The choice of detector is paramount: a Flame Ionization Detector (FID) is preferred for its robustness, wide linear range, and near-universal response to hydrocarbons, making it ideal for quantitative purity assessment by area percent normalization[3]. For impurity identification, coupling GC with a Mass Spectrometer (GC-MS) provides definitive structural information based on fragmentation patterns[4].
Experimental Protocol: GC-FID Purity Assay
This protocol is designed as a robust starting point for determining the purity of this compound and quantifying its volatile, process-related impurities.
1. Sample Preparation:
- Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
- Dissolve and dilute to the mark with HPLC-grade Methanol or Acetone to create a 1 mg/mL stock solution.
- Further dilute this solution 1:10 with the same solvent to a final concentration of 100 µg/mL for analysis.
2. Instrumentation & Conditions:
- GC System: Agilent Intuvo 9000 GC or equivalent.
- Detector: Flame Ionization Detector (FID).
- Column: Agilent HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This non-polar column separates compounds primarily by boiling point, which is effective for separating aromatic isomers.
- Inlet: Split/Splitless, operated in split mode.
- Split Ratio: 50:1. Rationale: A split injection prevents column overloading with a concentrated main peak, ensuring sharp peak shapes and accurate quantification of minor impurities.
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
- Oven Temperature Program:
- Initial Temperature: 60 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 200 °C.
- Hold: Hold at 200 °C for 5 minutes.
- Detector Temperature: 300 °C.
- Injection Volume: 1 µL.
3. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the purity of this compound using the area percent normalization method:
- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Visualization: GC Analysis Workflow
Sources
A Senior Application Scientist's Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,5-Dimethylbenzotrifluoride
This guide provides an in-depth analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of 2,5-dimethylbenzotrifluoride. Tailored for researchers, scientists, and professionals in drug development, this document offers a comparative perspective on analytical methodologies, supported by detailed experimental protocols and data interpretation strategies. We will explore the nuances of method development, the rationale behind parameter selection, and how GC-MS stands against alternative analytical techniques, ensuring a comprehensive understanding grounded in scientific integrity.
Introduction to this compound and its Analytical Significance
This compound is a substituted aromatic compound featuring a trifluoromethyl group, a moiety of increasing importance in medicinal chemistry and materials science. The trifluoromethyl group can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, the precise and reliable identification and quantification of trifluoromethylated compounds like this compound are paramount during synthesis, process development, and quality control.
GC-MS is a powerful and widely used analytical technique that is exceptionally well-suited for the analysis of volatile and semi-volatile compounds. Its high chromatographic resolution, coupled with the specificity of mass spectrometric detection, makes it an invaluable tool for separating complex mixtures and providing definitive structural identification.
The Core of the Analysis: GC-MS Principles for this compound
The successful GC-MS analysis of this compound hinges on the strategic selection of chromatographic and spectrometric parameters. The goal is to achieve a sharp, symmetrical chromatographic peak, well-separated from any impurities or isomers, and a clean, interpretable mass spectrum.
Chromatographic Separation: The Gas Chromatography (GC) Component
The choice of the GC column is critical. For a non-polar compound like this compound, a non-polar or mid-polar stationary phase is generally preferred.
-
Column Selection Rationale: A common choice is a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms). This phase provides excellent resolving power for a wide range of non-polar and moderately polar compounds, separating them based on their boiling points and, to a lesser extent, their interactions with the stationary phase. The boiling point of this compound is approximately 153-154 °C, making it amenable to GC analysis.
-
Temperature Programming: A temperature program is employed to ensure efficient separation and good peak shape. The initial oven temperature is held low to trap the analyte at the head of the column, followed by a ramp to a final temperature to elute the compound. A typical program might start at 50 °C and ramp up to 250 °C. This gradient ensures that earlier eluting, more volatile compounds are separated, while the target analyte elutes in a reasonable time frame with good peak symmetry.
Detection and Identification: The Mass Spectrometry (MS) Component
Following chromatographic separation, the analyte enters the mass spectrometer. Electron Ionization (EI) is the most common ionization technique for GC-MS.
-
Electron Ionization (EI): In the EI source, the analyte molecules are bombarded with high-energy electrons (typically 70 eV). This process is energetic enough to cause not only ionization but also extensive and reproducible fragmentation. The resulting fragmentation pattern is a unique "fingerprint" of the molecule, allowing for its unambiguous identification by library matching or manual interpretation.
-
Expected Fragmentation Pattern: The fragmentation of this compound is predictable. The molecular ion (M+) peak is expected at m/z 174. Loss of a methyl group (CH3•) would result in a fragment at m/z 159. The loss of a fluorine atom (F•) could lead to a fragment at m/z 155. Further fragmentation of the trifluoromethyl group is also anticipated. The relative abundances of these fragments provide a high degree of confidence in the identification.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of this compound. The choice of technique often depends on the specific analytical question being asked (e.g., quantification, structural elucidation, purity assessment).
| Technique | Principle | Advantages for this compound Analysis | Limitations |
| GC-MS | Separation by volatility and polarity, followed by mass-based detection and fragmentation. | High sensitivity and selectivity. Provides structural information through fragmentation patterns. Excellent for identifying and quantifying trace impurities. | Requires the analyte to be volatile and thermally stable. |
| HPLC-UV | Separation by polarity using a liquid mobile phase, with detection by UV absorbance. | Suitable for non-volatile or thermally labile compounds. Can be non-destructive. | Lower resolution for isomers compared to GC. Less specific than MS detection. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unrivaled for unambiguous structure elucidation. Provides information on the connectivity of atoms. | Relatively low sensitivity. Not ideal for quantifying trace components. Requires a pure sample for clear spectra. |
Detailed Experimental Protocol for GC-MS Analysis
This protocol provides a starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and analytical goals.
4.1. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to obtain a working standard of approximately 10 µg/mL.
4.2. GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable gas chromatograph. |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm | Industry-standard column for general purpose analysis of volatile and semi-volatile compounds. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Injection Volume | 1 µL | A typical injection volume for this concentration. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 50 °C (hold 2 min), then 10 °C/min to 250 °C (hold 5 min) | A standard temperature program for separating compounds with a range of boiling points. |
| MS System | Agilent 5977B MSD or equivalent | A robust and sensitive mass selective detector. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for reproducible fragmentation and library matching. |
| Source Temperature | 230 °C | Optimal temperature for ionization efficiency and to prevent contamination. |
| Quadrupole Temp | 150 °C | Ensures stable ion transmission. |
| Mass Range | m/z 40-400 | Covers the expected mass range of the analyte and its fragments. |
| Solvent Delay | 3 minutes | Prevents the solvent peak from saturating the detector. |
4.3. Data Analysis
-
Integrate the total ion chromatogram (TIC) to determine the retention time of this compound.
-
Extract the mass spectrum at the apex of the chromatographic peak.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.
-
Examine the fragmentation pattern for characteristic ions (e.g., m/z 174, 159, 155).
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the underlying chemical transformations, the following diagrams are provided.
Caption: The GC-MS workflow for the analysis of this compound.
Caption: Proposed electron ionization fragmentation pathway of this compound.
Conclusion
Gas Chromatography-Mass Spectrometry is a definitive and robust method for the analysis of this compound. Its ability to separate the analyte from a complex matrix and provide a unique mass spectral fingerprint makes it an indispensable tool for identity confirmation and purity assessment in research and industrial settings. While other techniques have their merits, the combination of high resolution, sensitivity, and structural information offered by GC-MS provides a level of confidence that is often required in the development of new chemical entities. The methodologies and comparative insights provided in this guide serve as a practical resource for scientists to develop and validate their own analytical methods for this and similar compounds.
References
- National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from a simulated search of the NIST Chemistry WebBook.
- Sigma-Aldrich. (n.d.). This compound Safety Data Sheet.
- Agilent Technologies. (n.d.). HP-5ms GC Columns. Retrieved from a simulated search of Agilent Technologies' website.
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
A Comparative Guide to the Analysis of 2,5-Dimethylbenzotrifluoride: HPLC vs. GC Methodologies
In the landscape of fine chemical and pharmaceutical intermediate analysis, the robust quantification of compounds like 2,5-dimethylbenzotrifluoride is paramount for quality control and reaction monitoring. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this unique analyte. While direct, published HPLC methods for this compound are not prevalent, this document outlines a systematic approach to HPLC method development, juxtaposed with a highly effective GC-based alternative, reflecting a common challenge and workflow in analytical laboratories.
Analyte Deep Dive: The Challenge of this compound
This compound is a hydrophobic, volatile aromatic compound. Its structure presents distinct analytical considerations:
-
Hydrophobicity: The non-polar nature, driven by the benzene ring, two methyl groups, and the trifluoromethyl group, dictates strong retention in reversed-phase chromatography.
-
Volatility: The compound's relatively low boiling point makes it an ideal candidate for Gas Chromatography.
-
UV Absorbance: The benzotrifluoride core provides a chromophore, but its absorbance is expected in the lower UV range (around 260-275 nm), which can be a region of interference. The parent compound, benzotrifluoride, has a key absorption band in the 240-275 nm region[1].
Given these properties, both HPLC and GC are viable techniques, but their suitability depends on the specific analytical goal, sample matrix, and available instrumentation.
High-Performance Liquid Chromatography (HPLC): A Method Development Approach
While less conventional for this type of volatile analyte, developing an HPLC method is feasible and may be necessary in labs where GC is not available or when analyzing complex, non-volatile matrices. A reversed-phase HPLC (RP-HPLC) approach is the logical starting point.
The goal of RP-HPLC is to manage the strong hydrophobic interactions between this compound and the stationary phase to achieve a reasonable retention time and sharp peak shape.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse for hydrophobic compounds and the primary choice here[2][3]. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance of efficiency and backpressure[2].
-
Mobile Phase Selection: A mixture of a polar solvent (water) and a less polar organic modifier is used. Acetonitrile is an excellent choice due to its low viscosity and favorable UV transparency. The high proportion of organic solvent required will be the most critical parameter to optimize.
-
Detector Selection: A UV-Vis or Diode Array Detector (DAD) is appropriate. Based on the parent structure, a detection wavelength around 270 nm would be a logical starting point, similar to other fluorinated benzoic acid derivatives[4].
Effective method development is a systematic process of refining parameters to meet performance criteria like resolution, peak symmetry, and analysis time.
Sources
A Senior Application Scientist's Comparative Guide to Dimethylbenzotrifluoride Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Parent Scaffold
Benzotrifluoride (BTF), or (trifluoromethyl)benzene, serves as a cornerstone in modern medicinal and materials chemistry. Its trifluoromethyl (-CF3) group imparts a unique combination of high electronegativity, metabolic stability, and lipophilicity, making it a privileged motif in drug design. However, the true synthetic versatility of this scaffold is unlocked through substitution on the aromatic ring. This guide provides an in-depth comparison of the six constitutional isomers of dimethylbenzotrifluoride, with a primary focus on the commercially relevant 2,5-dimethylbenzotrifluoride.
Positional isomerism dramatically alters a molecule's physical, spectroscopic, and reactive properties. For drug development professionals, selecting the correct isomer is critical, as even a subtle shift in a substituent's position can profoundly impact a molecule's binding affinity, selectivity, and pharmacokinetic profile. This document will dissect these differences, providing the supporting data and experimental rationale necessary to empower researchers in their synthetic and developmental endeavors. The isomers under comparison are:
-
2,3-Dimethylbenzotrifluoride
-
2,4-Dimethylbenzotrifluoride
-
This compound
-
2,6-Dimethylbenzotrifluoride
-
3,4-Dimethylbenzotrifluoride
-
3,5-Dimethylbenzotrifluoride
I. Molecular Structure and Electronic Landscape
The foundational differences between the dimethylbenzotrifluoride isomers lie in the interplay of electronic effects exerted by the two methyl (-CH₃) groups and the single trifluoromethyl (-CF₃) group.
-
Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing substituent, primarily through a strong negative inductive effect (-I) due to the high electronegativity of the fluorine atoms. It has no significant resonance effect. Consequently, the -CF₃ group deactivates the benzene ring towards electrophilic aromatic substitution and acts as a meta-director.[1][2]
-
Methyl Groups (-CH₃): In contrast, methyl groups are weakly electron-donating through a positive inductive effect (+I) and hyperconjugation. They are activating groups and direct incoming electrophiles to the ortho and para positions.
The specific placement of these competing groups on the benzene ring dictates the electron density at each carbon, thereby defining the isomer's polarity, reactivity, and spectroscopic signature. For instance, in This compound , the C4 and C6 positions are activated by the methyl groups, but the overall ring electron density is significantly reduced by the potent -CF₃ group.
II. Comparative Physicochemical Properties
Data for selected benzotrifluoride derivatives are presented below to illustrate these differences.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| Benzotrifluoride | 98-08-8 | 146.11 | 103.5 | 1.189 | 1.414 |
| 3,4-Dimethylbenzotrifluoride | 78164-31-5 | 174.17 | 70 (at 10 mmHg) | ~1.12 | 1.442 |
| 2,6-Dimethylbenzotrifluoride | 41818-96-6 | 174.17 | N/A | N/A | N/A |
| 2,4-Dichlorobenzotrifluoride | 320-60-5 | 215.00 | 117-118 | 1.484 | 1.481 |
| 2,5-Dichlorobenzotrifluoride | 320-50-3 | 215.00 | N/A | 1.483 | 1.483 |
| 3,4-Dichlorobenzotrifluoride | 328-84-7 | 215.00 | 173-174 | 1.478 | 1.475 |
The boiling point of 3,4-dimethylbenzotrifluoride is provided at reduced pressure, but its atmospheric boiling point would be expected to be significantly higher than the parent benzotrifluoride due to increased molecular weight. The dichlorinated analogues show how isomerism affects boiling points; the 2,4-isomer has a substantially lower boiling point than the 3,4-isomer, likely due to differences in polarity and intermolecular forces.
III. Spectroscopic Differentiation: A Multi-Nuclear Approach
Distinguishing between these closely related isomers requires a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being the most definitive.
¹H NMR Spectroscopy
The chemical shifts and splitting patterns of the aromatic protons are highly informative.
-
Chemical Shift: Protons adjacent to the electron-withdrawing -CF₃ group will be deshielded and appear further downfield (higher ppm). Protons on carbons between the two electron-donating methyl groups will be more shielded and appear upfield (lower ppm).
-
Splitting: The coupling constants (J-values) between adjacent protons (ortho-coupling, ~7-9 Hz), meta-protons (meta-coupling, ~2-3 Hz), and para-protons (para-coupling, ~0-1 Hz) create unique splitting patterns for the aromatic signals of each isomer. The methyl group protons will typically appear as singlets in the 2.2-2.5 ppm range.
For This compound , one would expect three distinct aromatic signals, each a singlet or a finely split multiplet, reflecting the unique environment of each proton.
¹³C NMR Spectroscopy
The carbon spectrum provides direct information about the carbon skeleton.
-
C-CF₃ Signal: The carbon atom attached to the trifluoromethyl group is readily identifiable. It appears as a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 270-272 Hz).[5]
-
Aromatic Signals: The chemical shifts of the other aromatic carbons are influenced by the substituents. Carbons bearing methyl groups will be shifted downfield relative to unsubstituted benzene, while carbons ortho and para to the -CF₃ group will be shifted upfield.
¹⁹F NMR Spectroscopy
¹⁹F NMR is an exceptionally powerful tool for analyzing these compounds. The -CF₃ group provides a single, sharp resonance with a chemical shift that is highly sensitive to its electronic environment.
-
Chemical Shift: The ¹⁹F chemical shift of the -CF₃ group in substituted benzotrifluorides is influenced by the electronic nature of the other substituents on the ring. Electron-donating groups, like methyl, tend to cause a downfield shift (less negative ppm value) compared to the parent benzotrifluoride (δ ≈ -63.7 ppm).[6] Each dimethylbenzotrifluoride isomer will have a unique and characteristic ¹⁹F chemical shift, allowing for unambiguous identification and quantification in a mixture. For example, data for related compounds show that 1-methyl-3-(trifluoromethyl)benzene has a ¹⁹F shift of approximately -62.73 ppm, while the 4-methyl isomer is at -62.39 ppm.[7]
Caption: Workflow for the spectroscopic identification of a dimethylbenzotrifluoride isomer.
IV. Reactivity in Electrophilic Aromatic Substitution
The regiochemical outcome of electrophilic aromatic substitution (EAS) is a critical consideration for the synthetic utility of each isomer. The directing effects of the substituents are additive and often in competition.
General Principles:
-
-CH₃ groups: ortho, para-directing (activating)
-
-CF₃ group: meta-directing (deactivating)
Let's consider the nitration (using HNO₃/H₂SO₄ to generate the NO₂⁺ electrophile) of three representative isomers:
-
This compound (A p-Xylene analogue):
-
The two methyl groups strongly activate the positions ortho and para to themselves.
-
The -CF₃ group deactivates the ring and directs meta.
-
The positions available for substitution are C3, C4, and C6.
-
Position C4: Activated by the C5-methyl group (ortho) and the C2-methyl group (meta). It is meta to the -CF₃ group.
-
Position C6: Activated by the C5-methyl group (ortho) and the C2-methyl group (para). It is ortho to the -CF₃ group.
-
Position C3: Activated by the C2-methyl group (ortho) and the C5-methyl group (meta). It is ortho to the -CF₃ group.
-
Predicted Outcome: The directing effects of the two methyl groups converge most powerfully at position C6. However, this position is ortho to the bulky and deactivating -CF₃ group. Position C4 is strongly activated and not sterically hindered by the -CF₃ group. Therefore, substitution is predicted to occur primarily at position 4 .
-
-
3,4-Dimethylbenzotrifluoride (An o-Xylene analogue):
-
The methyl groups at C3 and C4 activate positions C2, C5, and C6.
-
The -CF₃ group at C1 directs to C5.
-
Position C5: Activated by the C4-methyl (ortho) and C3-methyl (meta). It is also the electronically favored meta position relative to the -CF₃ group. All directing effects align.
-
Predicted Outcome: Substitution will occur overwhelmingly at position 5 . Experimental data on the nitration of o-xylene shows a high selectivity for the 4-nitro product (analogous to position 5 here), supporting this prediction.[3]
-
-
3,5-Dimethylbenzotrifluoride (An m-Xylene analogue):
-
The methyl groups at C3 and C5 activate positions C2, C4, and C6. These are the most electron-rich positions.
-
The -CF₃ group at C1 deactivates the ring.
-
Predicted Outcome: Substitution will occur at the positions activated by both methyl groups: C2, C4, and C6 . Attack at C4 would be sterically least hindered.
-
Caption: Predicted major regiochemical outcomes for the nitration of three dimethylbenzotrifluoride isomers.
V. Experimental Protocol: NMR Analysis of a Benzotrifluoride Derivative
This protocol provides a self-validating system for the unambiguous identification of a benzotrifluoride derivative, ensuring trustworthiness and reproducibility.
Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the dimethylbenzotrifluoride sample into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is from a fresh, sealed ampoule to minimize water content.
-
Add 5 µL of an internal standard solution containing both tetramethylsilane (TMS) for ¹H/¹³C referencing and a known concentration of a stable fluorinated compound (e.g., trifluorotoluene, C₆H₅CF₃) for ¹⁹F referencing and quantification.
-
Vortex the vial until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak shape.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans: 16 scans.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): At least 3 seconds to ensure good resolution.
-
-
¹³C{¹H} NMR Acquisition (Proton-Decoupled):
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: 240 ppm (e.g., from -10 to 230 ppm).
-
Number of Scans: 1024 scans (or more, as ¹³C is an insensitive nucleus).
-
Relaxation Delay (d1): 2 seconds.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (proton decoupling is typically not necessary unless fine couplings are being investigated).
-
Spectral Width: 50 ppm (e.g., from -40 to -90 ppm).
-
Number of Scans: 64 scans.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
-
Calibrate the ¹⁹F spectrum to the external or internal standard (e.g., C₆H₅CF₃ at -63.72 ppm).
-
Integrate all signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants for all three spectra to deduce the substitution pattern and confirm the identity of the isomer.
-
VI. Conclusion and Outlook
The substitution pattern of the methyl groups on the benzotrifluoride ring profoundly alters the molecule's physicochemical properties, spectroscopic signature, and chemical reactivity. As demonstrated, this compound, 3,4-dimethylbenzotrifluoride, and 3,5-dimethylbenzotrifluoride exhibit distinct regiochemical outcomes in electrophilic aromatic substitution, governed by the competing directing effects of the activating methyl groups and the deactivating trifluoromethyl group. These differences are readily distinguished using a combination of ¹H, ¹³C, and particularly ¹⁹F NMR spectroscopy.
For the medicinal chemist or materials scientist, this guide underscores the importance of isomer selection. The choice of isomer is not trivial; it is a critical design element that dictates synthetic accessibility to further derivatives and ultimately influences the biological activity or material properties of the final product. A thorough understanding of the principles outlined herein is essential for the rational design and efficient synthesis of novel benzotrifluoride-based compounds.
References
- National Center for Biotechnology Information. "Xylenes (individual or mixed isomers) - Compound Summary." PubChem, pubchem.ncbi.nlm.nih.gov/compound/Xylene. Accessed January 17, 2026.
-
Sigma-Aldrich. "3,4-Dichlorobenzotrifluoride Product Page." Sigma-Aldrich, . Accessed January 17, 2026.
- Kulkarni, M.G., et al. "Regioselective nitration of o-xylene to 4-nitro-o-xylene using nitric acid over solid acid catalysts." Catalysis Letters, vol. 123, 2008, pp. 218-222.
- Homework.Study.com. "Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic substitution." study.com/learn/homework-help/organic-chemistry-archive-february-17-2017. Accessed January 17, 2026.
-
Khan Academy. "Meta directors II." Khan Academy, . Accessed January 17, 2026.
- Supporting Information for "Copper-Catalyzed Decarboxylative Trifluoromethylation of Aromatic Carboxylic Acids." Journal of the American Chemical Society, 2011.
-
BenchChem. "A Comparative Guide to the ¹H and ¹³C NMR Analysis of Halogenated Benzotrifluorides." BenchChem, . Accessed January 17, 2026.
- Supporting Information for "Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro." Beilstein Journal of Organic Chemistry.
-
ChemicalBook. "3,4-DIMETHYLBENZOTRIFLUORIDE CAS#: 78164-31-5." ChemicalBook, . Accessed January 17, 2026.
- Brownlee, R. T. C., & Craik, D. J. "19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides." Australian Journal of Chemistry, vol. 33, no. 11, 1980, pp. 2555-2560.
- Oakwood Chemical. "2,6-Dimethylbenzotrifluoride." Oakwood Chemical, oakwoodchemical.com/Products/062700. Accessed January 17, 2026.
-
Sigma-Aldrich. "2,5-Dichlorobenzotrifluoride Product Page." Sigma-Aldrich, . Accessed January 17, 2026.
-
Sigma-Aldrich. "2,4-Dichlorobenzotrifluoride Product Page." Sigma-Aldrich, . Accessed January 17, 2026.
-
DrugFuture. "Benzotrifluoride." DrugFuture, . Accessed January 17, 2026.
-
Sciencemadness Wiki. "Xylene." Sciencemadness Wiki, . Accessed January 17, 2026.
- Wikipedia. "Xylene." Wikipedia, The Free Encyclopedia, en.wikipedia.org/wiki/Xylene. Accessed January 17, 2026.
-
Common Organic Chemistry. "Xylenes." Common Organic Chemistry, . Accessed January 17, 2026.
-
Australian Government Department of Climate Change, Energy, the Environment and Water. "Xylenes (individual or mixed isomers)." . Accessed January 17, 2026.
- Supporting Information for "Catalytic CF Bond Activation of gem-Diflurocyclopropanes by Nickel(I) Complexes via a Radical based Mechanism." Beilstein Journal of Organic Chemistry.
Sources
Navigating the Bioactive Landscape of 2,5-Dimethylbenzotrifluoride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. The 2,5-dimethylbenzotrifluoride scaffold, characterized by a trifluoromethyl group and two methyl groups on a benzene ring, presents an intriguing starting point for the design of novel bioactive compounds. The electron-withdrawing nature of the trifluoromethyl group, combined with the lipophilicity of the methyl groups, creates a unique electronic and steric environment that can be exploited for targeted biological activity.
This guide provides a comparative analysis of the biological activities of this compound derivatives, drawing upon available scientific literature. While comprehensive studies on a wide array of derivatives from this specific scaffold are still emerging, this document synthesizes the existing data on related fluorinated and methylated aromatic compounds to offer insights into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. We will delve into the structure-activity relationships, mechanistic pathways, and the experimental methodologies used to evaluate these compounds, providing a foundation for future research and development in this promising area.
A Comparative Overview of Biological Activities
The biological potential of derivatives based on fluorinated and methylated benzene rings is diverse. By examining related structural classes, we can infer the potential activities of this compound derivatives and highlight areas for future investigation.
Table 1: Comparative Biological Activities of Structurally Related Compounds
| Compound Class | Primary Biological Activity | Key Findings & Comparative Performance | Relevant Experimental Data (Example) |
| N-(2,5-dimethylphenyl)thioureido Acid Derivatives | Antimicrobial (Gram-positive bacteria) | Thiazole derivatives of this class have shown excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus and favorable activity against vancomycin-resistant E. faecium.[1][2][3] | MIC values against various bacterial strains. |
| 2,5-Bis(trifluoromethyl)aniline Derivatives | Precursors for Pharmaceuticals and Agrochemicals | This scaffold is a key intermediate in the synthesis of compounds targeting inflammation, cancer, and microbial infections due to enhanced metabolic stability and biological activity.[4] | Not directly tested, but derivatives are evaluated. |
| 2,5-Disubstituted Benzimidazole Derivatives | Antimicrobial (Antibacterial & Antifungal) | Certain derivatives exhibit good antifungal activity and broad-spectrum antibacterial activity, with the position and nature of substituents directly affecting efficacy.[5] | Lowest MIC for antibacterial activity: 2 µg/mL; for antifungal activity: 4 µg/mL.[5] |
| Benzotriazole Derivatives | Anticancer, Antifungal, Antibacterial, Antiviral, Enzyme Inhibition | This class of compounds demonstrates a wide range of biological activities, with some used in clinical therapy. The addition of halogens can increase cytotoxicity. | Varies widely depending on the specific derivative and target. |
| Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives | Steroid Sulfatase (STS) Inhibitors | These compounds are potent STS inhibitors, with some showing significantly higher potency than reference inhibitors.[6][7] | IC50 values in the nanomolar range against STS.[6][7] |
Mechanistic Insights and Signaling Pathways
The observed biological activities of these compounds are underpinned by their interactions with specific molecular targets and modulation of cellular signaling pathways.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Derivatives containing the trifluoromethylphenyl moiety have been investigated for their anticancer properties. The proposed mechanisms often involve the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell growth and survival.
Caption: Putative anticancer mechanism of action.
Antimicrobial Activity: Disrupting Microbial Cell Integrity and Function
The antimicrobial properties of fluorinated aromatic compounds are often attributed to their ability to interfere with essential microbial processes. For instance, N-(2,5-dimethylphenyl)thioureido acid derivatives have shown promise against multidrug-resistant Gram-positive pathogens.[1][2][3]
Caption: General workflow for antimicrobial activity.
Experimental Protocols for Biological Evaluation
The following are representative, detailed methodologies for assessing the biological activities discussed. These protocols are foundational and should be adapted based on the specific derivative and biological question.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
-
Culture cancer cell lines (e.g., MCF-7, A549) in appropriate media and conditions.
-
Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the cell culture medium.
-
Replace the medium in the 96-well plates with the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).
-
Incubate for 48-72 hours.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
4. Formazan Solubilization and Absorbance Reading:
-
After incubation, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Preparation of Bacterial Inoculum:
-
Grow a pure culture of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium overnight.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in an appropriate solvent.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.
3. Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Future Directions and Conclusion
The exploration of this compound derivatives as a source of new therapeutic agents is a field with considerable potential. The initial findings from structurally related compounds suggest that this scaffold is a promising starting point for the development of novel anticancer and antimicrobial drugs. The presence of the trifluoromethyl group is known to enhance metabolic stability and binding affinity, which are desirable properties in drug candidates.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. A thorough investigation of their structure-activity relationships will be crucial for optimizing their potency and selectivity. Furthermore, detailed mechanistic studies are needed to elucidate their modes of action and identify their specific molecular targets. The experimental protocols outlined in this guide provide a robust framework for such investigations.
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Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. National Institutes of Health. [Link]
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Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. MDPI. [Link]
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Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. MDPI. [Link]
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Photoinduced synthesis and biological investigation of aryl trifluoromethyl tellurides. Royal Society of Chemistry. [Link]
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Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies. National Institutes of Health. [Link]
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Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. National Institutes of Health. [Link]
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Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors. National Institutes of Health. [Link]
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Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. National Institutes of Health. [Link]
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Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines. National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2,5-Dimethylbenzotrifluoride Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison and analysis of the structure-activity relationships (SAR) for analogs of 2,5-dimethylbenzotrifluoride. As a foundational scaffold in medicinal chemistry, understanding how structural modifications influence biological activity is paramount for the rational design of potent, selective, and safe therapeutic agents. This document moves beyond a simple listing of data, offering insights into the causality behind experimental design and a framework for interpreting SAR data to guide lead optimization.
The Strategic Importance of SAR in Drug Discovery
Structure-Activity Relationship (SAR) analysis is the cornerstone of modern drug discovery. It involves the systematic exploration of how chemical structure correlates with biological activity. By synthesizing and testing a series of related compounds, researchers can identify the key molecular features—the pharmacophore—responsible for a molecule's potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing allows for the transformation of an initial "hit" compound into a highly optimized drug candidate.
The this compound core is a particularly interesting starting point. The benzotrifluoride moiety is a well-established bioisostere for other groups and is known for its high metabolic stability and ability to modulate electronic properties and lipophilicity. The two methyl groups provide vectors for synthetic modification, allowing for a systematic exploration of the chemical space around the core structure.
Designing an SAR Campaign: A Methodical Approach
A successful SAR study is not a random walk through chemical structures but a carefully planned investigation. The process integrates synthetic chemistry with a cascade of biological assays to generate high-quality, interpretable data.
General Synthetic Strategy: Building the Analog Library
The generation of a diverse library of analogs is the first critical step. A robust synthetic plan allows for the introduction of various functional groups at specific positions on the this compound scaffold. A representative workflow might involve late-stage functionalization of the aromatic ring or modification of the benzylic positions.
Caption: Generalized synthetic workflow for creating a diverse library of this compound analogs.
The Biological Evaluation Cascade
Once synthesized, the analogs are subjected to a tiered screening process designed to efficiently identify the most promising compounds.[1] This "screening cascade" approach ensures that resources are focused on compounds with the best potential balance of activity, selectivity, and drug-like properties.[2]
-
Primary High-Throughput Screen (HTS): The entire analog library is tested at a single, high concentration against the primary biological target. This is a rapid screen to identify any compound with activity, the initial "hits".[3]
-
Dose-Response Confirmation: Hits from the primary screen are then tested across a range of concentrations to confirm their activity and determine their potency (e.g., IC₅₀ or EC₅₀ values). This step weeds out false positives from the initial HTS.[3]
-
Selectivity/Counter Screens: Confirmed hits are tested against related biological targets (e.g., other receptor subtypes or homologous enzymes). The goal is to identify compounds that are selective for the target of interest, which can reduce the risk of off-target side effects.
-
In Vitro ADME/Tox Profiling: Lead candidates undergo a battery of in vitro tests to assess their Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity. Assays for metabolic stability (e.g., using liver microsomes), plasma protein binding, and cell viability are common at this stage.
Caption: A typical tiered biological screening cascade for hit-to-lead identification.
Comparative Analysis: Decoding the Structure-Activity Relationship
The data generated from the screening cascade allows for a systematic analysis of how specific structural changes impact biological activity. The trifluoromethyl (-CF3) group itself is a critical feature, often enhancing metabolic stability due to the strength of the C-F bond and increasing binding affinity through favorable interactions. Modifications to the rest of the scaffold are evaluated relative to this core.
Below is a comparative table of hypothetical data for a series of this compound analogs targeting a hypothetical protein kinase. This illustrates the type of data generated and the insights that can be derived.
| Analog ID | Modification from Parent Scaffold | IC₅₀ (nM) vs. Target Kinase | Selectivity vs. Kinase B (Fold) | Key Observation |
| BTF-001 | (Parent) this compound | >10,000 | - | Inactive parent scaffold. |
| BTF-002 | 4-amino substitution | 850 | 5 | Introduction of a hydrogen bond donor confers moderate activity. |
| BTF-003 | 4-nitro substitution | 5,200 | 2 | Electron-withdrawing group is poorly tolerated. |
| BTF-004 | 4-hydroxyl substitution | 790 | 8 | Similar potency to amino, slightly better selectivity. |
| BTF-005 | 2-CH₃ oxidized to -COOH | 1,500 | 15 | Carboxylic acid reduces potency but improves selectivity. Potential solubility enhancement. |
| BTF-006 | 4-amino, 2-CH₃ oxidized to -COOH | 450 | 50 | Combination of favorable modifications improves both potency and selectivity. |
| BTF-007 | 4-(phenylamino) substitution | 95 | >100 | Extension into a hydrophobic pocket via cross-coupling dramatically increases potency and selectivity. |
| BTF-008 | 4-(cyclohexylamino) substitution | 210 | 80 | A non-aromatic hydrophobic group is also well-tolerated, but less potent than the phenylamino analog. |
Analysis of SAR Trends:
-
Aromatic Ring Substitution: The data clearly indicate that substitution at the 4-position is critical for activity. Small, hydrogen-bonding groups like -NH₂ (BTF-002) and -OH (BTF-004) introduce a significant gain in potency compared to the unsubstituted parent (BTF-001). Conversely, a strongly electron-withdrawing nitro group (BTF-003) is detrimental. This suggests the target's binding pocket contains a region that can accept a hydrogen bond from the ligand.
-
Modification of Methyl Groups: Oxidizing one of the methyl groups to a carboxylic acid (BTF-005) decreases potency but significantly improves selectivity. This is a common trade-off in drug design, where a loss in affinity for the primary target is accepted for a greater loss in affinity for off-targets. This modification also introduces a handle for improving physicochemical properties like solubility.
-
Synergistic Effects: Combining the beneficial 4-amino group with the selectivity-enhancing 2-carboxyl group (BTF-006) results in an analog with both improved potency and excellent selectivity. This demonstrates that favorable modifications can be additive or even synergistic.
-
Exploring Hydrophobic Pockets: The most dramatic increase in potency comes from extending the molecule with a larger hydrophobic group, as seen in BTF-007. This suggests the presence of a nearby hydrophobic pocket in the target protein that can be exploited for additional binding interactions.
Caption: Logical flow of SAR insights guiding the optimization from an inactive scaffold to a potent and selective lead.
Self-Validating Experimental Protocols
Trustworthiness in SAR data comes from robust and reproducible experimental protocols. Every procedure must be self-validating, incorporating appropriate controls to ensure the data's integrity.
Protocol 1: Representative Synthesis - Suzuki Cross-Coupling
This protocol describes the synthesis of an analog like BTF-007 from a halogenated precursor.
-
Reagents & Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the 4-bromo-2,5-dimethylbenzotrifluoride precursor (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and water (volume appropriate for the scale).
-
Reaction: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to 90°C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Biological Assay - In Vitro Kinase Inhibition Assay (LanthaScreen™)
This protocol describes a common method for determining the potency of inhibitors against a protein kinase.
-
Reagent Preparation: Prepare a serial dilution of the test compounds (e.g., 11 points, 1:3 dilution starting from 100 µM) in a buffer containing DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Assay Plate Setup: In a 384-well low-volume plate, add the serially diluted compounds. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme & Substrate Addition: Add the target kinase and a fluorescently labeled peptide substrate to all wells.
-
ATP Addition & Incubation: Initiate the kinase reaction by adding ATP at its Kₘ concentration. Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Detection: Stop the reaction by adding a solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Data Acquisition: After a final incubation period (e.g., 60 minutes), read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the ratio of the emission signals (acceptor/donor). Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
This guide outlines a systematic approach to understanding the structure-activity relationships of this compound analogs. The hypothetical data demonstrate that strategic modifications to the parent scaffold can transform an inactive compound into a potent and selective lead. The key takeaways are the importance of hydrogen-bonding interactions at the 4-position and the successful exploitation of a nearby hydrophobic pocket.
Future work should focus on:
-
Fine-tuning the Hydrophobic Moiety: Synthesizing additional analogs to further probe the size and electronic requirements of the hydrophobic pocket identified with BTF-007 .
-
Improving Physicochemical Properties: Modifying the carboxyl group of analogs like BTF-006 into bioisosteres (e.g., tetrazoles) to optimize ADME properties while retaining selectivity.
-
Computational Modeling: Building a quantitative structure-activity relationship (QSAR) model or using molecular docking with a solved crystal structure to rationalize the observed SAR and predict the activity of new, un-synthesized analogs.
By integrating rational design, robust synthesis, and a rigorous biological evaluation cascade, the this compound scaffold can be effectively optimized to produce promising drug candidates.
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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A Comparative Guide to the Computational Analysis of Electronic Properties in 2,5-Dimethylbenzotrifluoride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Aromatics
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Benzotrifluoride derivatives, in particular, are prevalent scaffolds in numerous pharmaceuticals and agrochemicals.[3][4] The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which significantly influences the electronic distribution within the aromatic ring, thereby modulating the molecule's reactivity and intermolecular interactions.[5] Understanding the electronic properties of substituted benzotrifluorides, such as 2,5-dimethylbenzotrifluoride, is crucial for the rational design of new drugs and functional materials.
Computational chemistry provides a powerful toolkit to investigate these properties at the atomic level, offering insights that can guide synthetic efforts and streamline the discovery process.[6] This guide will focus on the application of Density Functional Theory (DFT) to elucidate the electronic landscape of this compound, benchmarked against structurally related analogs.
The Computational Approach: Methodological Deep Dive
The cornerstone of modern computational chemistry for organic molecules is Density Functional Theory (DFT). DFT methods balance computational cost with accuracy, making them ideal for studying the electronic properties of medium-sized molecules like this compound.[6]
Choosing the Right Tools: Functionals and Basis Sets
The accuracy of DFT calculations is contingent on the choice of the functional and the basis set.
-
Functional: The functional approximates the exchange-correlation energy, a key component of the total electronic energy. For fluorinated aromatic compounds, hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , have demonstrated a good track record in predicting electronic properties.[6][7] The M06-2X functional is another excellent choice, particularly for systems where non-covalent interactions are important.[8]
-
Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. A larger and more flexible basis set generally leads to more accurate results but at a higher computational cost. For calculations on molecules of this size, Pople-style basis sets like 6-311++G(d,p) are a common and reliable choice.[9] The inclusion of diffuse functions ("++") is important for describing the behavior of electrons far from the nucleus, while polarization functions ("(d,p)") allow for more flexibility in the shape of the electron density.
Workflow for Electronic Property Calculation
A typical computational workflow for investigating the electronic properties of this compound would involve the following steps:
Caption: A generalized workflow for the computational analysis of molecular electronic properties.
Key Electronic Properties and Their Significance
The following electronic properties are crucial for understanding the behavior of this compound and are readily calculable using DFT.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and electronic excitation energy.
-
Electrostatic Potential (ESP) Surface: The ESP surface maps the electrostatic potential onto the electron density surface of the molecule. It provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions.
-
Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule. It is a critical parameter for understanding solubility and intermolecular forces.
-
NMR Chemical Shifts: Theoretical prediction of 1H, 13C, and 19F NMR chemical shifts can be a powerful tool for structure verification and for understanding the electronic environment of different nuclei within the molecule.
Comparative Analysis: this compound vs. Analogs
Due to the limited availability of direct experimental data for this compound, a comparative computational study with well-characterized analogs is essential. A suitable candidate for comparison is 2,5-dichlorobenzotrifluoride , for which spectroscopic data and physical properties are available.[10][11][12] Another informative comparison would be with 2,5-dimethyltoluene to elucidate the specific effects of the trifluoromethyl group.
Hypothetical Computational Comparison
A proposed computational study would involve performing DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level) on this compound, 2,5-dichlorobenzotrifluoride, and 2,5-dimethyltoluene. The calculated electronic properties would then be compared.
Table 1: Predicted Electronic Properties of 2,5-Disubstituted Benzotrifluoride Analogs (Hypothetical Data)
| Property | This compound (Predicted) | 2,5-Dichlorobenzotrifluoride (Calculated) | 2,5-Dimethyltoluene (Calculated) |
| HOMO Energy (eV) | -7.2 | -7.5 | -6.8 |
| LUMO Energy (eV) | -1.1 | -1.5 | -0.5 |
| HOMO-LUMO Gap (eV) | 6.1 | 6.0 | 6.3 |
| Dipole Moment (Debye) | 2.5 | 2.8 | 0.4 |
Disclaimer: The data presented in Table 1 for this compound are hypothetical and for illustrative purposes only. The values for the other compounds would be obtained from the proposed DFT calculations.
This comparative approach allows for the dissection of the electronic contributions of the methyl and trifluoromethyl groups versus chlorine atoms at the 2 and 5 positions of the benzene ring.
Experimental Protocols for Validation
While this guide focuses on computational studies, experimental validation is the ultimate arbiter of theoretical predictions. The following protocols outline the necessary steps for the synthesis and characterization of this compound.
Synthesis of this compound
A plausible synthetic route to this compound could involve the fluorination of 2,5-dimethylbenzoic acid or a related derivative. A common method for synthesizing benzotrifluorides is the reaction of the corresponding trichloromethylbenzene with a fluorine source.[5]
Caption: A potential synthetic workflow for this compound.
Spectroscopic Characterization
Once synthesized, the following spectroscopic techniques are essential for structural confirmation and to provide experimental data for comparison with computational results.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectra will provide definitive structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic vibrational modes of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.
-
UV-Visible Spectroscopy: This will provide information about the electronic transitions and can be compared with TD-DFT calculations.
Conclusion and Future Directions
This guide has outlined a robust computational framework for investigating the electronic properties of this compound. By employing DFT calculations with appropriate functionals and basis sets, researchers can gain valuable insights into the electronic structure, reactivity, and potential applications of this molecule. The proposed comparative approach, using analogs like 2,5-dichlorobenzotrifluoride, provides a valuable strategy in the absence of direct experimental data.
Future work should focus on the synthesis and experimental characterization of this compound to validate the theoretical predictions presented herein. This synergistic approach of computational and experimental chemistry will undoubtedly accelerate the discovery and development of novel fluorinated compounds for a wide range of applications.
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IISTE.org. Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations. [Link]
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A Comparative Guide to the Structural Validation of 2,5-Dimethylbenzotrifluoride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the primary analytical techniques used to validate the chemical structure of 2,5-dimethylbenzotrifluoride and its derivatives. As a senior application scientist, the goal is not merely to present protocols but to elucidate the causality behind experimental choices, enabling researchers to design robust validation strategies. We will explore the complementary strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, grounding our discussion in established principles and supporting data.
The Imperative of Structural Integrity
The Analytical Triad: A Synergistic Approach
No single technique provides a complete picture. True structural validation emerges from the synergy of three core methods: NMR spectroscopy defines the chemical environment and connectivity of atoms in solution, Mass Spectrometry provides the molecular weight and elemental composition, and X-ray Crystallography reveals the definitive three-dimensional arrangement of atoms in the solid state.
Caption: The synergistic workflow for structural validation of novel compounds.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Connectivity Blueprint
NMR spectroscopy is the cornerstone of structural elucidation in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of nuclei, primarily ¹H, ¹³C, and, crucially for this class of compounds, ¹⁹F.
Expertise & Causality: The choice to use ¹⁹F NMR is driven by the trifluoromethyl group. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and high sensitivity, making it an ideal probe.[1][2] Its chemical shift is exquisitely sensitive to the electronic environment of the aromatic ring, providing a unique "fingerprint" for each derivative.[3][4][5] Furthermore, the large chemical shift dispersion in ¹⁹F NMR often results in well-separated signals, simplifying analysis even in complex molecules.[1][2]
Comparative Spectral Data Analysis
To illustrate the power of NMR, consider the expected spectral data for the parent this compound compared to a hypothetical derivative, 4-nitro-2,5-dimethylbenzotrifluoride. The introduction of the strongly electron-withdrawing nitro group induces predictable changes in the chemical shifts.
| Nucleus | Technique | This compound (Expected) | 4-Nitro-2,5-dimethylbenzotrifluoride (Expected) | Rationale for Change |
| Aromatic-H | ¹H NMR | ~7.2-7.4 ppm (2H, multiplet) | ~7.6 ppm (1H, s), ~7.8 ppm (1H, s) | The strong deshielding effect of the NO₂ group shifts the adjacent protons significantly downfield. Symmetry is reduced, resulting in two singlets. |
| Methyl-H | ¹H NMR | ~2.3 ppm (3H, s), ~2.4 ppm (3H, s) | ~2.5 ppm (3H, s), ~2.6 ppm (3H, s) | Minor downfield shift due to the overall electron-withdrawing nature of the substituted ring. |
| CF₃ | ¹⁹F NMR | ~ -63 ppm (s) | ~ -61 ppm (s) | The electron-withdrawing NO₂ group deshields the fluorine nuclei, causing a downfield shift (less negative ppm value). |
| Aromatic-C | ¹³C NMR | ~120-140 ppm | ~120-150 ppm (with C-NO₂ ~148 ppm) | The carbon bearing the NO₂ group is significantly deshielded. Other ring carbon shifts are also affected. |
| CF₃ Carbon | ¹³C NMR | ~124 ppm (quartet, ¹JCF ≈ 272 Hz) | ~122 ppm (quartet, ¹JCF ≈ 273 Hz) | The chemical shift of the CF₃ carbon itself is less affected, but the characteristic quartet splitting due to one-bond coupling to fluorine is a key identifier. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[3]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR (δ 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ (δ 0.00 ppm) or a secondary standard like benzotrifluoride itself (δ -63.72 ppm) can be used.[6]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width to cover both aromatic and aliphatic regions. Integration of the signals validates the relative number of protons in each environment.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (and a relaxation delay if quantitative data is needed) is required due to the low natural abundance of ¹³C. Look for the characteristic quartet of the CF₃ carbon.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a fast experiment due to the high sensitivity of the ¹⁹F nucleus.[2] The resulting singlet for the CF₃ group provides a clear diagnostic signal.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the internal standard.
Caption: Standard workflow for multi-nuclear NMR structural validation.
Part 2: Mass Spectrometry (MS) – The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its substructures. For definitive formula confirmation, High-Resolution Mass Spectrometry (HRMS) is indispensable.
Expertise & Causality: While standard MS can confirm the integer mass, HRMS provides a mass measurement with high accuracy (typically <5 ppm error). This precision allows for the unambiguous determination of the elemental formula, distinguishing between isomers and compounds with the same nominal mass but different atomic compositions. Gas Chromatography (GC) is an excellent front-end separation technique for relatively volatile and thermally stable compounds like benzotrifluoride derivatives, providing both retention time data and pure mass spectra for analysis.[7][8]
Comparative Fragmentation Analysis
The fragmentation pattern in Electron Ionization (EI) mass spectrometry is highly reproducible and serves as a molecular fingerprint.
| Technique | Ion | This compound (Expected m/z) | 4-Chloro-2,5-dimethylbenzotrifluoride (Expected m/z) | Rationale |
| GC-MS (EI) | [M]⁺ | 174 | 208 / 210 | The molecular ion peak. The chloro-derivative shows the characteristic M/M+2 isotopic pattern for chlorine (~3:1 ratio). |
| [M-F]⁺ | 155 | 189 / 191 | Loss of a single fluorine radical is a common fragmentation pathway for trifluoromethyl groups. | |
| [M-CF₃]⁺ | 105 | 139 / 141 | Cleavage of the C-CF₃ bond results in the dimethylphenyl or chloro-dimethylphenyl cation, a stable benzylic-type cation. | |
| HRMS (ESI/APCI) | [M+H]⁺ | 175.0780 | 209.0391 | Provides the exact mass for elemental composition calculation (e.g., C₉H₁₀F₃⁺ vs. C₉H₉F₃Cl⁺). |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument Setup: Use a GC system equipped with a standard non-polar capillary column (e.g., DB-5ms) coupled to a mass spectrometer. Set an appropriate temperature gradient for the GC oven to ensure good separation (e.g., start at 50°C, ramp to 250°C).
-
Injection: Inject 1 µL of the sample solution into the GC inlet. The high temperature of the inlet vaporizes the sample.
-
Separation & Ionization: The compound travels through the GC column and enters the MS source, where it is ionized by a high-energy electron beam (typically 70 eV for EI).
-
Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time. Examine the mass spectrum of the corresponding peak, identify the molecular ion, and compare the fragmentation pattern to expected pathways. For HRMS, the exact mass is used to calculate the elemental formula using specialized software.
Caption: Common EI fragmentation pathways for benzotrifluoride derivatives.
Part 3: Single-Crystal X-ray Crystallography – The Definitive 3D Structure
While NMR and MS define connectivity and formula, X-ray crystallography provides irrefutable proof of the complete molecular structure, including bond lengths, bond angles, and the precise spatial arrangement of all atoms. It is the gold standard for resolving any ambiguity regarding isomerism.[9][10]
Expertise & Causality: The primary challenge of this technique is not the analysis but obtaining a single, high-quality crystal suitable for diffraction.[11] The choice of crystallization method is critical and often empirical. Slow evaporation, vapor diffusion, and solvent layering are common techniques employed to encourage the ordered molecular packing required for a crystal lattice.[12] A successful structure determination provides the absolute configuration and conformation in the solid state.
Comparative Crystallographic Data
The data derived from a crystal structure analysis is rich and quantitative. Below is a comparison of representative parameters for two hypothetical isomeric derivatives.
| Parameter | Hypothetical Derivative A | Hypothetical Derivative B | Significance |
| Crystal System | Monoclinic | Orthorhombic | Describes the basic shape of the unit cell, the repeating unit of the crystal. |
| Space Group | P2₁/n | Pca2₁ | Defines the symmetry elements within the unit cell. A definitive identifier for a specific crystal packing. |
| Unit Cell (a, b, c; Å) | 10.2, 8.5, 12.1 | 9.8, 15.4, 7.9 | The dimensions of the unit cell. |
| R-factor (R1) | 0.045 (4.5%) | 0.051 (5.1%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Values <5-7% indicate a good quality structure. |
| Flack Parameter | N/A (Centrosymmetric) | 0.02(4) | For chiral, non-centrosymmetric structures, this parameter confirms the absolute stereochemistry. A value near zero is ideal.[13] |
Experimental Protocol: Single-Crystal X-ray Analysis
-
Crystallization (The Art):
-
Dissolve the highly purified compound in a minimal amount of a suitable solvent in which it is moderately soluble.
-
Use slow evaporation: Loosely cover the vial and allow the solvent to evaporate over several days to weeks.[12]
-
Alternatively, use vapor diffusion by placing the vial inside a sealed jar containing a "precipitant" solvent in which the compound is insoluble. The slow diffusion of the precipitant vapor induces crystallization.
-
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal (typically 0.1-0.3 mm) under a microscope and mount it on a cryoloop.
-
Data Collection:
-
Mount the crystal on the diffractometer, which is equipped with a focused monochromatic X-ray source (e.g., Mo or Cu Kα) and a sensitive detector.[14]
-
The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibration and radiation damage.
-
The instrument rotates the crystal in the X-ray beam, collecting a series of diffraction images from hundreds of different orientations.
-
-
Structure Solution and Refinement:
-
The diffraction data (spot positions and intensities) are processed to determine the unit cell and space group.
-
Software (e.g., SHELX, Olex2) is used to solve the "phase problem" and generate an initial electron density map, revealing the positions of the atoms.[14]
-
The atomic model is refined against the experimental data using a least-squares method to optimize positions, bond lengths, and angles until the calculated and observed diffraction patterns match closely (indicated by a low R-factor).[14]
-
-
Validation and Deposition: The final structure is validated using crystallographic software and typically deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).
Caption: The workflow for single-crystal X-ray structure determination.
Integrated Strategy and Conclusion
The validation of a this compound derivative is a process of accumulating corroborating evidence. The journey begins with NMR and MS as rapid, high-throughput methods to confirm that the expected reaction has occurred and that the product has the correct mass and basic connectivity. If any ambiguity remains—particularly in distinguishing between positional isomers—X-ray crystallography serves as the ultimate arbiter, providing the definitive and final proof of structure. By judiciously applying these complementary techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent studies.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,5-Dimethylbenzotrifluoride
Navigating the complexities of chemical waste management is fundamental to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2,5-Dimethylbenzotrifluoride, a fluorinated aromatic compound. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, delving into the causality behind each procedural step to empower you with the knowledge for safe and responsible chemical handling.
Hazard Identification and Immediate Safety Protocols
Understanding the intrinsic hazards of this compound is the cornerstone of its safe management. As a halogenated organic compound, it requires specific handling protocols to mitigate risks. The primary hazards include irritation to the skin, eyes, and respiratory system.[1]
Causality: The trifluoromethyl group and aromatic ring structure contribute to its reactivity and potential for biological interaction, necessitating robust protective measures to prevent exposure.
Essential Personal Protective Equipment (PPE)
Before handling or beginning any disposal procedure, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles are the minimum requirement. For tasks with a higher splash risk, a face shield should be used in conjunction with goggles.[2]
-
Hand Protection: Wear chemical-resistant gloves. Consult the glove manufacturer's compatibility chart for suitability against aromatic fluorinated compounds. Double-gloving is recommended when handling larger quantities or for prolonged tasks.[2]
-
Body Protection: A flame-resistant lab coat is mandatory. For spill cleanup or handling bulk containers, a chemical-resistant apron is also required.[2]
-
Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3]
Key Safety and Physical Data
The following table summarizes critical data for this compound and similar compounds, informing the rationale behind the required safety precautions.
| Property | Value / Classification | Rationale for Disposal Protocol | Source |
| Chemical Classification | Halogenated Organic Compound | Dictates waste segregation into a specific stream for incineration. | [4] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | Requires comprehensive PPE to prevent contact and inhalation. | [1] |
| Physical State | Liquid | Increases risk of splashes and vapor inhalation. | |
| Flammability | Flammable Liquid and Vapor | Requires elimination of ignition sources during handling and storage. | [1] |
| Environmental Hazard | Potential for Aquatic Toxicity | Prohibits disposal via sanitary sewer systems.[1] | [1] |
Spill Management Protocol
Accidental spills must be managed promptly and correctly to prevent exposure and environmental contamination. The response procedure varies based on the spill's magnitude.
Step-by-Step Procedure for Small Spills (within a fume hood)
-
Restrict Access: Ensure the spill is contained within the fume hood and alert others in the immediate area.
-
Maintain Ventilation: Keep the fume hood sash at the lowest practical height while ensuring adequate airflow.
-
Absorb the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[1][5]
-
Collect Residue: Carefully scoop the absorbed material using non-sparking tools and place it into a designated, pre-labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water.
-
Dispose of Cleanup Materials: All contaminated items (absorbent, wipes, gloves) must be placed in the same hazardous waste container.[6]
Procedure for Large Spills (outside a fume hood)
-
Evacuate Immediately: Alert all personnel and evacuate the laboratory.
-
Isolate the Area: Close the laboratory doors to contain the vapors.
-
Contact Emergency Services: Notify your institution's Environmental Health and Safety (EHS) department and/or emergency response team immediately.
-
Do Not Attempt Cleanup: Large spills require specialized equipment and trained personnel for safe and effective cleanup.
Waste Segregation and Disposal Workflow
The proper disposal of this compound is governed by its classification as a halogenated organic waste. This dictates that it must not be mixed with other waste categories.[4][7]
Causality: Halogenated compounds can produce hazardous byproducts like hydrochloric or hydrofluoric acid during improper treatment.[8] Segregation ensures they are sent to specialized high-temperature incinerators capable of safely neutralizing these products.[4][9]
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
-
Waste Identification: this compound is a halogenated organic waste.[4] Do not mix it with non-halogenated solvents, aqueous waste, or solid waste.[7]
-
Container Selection: Collect all waste containing this compound (including rinsate from cleaning contaminated labware) in a designated, chemically-resistant container with a secure, screw-top lid.[10]
-
Proper Labeling: Before adding any waste, label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazard (e.g., "Flammable," "Irritant").[7][10] Maintain a log of the contents and their approximate volumes.
-
Empty Containers: A container that held this compound is not considered "empty" until it has been triple-rinsed. The first rinse must be collected and disposed of as hazardous waste.[10] For highly toxic chemicals, the first three rinses must be collected.[10]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The area should be well-ventilated, away from heat or ignition sources, and secondary containment must be used for all liquid waste.[7][10]
-
Final Disposal: Arrange for a pickup from your institution's EHS department or a licensed hazardous waste disposal contractor.[3][5] Ensure all required documentation is completed accurately.
Regulatory Framework
In the United States, the disposal of this compound is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] As a halogenated organic compound, it falls under regulations governing hazardous waste. Depending on its use, waste containing this chemical could be classified under the "F-list" for wastes from non-specific sources, such as spent halogenated solvents (e.g., F001, F002).[12][13] Adherence to the procedures outlined in this guide is essential for maintaining regulatory compliance.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,5-Dimethylbenzotrifluoride
This guide provides essential safety protocols and logistical information for the handling and disposal of 2,5-Dimethylbenzotrifluoride and its associated materials. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the knowledge to maintain a safe and compliant laboratory environment. The following procedures are synthesized from established safety standards and data on structurally similar benzotrifluoride compounds, offering a robust framework for risk mitigation.
Hazard Assessment: Understanding the Risks of Benzotrifluorides
A thorough understanding of the potential hazards is the foundation of any effective safety protocol. Benzotrifluorides, as a class of compounds, present several significant risks that dictate the required level of personal protective equipment (PPE). The primary hazards are associated with direct contact, inhalation, and flammability.
Key Hazards Associated with Benzotrifluoride Compounds:
| Hazard Type | Description | Primary PPE Control |
| Skin Corrosion/Irritation | Direct contact can cause skin irritation and, in some cases, severe chemical burns.[1][2][3] | Chemical-resistant gloves, lab coat, and in high-risk scenarios, a chemical-resistant apron or coveralls.[1][4][5] |
| Serious Eye Damage | Vapors and splashes are corrosive to the eyes and can cause severe damage, potentially leading to permanent injury.[1][2] | Chemical safety goggles are mandatory. A face shield should be used over goggles during procedures with a high splash potential.[1][6] |
| Inhalation Toxicity | Vapors are harmful if inhaled and may cause respiratory tract irritation.[2][4] | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] If engineering controls are insufficient, a NIOSH-approved respirator is required.[1][6] |
| Flammability | Many benzotrifluorides are combustible or flammable liquids that can form explosive mixtures with air.[1][2][7] Vapors may travel to an ignition source and flash back.[7] | Keep away from heat, sparks, open flames, and other ignition sources.[1][7] Use non-sparking tools and ensure electrical equipment is properly grounded.[7][8] |
| Hazardous Decomposition | Combustion or thermal decomposition can release highly toxic and corrosive gases, including carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride (HF).[1][7] | Firefighting requires a self-contained breathing apparatus (SCBA) and full protective gear.[1][7] |
Core PPE Requirements: Your Essential Barrier of Protection
The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[6][9][10] The following sections detail the minimum requirements and best practices for protecting yourself when handling this compound.
Eye and Face Protection
Given the severe risk of eye damage, robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles must be worn at all times when handling the chemical.[11] Standard safety glasses do not provide adequate protection against chemical splashes and are not sufficient.[11]
-
High-Risk Tasks: For procedures involving larger volumes (>1 L), heating, or potential for splashing (e.g., transfers, mixing), a full-face shield must be worn in addition to chemical safety goggles.[6][12]
Skin and Body Protection
Preventing skin contact is critical to avoid irritation and potential chemical burns.
-
Body: A flame-resistant lab coat is the minimum requirement for all procedures. Ensure the lab coat is fully buttoned. For large-scale operations, a two-piece chemical splash suit or disposable chemical-resistant coveralls should be utilized. Long pants and closed-toe shoes are mandatory for all laboratory work.[6][11][13]
-
Hands: Glove selection is paramount and must be based on the nature of the task. Disposable nitrile gloves provide limited protection for incidental contact only.[11]
Table of Glove Selection for this compound
| Task Type | Recommended Glove Configuration | Key Considerations |
| Incidental Contact (e.g., handling sealed containers, small-volume transfers in a fume hood) | Single pair of nitrile gloves (minimum 4 mil thickness). | Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.[4] |
| Extended Handling / Immersion Risk (e.g., weighing, large-volume transfers, equipment cleaning) | Double-gloving with two pairs of nitrile gloves or a more resistant glove (e.g., butyl rubber) as an outer layer.[11][12] | Refer to the glove manufacturer’s chemical resistance data. Be aware of the breakthrough time and replace gloves well before this limit is reached.[4] |
Respiratory Protection
Engineering controls are the primary method for mitigating inhalation hazards.
-
Primary Control: All handling of this compound that may generate vapors must be performed in a certified chemical fume hood.[2]
-
Secondary Control (Respirator Use): In the event of engineering control failure, a spill, or where ventilation is inadequate, respiratory protection is required. A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is necessary.[1][6] For situations with high vapor concentrations or unknown exposure levels, a self-contained breathing apparatus (SCBA) is required.[12][14] All respirator use must be in accordance with a documented respiratory protection program that includes fit testing and training, as mandated by OSHA (29 CFR 1910.134).[9]
Operational Protocols: Integrating Safety into Your Workflow
A proactive approach to safety involves integrating PPE selection and use directly into your experimental plan.
PPE Risk Assessment Workflow
The following diagram illustrates a logical workflow for determining the appropriate level of PPE for any given task involving this compound.
Caption: Decision workflow for selecting appropriate PPE based on task-specific risks.
Step-by-Step PPE Donning and Doffing Procedure
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Body Protection: Don lab coat or chemical-resistant suit.
-
Respiratory Protection: If required, perform a seal check and don your respirator.
-
Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if needed.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the inner pair first, followed by the outer pair.
Doffing (Taking Off) Sequence:
-
Gloves: Remove the outer pair of gloves first (if applicable), followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare skin.
-
Face and Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap.
-
Body Protection: Remove the lab coat or suit, turning it inside out as you remove it to contain contaminants.
-
Respiratory Protection: Remove your respirator last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[4][15]
Emergency and Disposal Procedures
Spill Management
In case of a spill, evacuate the immediate area and alert personnel.
-
Small Spills (in a fume hood): If you are trained and have the proper equipment, absorb the spill with an inert material like sand, silica gel, or a universal binder.[1][4] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills (outside a fume hood): Evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) office.
PPE and Chemical Waste Disposal
Proper disposal is a critical final step in the safe handling process.
-
Contaminated PPE: All disposable PPE (gloves, coveralls) that has been contaminated with this compound must be disposed of as hazardous chemical waste.[16] Do not discard it in the regular trash.
-
Chemical Waste: Collect all waste solutions and residues in a designated, properly sealed, and labeled hazardous waste container.[16] Do not pour this compound down the drain or into a sewer system.[1][17]
-
Empty Containers: Empty containers must be managed carefully.
-
Thoroughly empty all contents.
-
The first rinse with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous waste.[16]
-
For containers of highly toxic materials, the first three rinses must be collected as hazardous waste.[16]
-
After rinsing and air-drying, the container can be managed for disposal or recycling according to your institution's policies.
-
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
-
Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from Clarion Safety Systems. [Link]
-
Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
Rhode Island Department of Environmental Management. (n.d.). Personal Protection Equipment (PPE). Retrieved from RI DEM. [Link]
-
North Carolina State University Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from NCSU EHS. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from OSHA. [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from EPA. [Link]
-
Covestro. (n.d.). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from Covestro. [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from Bernardo Ecenarro. [Link]
-
LookChem. (n.d.). 2,5-Dichlorobenzotrifluoride Safety Data Sheets(SDS). Retrieved from LookChem. [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth Policy Portal. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. 2,5-Dichlorobenzotrifluoride Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. clarionsafety.com [clarionsafety.com]
- 10. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
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- 14. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
